molecular formula C15H12O6 B1667607 Dihydrokaempferol CAS No. 480-20-6

Dihydrokaempferol

Cat. No.: B1667607
CAS No.: 480-20-6
M. Wt: 288.25 g/mol
InChI Key: PADQINQHPQKXNL-LSDHHAIUSA-N
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Description

(+)-dihydrokaempferol is a tetrahydroxyflavanone having hydroxy groupa at the 3-, 4'-, 5- and 7-positions. It has a role as a metabolite. It is a tetrahydroxyflavanone, a member of dihydroflavonols, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It is functionally related to a kaempferol. It is a conjugate acid of a (+)-dihydrokaempferol 7-oxoanion.
Aromadendrin has been reported in Camellia sinensis, Maclura pomifera, and other organisms with data available.
inhibits protein kinase C;  the dihydro makes it a flavone rather than a flavonol

Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADQINQHPQKXNL-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075411
Record name Dihydrokaempferol
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Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Aromadendrin
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Boiling Point

638.00 to 639.00 °C. @ 760.00 mm Hg
Record name Aromadendrin
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CAS No.

480-20-6
Record name Dihydrokaempferol
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Record name Aromadedrin
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Record name Dihydrokaempferol
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Record name AROMADENDRIN
Source FDA Global Substance Registration System (GSRS)
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Record name Aromadendrin
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Melting Point

247 - 249 °C
Record name Aromadendrin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Foundational & Exploratory

Dihydrokaempferol: A Technical Guide to Its Natural Sources, Distribution, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol, a flavanonol subclass of flavonoids, is a bioactive phytochemical found across a diverse range of plant species. This technical guide provides an in-depth overview of the natural sources, distribution, and quantification of this compound. It further details experimental protocols for its extraction, isolation, and the evaluation of its antioxidant and anti-inflammatory properties. Additionally, key signaling pathways modulated by this compound, including the Keap1/Nrf2 and NF-κB pathways, are elucidated and visualized. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound, also known as aromadendrin, is distributed across various plant families, with notable concentrations in select species. It is a key intermediate in the biosynthesis of the flavonol kaempferol.[1][2] Its presence has been documented in fruits, vegetables, herbs, and medicinal plants.[3][4]

Documented Plant Sources

Several plant species have been identified as sources of this compound and its glycosides. These include, but are not limited to:

  • Manilkara zapota: The bark of this plant has been found to be a particularly rich source of (+)-dihydrokaempferol.[5]

  • Pinus sibirica : The wood of the Siberian pine contains this compound.

  • Afzelia bella : The stem bark of this tree contains this compound glycosides.

  • Alcea rosea : The flowers of this plant contain this compound-4'-O-glucopyranoside.

  • Citrus paradisi (Grapefruit): this compound glucoside has been identified in grapefruit.

  • Engelhardtia roxburghiana : This plant has been reported to contain this compound.

  • Glycosmis pentaphylla : This medicinal plant is another reported source of this compound.

  • Salix matsudana : The leaves of this plant contain various flavonoids, including this compound.

Quantitative Distribution in Plant Tissues

The concentration of this compound varies significantly between different plant parts. The following tables summarize the available quantitative data.

Table 1: Quantitative Analysis of (+)-Dihydrokaempferol in Manilkara zapota

Plant PartSolvent ExtractContent of (+)-dihydrokaempferol (mg/g of crude extract)
BarkMethanol33.62 ± 0.01
Water27.94 ± 0.01
FlowersMethanol11.30 ± 0.01
Water9.12 ± 0.02
LeavesMethanol8.46 ± 0.01
Water5.70 ± 0.01
RootsMethanol23.20 ± 0.01
Water12.44 ± 0.01
WoodMethanol22.96 ± 0.01
Water10.10 ± 0.01

Table 2: Quantitative Analysis of this compound-4'-O-glucopyranoside in Alcea rosea Flowers

Extraction MethodPercentage (w/w) of this compound-4'-O-glucopyranoside
Maceration0.733 g/100 g
Sonication (15 min)0.928 g/100 g

Experimental Protocols

This section outlines detailed methodologies for the extraction, purification, and biological evaluation of this compound.

Extraction and Isolation

The selection of an appropriate extraction method is crucial for obtaining a high yield of this compound.

Protocol 2.1.1: General Solvent Extraction

  • Plant Material Preparation: Air-dry the plant material at room temperature and grind it into a fine powder (30-40 mesh size).

  • Maceration:

    • Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of ethanol and water) in a sealed container at room temperature for 48-72 hours with occasional shaking.

    • The solvent-to-sample ratio should be optimized, a common starting point is 10:1 (v/w).

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the marc from the liquid extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Drying: Lyophilize the concentrated extract to yield a dry powder.

Protocol 2.1.2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Compound Isolation: Combine the fractions containing the compound of interest and evaporate the solvent to obtain the purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Protocol 2.2.1: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm), a pump, a UV detector, and an autosampler.

  • Mobile Phase: A gradient of methanol and 0.4% phosphoric acid in water is a common mobile phase for flavonoid analysis.

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system. Set the detection wavelength to approximately 290 nm for this compound.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Antioxidant Activity Assays

Protocol 2.3.1: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of various concentrations of the this compound solution (or plant extract) in methanol.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 2.3.2: ABTS Radical Cation Scavenging Assay

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 1 mL of the diluted ABTS•+ solution to 1 mL of various concentrations of the this compound solution (or plant extract) in a suitable solvent.

    • Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.

Protocol 2.3.3: Nitric Oxide Scavenging Assay

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS, pH 7.4) and various concentrations of the this compound solution.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Griess Reagent: Add an equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the reaction mixture.

  • Measurement: Measure the absorbance of the chromophore formed at 546 nm.

  • Calculation: Determine the percentage of nitric oxide scavenging relative to a control without the sample.

Anti-inflammatory Activity Assay

Protocol 2.4.1: Hyaluronidase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of hyaluronidase (from bovine testes) in a suitable buffer (e.g., acetate buffer, pH 3.5). Prepare a solution of hyaluronic acid as the substrate.

  • Assay Procedure:

    • Pre-incubate the hyaluronidase solution with various concentrations of the this compound solution at 37°C for 20 minutes.

    • Initiate the enzymatic reaction by adding the hyaluronic acid substrate and incubate at 37°C for 40 minutes.

  • Termination and Measurement: Stop the reaction by adding a stop reagent. The amount of N-acetylglucosamine formed can be determined colorimetrically at 585 nm after reacting with p-dimethylaminobenzaldehyde (Morgan-Elson method).

  • Calculation: Calculate the percentage of hyaluronidase inhibition compared to a control without the inhibitor.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular responses to oxidative stress and inflammation.

Flavonoid Biosynthesis Pathway

This compound is a central intermediate in the flavonoid biosynthesis pathway in plants. It is synthesized from naringenin by the enzyme flavanone 3-hydroxylase (F3H) and serves as a precursor for the synthesis of flavonols (like kaempferol) and anthocyanins.

Flavonoid_Biosynthesis Naringenin Naringenin This compound This compound Naringenin->this compound F3H Kaempferol Kaempferol This compound->Kaempferol FLS Dihydroquercetin Dihydroquercetin This compound->Dihydroquercetin F3'H Leucopelargonidin Leucopelargonidin This compound->Leucopelargonidin DFR Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHK This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHK->Keap1_Nrf2 inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK, p38) TLR4->MAPK IKK IKK TLR4->IKK DHK This compound DHK->MAPK inhibits DHK->IKK inhibits NFkappaB NF-κB (p65/p50) MAPK->NFkappaB activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation promotes

References

The Dihydrokaempferol Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Pathway, Experimental Analysis, and Regulatory Networks for Drug Development and Scientific Professionals.

This technical guide provides a comprehensive overview of the dihydrokaempferol biosynthetic pathway in plants. This compound is a key flavanonol intermediate, serving as a crucial precursor for the synthesis of a wide array of flavonoids, including flavonols, anthocyanins, and proanthocyanidins. Understanding and manipulating this pathway is of significant interest for the production of valuable phytochemicals with applications in pharmaceuticals, nutraceuticals, and agriculture. This document details the core enzymatic steps, presents available quantitative data, outlines experimental protocols for analysis, and visualizes the intricate regulatory networks that govern this vital metabolic route.

The Core Biosynthetic Pathway

The synthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid-specific branch of metabolism. The central pathway leading to this compound involves a series of enzymatic reactions catalyzed by Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H).

The pathway begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA by Chalcone Synthase (CHS) , the first committed enzyme in flavonoid biosynthesis, to form naringenin chalcone. This unstable intermediate is then rapidly and stereospecifically cyclized by Chalcone Isomerase (CHI) to produce (2S)-naringenin, a flavanone. Finally, Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, catalyzes the 3-hydroxylation of naringenin to yield this compound.[1][2][3] this compound stands at a critical branch point and can be further metabolized to produce other important flavonoids. For instance, it can be converted to dihydroquercetin by Flavonoid 3'-Hydroxylase (F3'H) or to leucopelargonidin by Dihydroflavonol 4-Reductase (DFR).[1][4]

Dihydrokaempferol_Biosynthesis pCoumaroylCoA p-Coumaroyl-CoA CHS CHS pCoumaroylCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin (2S)-Naringenin F3H F3H Naringenin->F3H This compound This compound F3primeH F3'H This compound->F3primeH DFR DFR This compound->DFR Dihydroquercetin Dihydroquercetin Leucopelargonidin Leucopelargonidin CHS->NaringeninChalcone CHI->Naringenin F3H->this compound F3primeH->Dihydroquercetin DFR->Leucopelargonidin

Core this compound Biosynthetic Pathway.

Quantitative Data

This section summarizes available quantitative data for the key enzymes in the this compound biosynthetic pathway and the expression levels of their corresponding genes. Precise quantification of these parameters is essential for metabolic engineering and modeling efforts.

Enzyme Kinetics

The kinetic properties of Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) have been characterized in several plant species. This data is critical for understanding the efficiency and substrate specificity of these enzymes.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
CHS Medicago sativap-Coumaroyl-CoA1.61.61.0 x 106
Malonyl-CoA31--
CHI Oryza sativa (OsCHI3)Naringenin Chalcone11.6069.355.978 x 106
Isoliquiritigenin50.959.214 x 10-51.808
Deschampsia antarctica (DaCHI1)Naringenin Chalcone15.3 ± 1.5130.3 ± 13.88.5 x 106
Isoliquiritigenin15.3 ± 1.50.022 ± 0.0021.4 x 103
F3H Petunia hybrida(2S)-Naringenin---

Note: Kinetic data for F3H is less commonly reported in terms of specific Km and kcat values in the reviewed literature. The activity of F3H is often confirmed through product formation assays.

Gene Expression Levels

Transcriptomic data provides insights into the regulation of the this compound pathway at the genetic level. The following table presents the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values for genes in the this compound biosynthetic pathway from Trapa bispinosa.

GeneEnzymeRepeat 1 (FPKM)Repeat 2 (FPKM)Repeat 3 (FPKM)
PAL Phenylalanine Ammonia-Lyase15.3416.8914.98
C4H Cinnamate-4-Hydroxylase25.6728.1124.93
4CL 4-Coumarate-CoA Ligase45.1249.5643.89
CHS Chalcone Synthase89.4598.2387.01
CHI Chalcone Isomerase63.2169.4561.56
F3H Flavanone 3-Hydroxylase77.8985.5675.83

Note: These values represent a snapshot of gene expression and can vary significantly based on plant species, tissue type, developmental stage, and environmental conditions.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for studying the this compound biosynthetic pathway. This section provides detailed protocols for key experiments.

Chalcone Synthase (CHS) Enzyme Assay

This protocol is adapted for the spectrophotometric analysis of CHS activity in plant extracts.

1. Plant Material Extraction:

  • Homogenize 0.4 g of fresh plant tissue in liquid nitrogen.

  • Mix the resulting powder with a solution of 40 mg of 2-mercaptoethanol in 500 mL of 0.1 M borate buffer (pH 8.0) at 4°C.

  • Add 0.1 g of Dowex 1x4 resin and stir for 10 minutes at 4°C.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

2. Reaction Mixture:

  • To the supernatant, add 100 µL of 10 mM potassium cyanide and 500 µL of 1 M Tris-HCl buffer (pH 7.5).

  • The final reaction mixture (1 mL) should contain:

    • 50 mM Tris-HCl (pH 7.5)

    • 1 mM KCN

    • 10 µM p-coumaroyl-CoA

    • 30 µM malonyl-CoA

    • Enzyme extract

3. Activity Measurement:

  • Initiate the reaction by adding malonyl-CoA.

  • Monitor the increase in absorbance at 370 nm for 1 minute at 30°C. The formation of naringenin chalcone results in an increased absorbance at this wavelength.

  • Calculate enzyme activity based on the molar extinction coefficient of naringenin chalcone.

Chalcone Isomerase (CHI) Enzyme Assay

This protocol describes a spectrophotometric assay to measure CHI activity.

1. Recombinant Protein Purification (if applicable):

  • Express the CHI gene in a suitable host (e.g., E. coli).

  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Reaction Mixture:

  • Prepare a reaction mixture (total volume 50 µL) containing:

    • 50 mM potassium phosphate buffer (pH 7.5)

    • 50 µM naringenin chalcone (substrate)

    • 10 µg of purified recombinant CHI protein or crude plant extract.

3. Activity Measurement:

  • Incubate the reaction mixture at 30°C for 5 minutes.

  • Monitor the decrease in absorbance at 390 nm, which corresponds to the conversion of naringenin chalcone to naringenin.

  • A control reaction without the enzyme should be run to account for spontaneous isomerization.

Flavanone 3-Hydroxylase (F3H) Enzyme Assay

This protocol outlines an in vivo feeding assay using E. coli expressing F3H, followed by HPLC analysis.

1. Expression System:

  • Transform E. coli BL21(DE3) cells with an expression vector containing the F3H gene.

  • Grow an overnight culture and induce protein expression with IPTG.

2. Substrate Feeding:

  • To the induced bacterial culture, add the substrate naringenin to a final concentration of 50-100 µM.

  • Continue to incubate the culture at a lower temperature (e.g., 28°C) for 24-48 hours.

3. Extraction and Analysis:

  • Pellet the cells by centrifugation.

  • Extract the flavonoids from the culture medium and cell pellet with ethyl acetate.

  • Evaporate the solvent and redissolve the residue in methanol.

  • Analyze the sample by HPLC to detect the formation of this compound. A C18 column with a water/acetonitrile or water/methanol gradient is typically used. Detection is performed using a UV-Vis detector at around 290 nm.

LC-MS Method for this compound Quantification

This protocol provides a general framework for the quantification of this compound and other flavonoids using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract with 80% methanol containing an internal standard.

  • Sonicate for 30 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

3. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: For this compound (m/z 289), a characteristic transition to a fragment ion (e.g., m/z 153) would be monitored.

  • Quantification: Generate a standard curve using a pure this compound standard.

Experimental_Workflow Sample Plant Tissue Sample Grinding Grinding in Liquid N2 Sample->Grinding Extraction Flavonoid Extraction (e.g., 80% Methanol) Grinding->Extraction GeneExpression Gene Expression Analysis (qRT-PCR) Grinding->GeneExpression Centrifugation Centrifugation & Filtration Extraction->Centrifugation LCMS LC-MS Analysis Centrifugation->LCMS EnzymeAssay Enzyme Assays (CHS, CHI, F3H) Centrifugation->EnzymeAssay DataProcessing Data Processing (Peak Integration, Quantification) LCMS->DataProcessing Results Results & Interpretation DataProcessing->Results EnzymeAssay->Results GeneExpression->Results

General Experimental Workflow for this compound Pathway Analysis.

Regulatory Networks

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. These include light, stress, and plant hormones.

Light and Stress Signaling

Light is a primary environmental factor that induces flavonoid biosynthesis. UV-B radiation is perceived by the UVR8 photoreceptor, which then interacts with COP1, leading to the stabilization of the HY5 transcription factor. HY5, in turn, activates the expression of key biosynthetic genes, including CHS, CHI, and F3H. Abiotic stresses, such as high light intensity and drought, also upregulate the expression of these genes, often through the generation of reactive oxygen species (ROS) which act as secondary messengers.

Light_Stress_Signaling Light Light (UV-B) UVR8 UVR8 Light->UVR8 Stress Abiotic Stress ROS ROS Stress->ROS COP1 COP1 UVR8->COP1 HY5 HY5 COP1->HY5 MBW MBW Complex (MYB, bHLH, WD40) HY5->MBW ROS->MBW PathwayGenes CHS, CHI, F3H Gene Expression MBW->PathwayGenes DHK This compound Biosynthesis PathwayGenes->DHK

Simplified Light and Stress Signaling Pathway Regulating this compound Biosynthesis.
Hormonal Regulation

Plant hormones play a crucial role in modulating the this compound biosynthetic pathway, often in a complex interplay.

  • Auxin: Indole-3-acetic acid (IAA) can induce the expression of flavonoid biosynthetic genes, including CHS and F3'H, through a TIR1-dependent signaling pathway that converges on the MYB12 transcription factor. Flavonoids, in turn, can act as negative regulators of auxin transport.

  • Gibberellins (GAs): GAs generally act as repressors of flavonoid biosynthesis. The GA signaling pathway, which involves the degradation of DELLA proteins, can lead to the downregulation of genes in the flavonoid pathway.

  • Abscisic Acid (ABA): ABA, often associated with stress responses, can promote the expression of flavonoid biosynthetic genes, including F3H, leading to the accumulation of flavonoids.

  • Jasmonates (JAs): Jasmonic acid and its derivatives are key signaling molecules in plant defense and can induce the expression of flavonoid biosynthetic genes. The JA signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors like MYC2 that regulate flavonoid biosynthesis.

Hormonal_Regulation Auxin Auxin TIR1 TIR1 Auxin->TIR1 GA Gibberellin DELLA DELLA GA->DELLA ABA Abscisic Acid PYR_PYL PYR/PYL/RCAR ABA->PYR_PYL JA Jasmonate COI1 COI1 JA->COI1 MYB12 MYB12 TIR1->MYB12 PathwayGenes This compound Pathway Gene Expression DELLA->PathwayGenes PYR_PYL->PathwayGenes JAZ JAZ COI1->JAZ MYC2 MYC2 JAZ->MYC2 MYC2->PathwayGenes MYB12->PathwayGenes

Overview of Hormonal Regulation of this compound Biosynthesis.

Conclusion

The this compound biosynthetic pathway represents a central hub in plant flavonoid metabolism, producing a precursor for a multitude of bioactive compounds. This technical guide has provided a detailed overview of the core enzymatic steps, summarized available quantitative data, presented key experimental protocols, and illustrated the complex regulatory networks that control this pathway. A thorough understanding of these aspects is paramount for researchers, scientists, and drug development professionals seeking to harness the potential of plant-derived flavonoids for various applications. Further research to fill the remaining gaps in our knowledge, particularly regarding the specific kinetics of all enzymes and in vivo metabolite concentrations, will be crucial for advancing the field of metabolic engineering and the development of novel therapeutics.

References

Dihydrokaempferol: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol (DHK), also known as aromadendrin, is a naturally occurring flavonoid found in a variety of plants. This technical guide provides an in-depth overview of the diverse biological activities of DHK, with a focus on its therapeutic potential. This document summarizes key quantitative data, details common experimental methodologies for assessing its activity, and visualizes the intricate signaling pathways through which DHK exerts its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound (3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) is a flavanonol, a type of flavonoid, that has garnered significant scientific interest due to its wide spectrum of pharmacological properties.[1] Structurally similar to kaempferol but lacking the C2-C3 double bond, DHK exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Its therapeutic potential is being explored for a variety of conditions, making it a promising candidate for further investigation and drug development.[2]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data reported for the various biological activities of this compound.

Table 1: Antimicrobial Activity of this compound

MicroorganismStrainMIC (μg/mL)Reference
Staphylococcus aureusMethicillin-resistant (MRSA)6.25
Enterococcus spp.Vancomycin-resistant (VRE)6.25
Candida albicans-Active (Zone of Inhibition: 24-30 mm)
Escherichia coli-Active (Zone of Inhibition: 24-30 mm)

Note: Further research is required to establish a more comprehensive list of MIC values against a wider range of microorganisms.

Table 2: Antioxidant Activity of this compound

AssayIC50 (µg/mL)Reference
DPPH radical scavengingStrong activity reported
ABTS radical scavengingStrong activity reported
Ferric Reducing Antioxidant Power (FRAP)Strong activity reported

Note: Specific IC50 values for DPPH, ABTS, and FRAP assays for this compound were not consistently found in the initial search. The referenced literature qualitatively describes strong activity.

Table 3: Anticancer Activity of this compound

Cell LineCancer TypeEffectReference
Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs)-Concentration-dependent inhibition of viability, induced apoptosis
Human malignant melanoma cells (SK-Mel-28)MelanomaInhibition of cell migration and invasion

Note: Specific IC50 values for cytotoxicity against various cancer cell lines are an area for further investigation.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Keap1/Nrf2 Signaling Pathway (Antioxidant Response)

This compound has been shown to ameliorate oxidative stress by activating the Keap1/Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. DHK can disrupt the Keap1-Nrf2 interaction, leading to the nuclear translocation of Nrf2 and subsequent transcription of antioxidant response element (ARE)-dependent genes.

Keap1_Nrf2_Pathway cluster_nucleus Nuclear Events DHK This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHK->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to NFkB_MAPK_Pathway cluster_nucleus Nuclear Events DHK This compound MAPK_cascade MAPK Cascade (JNK, p38, ERK) DHK->MAPK_cascade Inhibits IKK IKK DHK->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK_cascade TLR4->IKK Cell_Proliferation Cell Migration & Invasion MAPK_cascade->Cell_Proliferation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Inflammatory_Genes->Cell_Proliferation NFkB_n NF-κB NFkB_n->Inflammatory_Genes PI3K_Akt_mTOR_Pathway DHK This compound PI3K PI3K DHK->PI3K Inhibits Apoptosis Apoptosis DHK->Apoptosis Induces in Cancer Cells Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Autophagy Autophagy mTOR->Autophagy Inhibits

References

An In-depth Technical Guide to the Antioxidant Properties of Dihydrokaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol (DHK), also known as aromadendrin, is a flavonoid belonging to the flavanonol subclass. Found in various botanicals, it has garnered significant interest for its potential health benefits, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data from various in vitro and cellular assays. Detailed experimental protocols for key assays are provided, and the modulation of critical signaling pathways, including the Nrf2/Keap1 and MAPK pathways, is elucidated through diagrammatic representations. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant activities.

This compound (3,5,7,4'-tetrahydroxyflavanone) is the 3,4-dihydro derivative of the flavonol kaempferol. Its chemical structure, characterized by multiple hydroxyl groups, endows it with the ability to scavenge free radicals and chelate metal ions, which are key mechanisms of its antioxidant action.[1][2] This guide delves into the multifaceted antioxidant properties of this compound, presenting a compilation of quantitative data, detailed experimental methodologies, and an exploration of the molecular pathways it influences.

In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using a variety of in vitro assays that measure its ability to scavenge different types of free radicals and reduce oxidizing agents. The following tables summarize the quantitative data obtained from these assays.

Radical Scavenging and Reducing Power Assays

These assays directly measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical or a metal ion.

AssayCompoundResultReference
Trolox Equivalent Antioxidant Capacity (TEAC) This compound0.307 mM Trolox Equivalents[3]
Ferric Reducing Antioxidant Power (FRAP) This compound0.092 mM Fe(II) Equivalents[3]

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, this compound exerts its antioxidant effects within a cellular context by modulating endogenous antioxidant defense systems and signaling pathways involved in the response to oxidative stress.

Modulation of Antioxidant Enzyme Activity

This compound has been shown to influence the activity of key antioxidant enzymes. While direct quantitative data for this compound is limited, studies on the closely related kaempferol provide valuable insights. Kaempferol glycosides have been demonstrated to normalize the activities of hepatic superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in mice with CCl4-induced liver injury. This suggests that this compound may also enhance the cellular enzymatic antioxidant defense.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. Malondialdehyde (MDA) is a key biomarker of lipid peroxidation. Pretreatment with kaempferol glycosides has been shown to improve liver thiobarbituric acid reactive substances (TBARS) levels, which are indicative of MDA, in a mouse model of liver injury. This suggests that this compound likely possesses the ability to protect cell membranes from oxidative damage.

Modulation of Signaling Pathways

This compound's antioxidant effects are intricately linked to its ability to modulate key signaling pathways that regulate the cellular response to oxidative stress.

Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, including heme oxygenase-1 (HO-1).

This compound has been shown to activate the Nrf2 pathway. It suppresses the level of Keap1, thereby promoting the transcriptional activation of nuclear Nrf2. Molecular docking studies further suggest a potential interaction between this compound and Keap1.

Nrf2_Pathway DHK This compound Keap1 Keap1 DHK->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters & promotes degradation Ub Ubiquitination & Degradation Keap1->Ub Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation Nrf2_cyto->Ub ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in transducing extracellular signals into cellular responses, including those to oxidative stress. Oxidative stress can lead to the activation of JNK and p38, which are often associated with pro-apoptotic and inflammatory responses, while the role of ERK is more complex, sometimes promoting survival and at other times contributing to cell death.

Studies on the related flavonoid kaempferol have demonstrated its ability to modulate these pathways. For instance, kaempferol has been shown to increase the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK in certain cancer cell lines, suggesting a role in MAPK-mediated apoptosis. In the context of oxidative stress, the activation of JNK and p38 is often linked to cellular damage. By modulating these pathways, this compound may exert a protective effect against oxidative stress-induced apoptosis.

MAPK_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) ASK1 ASK1 Oxidative_Stress->ASK1 Raf Raf Oxidative_Stress->Raf MKKs MKK3/4/6/7 ASK1->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis DHK This compound DHK->JNK modulates DHK->p38 modulates ERK ERK DHK->ERK modulates MEK MEK Raf->MEK MEK->ERK Cell_Survival Cell Survival/ Proliferation ERK->Cell_Survival

Figure 2: Potential modulation of MAPK signaling pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.

  • Reagents:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solution (7 mM in water).

    • Potassium persulfate solution (2.45 mM in water).

    • Phosphate buffered saline (PBS), pH 7.4.

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standards.

    • This compound solution of known concentration.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the this compound solution or Trolox standards to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at 30°C for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage inhibition of absorbance and plot a standard curve using the Trolox standards.

    • Determine the TEAC value of this compound from the standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O solution.

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.

    • Ferrous sulfate (FeSO₄·7H₂O) standards.

    • This compound solution of known concentration.

  • Procedure:

    • Add 50 µL of the this compound solution or ferrous sulfate standards to 1.5 mL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • Plot a standard curve using the ferrous sulfate standards.

    • Calculate the FRAP value of this compound from the standard curve, expressed as mM Fe(II) equivalents.

FRAP_Workflow cluster_reaction Prepare_Reagents Prepare Reagents: - Acetate Buffer - TPTZ Solution - FeCl3 Solution Prepare_FRAP Prepare FRAP Reagent (10:1:1 ratio) Prepare_Reagents->Prepare_FRAP Warm_FRAP Warm FRAP Reagent to 37°C Prepare_FRAP->Warm_FRAP Add_FRAP Add FRAP Reagent (1.5 mL) Warm_FRAP->Add_FRAP Add_Sample Add Sample/Standard (50 µL) Incubate Incubate at 37°C for 4 minutes Add_FRAP->Incubate Measure_Absorbance Measure Absorbance at 593 nm Incubate->Measure_Absorbance Calculate Calculate FRAP Value Measure_Absorbance->Calculate

Figure 3: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Western Blot for Nrf2 Nuclear Translocation

This protocol outlines the general steps for detecting the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Materials:

    • Cell culture reagents.

    • This compound.

    • Nuclear and cytoplasmic extraction kit.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies: anti-Nrf2 (e.g., rabbit polyclonal, 1:1000 dilution), anti-Lamin B1 (nuclear marker, 1:1000), anti-β-actin (cytoplasmic marker, 1:5000).

    • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000).

    • Chemiluminescence substrate.

    • Imaging system.

  • Procedure:

    • Treat cultured cells with this compound for the desired time.

    • Isolate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

    • Determine the protein concentration of each fraction using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Probe separate blots with antibodies against Lamin B1 and β-actin to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

Conclusion

This compound exhibits significant antioxidant properties through multiple mechanisms. In vitro assays demonstrate its capacity for direct radical scavenging and reduction of oxidizing agents. On a cellular level, it appears to enhance the endogenous antioxidant defense system and protect against lipid peroxidation. Furthermore, this compound modulates key signaling pathways, notably activating the Nrf2/Keap1 pathway, a central regulator of the cellular antioxidant response, and potentially influencing MAPK signaling to mitigate oxidative stress-induced cellular damage.

The data and protocols presented in this guide underscore the potential of this compound as a natural antioxidant agent. Further research is warranted to fully elucidate its in vivo efficacy and to explore its therapeutic applications in the prevention and treatment of oxidative stress-related diseases. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and utilization of this compound's antioxidant capabilities.

References

Dihydrokaempferol as a Precursor to Kaempferol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol, a ubiquitous flavonol found in a wide array of plant species, has garnered significant attention within the scientific and pharmaceutical communities for its potent antioxidant, anti-inflammatory, and anticancer properties. The biosynthesis of kaempferol from its immediate precursor, dihydrokaempferol, represents a critical and often rate-limiting step in the broader flavonoid pathway. This technical guide provides a comprehensive overview of this pivotal conversion, detailing the enzymatic machinery, reaction kinetics, and regulatory networks that govern this process. It is designed to serve as a foundational resource for researchers engaged in the study of flavonoid biosynthesis, metabolic engineering for enhanced flavonol production, and the development of kaempferol-based therapeutics. This document synthesizes current knowledge on experimental protocols for enzyme characterization and quantification, presents key quantitative data in a comparative format, and visualizes the intricate signaling and biosynthetic pathways involved.

The Core Biosynthetic Conversion: this compound to Kaempferol

The conversion of this compound to kaempferol is a deceptively simple yet elegant dehydrogenation reaction that introduces a double bond between the C2 and C3 positions of the C-ring of the flavonoid skeleton. This transformation is catalyzed by the enzyme Flavonol Synthase (FLS) (EC 1.14.20.6).[1] FLS is a non-heme ferrous (Fe²⁺) and 2-oxoglutarate-dependent dioxygenase (2-ODD) that plays a central role in the biosynthesis of flavonols.[2]

The overall reaction can be summarized as follows:

(2R,3R)-Dihydrokaempferol + 2-Oxoglutarate + O₂ → Kaempferol + Succinate + CO₂ + H₂O

This enzymatic step is a crucial bifurcation point in the flavonoid pathway. This compound can also be a substrate for Dihydroflavonol 4-reductase (DFR), which shunts the metabolic flow towards the synthesis of anthocyanins and proanthocyanidins.[3][4] Therefore, the relative activities of FLS and DFR are key determinants of the final flavonoid profile in a given plant tissue.

The broader biosynthetic pathway leading to this compound commences with the amino acid phenylalanine. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia Lyase (PAL), Cinnamic Acid 4-hydroxylase (C4H), 4-Coumaric Acid Ligase (4CL), Chalcone Synthase (CHS), and Chalcone Isomerase (CHI) lead to the formation of naringenin.[3] Naringenin is then hydroxylated at the 3-position by Flavanone 3-hydroxylase (F3H) to yield this compound.

Quantitative Data on Kaempferol Production and Enzyme Kinetics

The efficiency of the conversion of this compound to kaempferol is a critical parameter in both natural and engineered systems. The kinetic properties of FLS have been characterized from various plant sources, revealing differences in substrate affinity and catalytic efficiency. Furthermore, metabolic engineering efforts in microorganisms have provided valuable data on the achievable titers and yields of kaempferol.

Table 1: Kinetic Parameters of Flavonol Synthase (FLS) with this compound as a Substrate
Enzyme SourceKm (µM)Vmax (units)Catalytic Efficiency (kcat/Km)Reference
Citrus unshiu45Not ReportedNot Reported
Ornithogalum caudatum (OcFLS1)28.5 ± 2.11.2 ± 0.1 nkat/mg1.5 x 104 M-1s-1
Ornithogalum caudatum (OcFLS2)35.7 ± 3.21.5 ± 0.2 nkat/mg1.5 x 104 M-1s-1
Zea mays (ZmFLS1)1.8 ± 0.3Not Reported4.8 x 105 M-1s-1
Table 2: Heterologous Production of Kaempferol from this compound Precursors
Host OrganismPrecursorKaempferol Titer (mg/L)This compound Accumulation (mg/L)Key Engineering StrategyReference
Saccharomyces cerevisiaeNaringenin6.0323.62Expression of AtF3H and MdFLS
Saccharomyces cerevisiaeNaringenin12.9816.77Expression of AtF3H and a more efficient PdFLS
Saccharomyces cerevisiaeGlucose (de novo)6.973.55Overexpression of acetyl-CoA pathway and PdFLS
Escherichia coliNaringenin1184.2 ± 16.5Not ReportedScreening of key enzymes and fed-batch fermentation
Saccharomyces cerevisiaeGlucose (de novo)95619 (after FLS amplification)Amplification of rate-limiting AtFLS

Experimental Protocols

Expression and Purification of Recombinant Flavonol Synthase (FLS)

This protocol outlines a general method for the expression and purification of His-tagged FLS in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • Luria-Bertani (LB) broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the FLS-containing expression vector into competent E. coli cells.

  • Culture Growth: Inoculate a single colony into a starter culture of LB broth with the selective antibiotic and grow overnight. Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. To improve protein solubility, the culture temperature can be lowered to 16-20°C for overnight induction.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer and disrupt the cells by sonication.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged FLS with elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

In Vitro Flavonol Synthase (FLS) Enzyme Assay

This protocol describes a method to determine the enzymatic activity of purified FLS.

Materials:

  • Purified FLS enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.0)

  • This compound (substrate)

  • 2-Oxoglutarate (co-substrate)

  • FeSO₄ (cofactor)

  • Ascorbic acid (cofactor)

  • Methanol (for quenching and extraction)

  • HPLC system for product analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate, FeSO₄, and ascorbic acid.

  • Enzyme Addition: Add the purified FLS enzyme to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate, this compound.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the amount of kaempferol produced.

HPLC Quantification of this compound and Kaempferol

This protocol provides a general HPLC method for the separation and quantification of this compound and kaempferol.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid). A typical gradient could be: 0-20 min, 15-60% B; 20-25 min, 60% B; 25-30 min, 60-15% B; 30-35 min, 15% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound can be detected at ~290 nm and kaempferol at ~365 nm.

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and kaempferol of known concentrations in methanol. Prepare a series of working standards by diluting the stock solutions to create a calibration curve.

  • Sample Preparation: For in vitro enzyme assays, the quenched reaction mixture can be directly injected after filtration. For biological samples, an extraction step (e.g., with methanol or ethanol) followed by filtration is necessary.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on their retention times compared to the standards.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of this compound and kaempferol in the samples.

Signaling Pathways and Regulatory Networks

The biosynthesis of kaempferol is tightly regulated at the transcriptional level, and kaempferol itself can modulate various cellular signaling pathways.

Transcriptional Regulation of Flavonol Synthase (FLS)

The expression of the FLS gene is controlled by a complex network of transcription factors, primarily from the R2R3-MYB family. These transcription factors can be activated in response to various developmental cues and environmental stimuli, such as UV-B radiation and hormonal signals.

  • MYB Transcription Factors: In Arabidopsis thaliana, MYB11, MYB12, and MYB111 are key activators of early flavonoid biosynthesis genes, including CHS, CHI, F3H, and FLS. Other MYB proteins, such as MYB21, have been shown to specifically regulate FLS1 expression in floral tissues.

  • Other Transcription Factors: Members of the AP2/ERF and WRKY families of transcription factors have also been implicated in the direct regulation of FLS gene expression.

  • Hormonal and Abiotic Stress Regulation: Plant hormones such as jasmonic acid and abiotic stresses like drought and high salinity can induce the expression of FLS and other flavonoid biosynthesis genes, leading to the accumulation of kaempferol, which can act as a protective compound.

Kaempferol's Role in Cellular Signaling

Once synthesized, kaempferol can exert its biological effects by modulating a variety of intracellular signaling pathways. In the context of drug development, its anticancer properties are of particular interest.

  • Apoptosis and Cell Cycle Arrest: Kaempferol can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells by influencing pathways such as the PI3K/AKT, MEK/ERK, and JNK signaling cascades.

  • Inflammation: It can inhibit inflammatory responses by downregulating the activity of transcription factors like NF-κB.

  • Oxidative Stress: Kaempferol can modulate the Nrf2-ARE signaling pathway, which is a key regulator of the cellular antioxidant response.

Visualizations

Diagram 1: Biosynthetic Pathway from this compound to Kaempferol```dot

Dihydrokaempferol_to_Kaempferol This compound This compound kaempferol Kaempferol This compound->kaempferol Flavonol Synthase (FLS) (+ O2, + 2-Oxoglutarate) (- Succinate, - CO2)

Caption: Transcriptional control of the Flavonol Synthase (FLS) gene.

Diagram 4: Kaempferol's Influence on Cancer Cell Signaling

Kaempferol_Signaling cluster_pathways Cellular Pathways cluster_responses Cellular Responses kaempferol Kaempferol pi3k_akt PI3K/AKT Pathway kaempferol->pi3k_akt Inhibition mek_erk MEK/ERK Pathway kaempferol->mek_erk Inhibition nf_kb NF-κB Pathway kaempferol->nf_kb Inhibition apoptosis Apoptosis pi3k_akt->apoptosis cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest proliferation Proliferation pi3k_akt->proliferation mek_erk->apoptosis mek_erk->cell_cycle_arrest mek_erk->proliferation inflammation Inflammation nf_kb->inflammation

Caption: Modulation of cancer cell signaling pathways by kaempferol.

Conclusion

The enzymatic conversion of this compound to kaempferol by Flavonol Synthase is a cornerstone of flavonoid biosynthesis and a critical determinant of the accumulation of this medicinally important flavonol. A thorough understanding of the underlying biochemistry, enzyme kinetics, and regulatory mechanisms is paramount for the successful metabolic engineering of microbial and plant systems for enhanced kaempferol production. Furthermore, elucidating the intricate ways in which kaempferol modulates cellular signaling pathways opens new avenues for the development of novel therapeutic interventions for a range of human diseases. This guide provides a foundational framework of technical information to support ongoing and future research in these exciting fields.

References

In Vitro Anticancer Effects of Dihydrokaempferol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol (DHK), a dihydroflavonoid found in various medicinal plants, has emerged as a promising natural compound with potential anticancer properties. This technical guide provides a comprehensive overview of the in vitro anticancer effects of this compound, with a focus on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of cellular signaling pathways and experimental workflows to facilitate further research and drug development efforts in the field of oncology.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites in plants, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound (2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one), also known as aromadendrin, is the 2,3-dihydro derivative of the flavonol kaempferol. While extensive research has been conducted on the anticancer properties of kaempferol, recent studies have begun to elucidate the specific anticancer potential of this compound. This guide synthesizes the current understanding of DHK's in vitro anticancer activities to serve as a valuable resource for the scientific community.

Cytotoxicity of this compound Across Cancer Cell Lines

The cytotoxic effect of this compound has been evaluated in a limited number of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
SK-Mel-28Malignant MelanomaData not explicitly quantified in the provided abstract, but significant growth inhibition was observed.[1]Not specifiedMTT Assay
A549Lung CancerAntiproliferative activity observed from a fraction containing this compound.[1]Not specifiedNot specified
AGSStomach CancerAntiproliferative activity observed from a fraction containing this compound.[1]Not specifiedNot specified

Note: There is a significant lack of publicly available, specific IC50 values for this compound across a wide range of cancer cell lines. The data for Kaempferol, a structurally similar compound, is more extensive and may provide some guidance for future studies.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and modulating critical signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins.

  • Regulation of Bcl-2 Family Proteins: In synovial cells, this compound promotes the expression of pro-apoptotic proteins Bax and Bad, while inhibiting the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway.

  • Caspase Activation: The initiation of the caspase cascade is a hallmark of apoptosis. This compound treatment has been associated with the activation of this cascade.[1]

  • Morphological Changes: Treatment with this compound leads to morphological changes characteristic of apoptosis, such as the onset of red fluorescence in cells stained with acridine orange/propidium iodide, indicating loss of membrane integrity in late-stage apoptosis.

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. This compound has demonstrated the ability to inhibit these processes in human malignant melanoma cells in a dose-dependent manner.

Modulation of Signaling Pathways

This compound's anticancer effects are mediated by its influence on key intracellular signaling pathways that regulate cell growth, proliferation, and survival.

  • NF-κB/MAPK Signaling Pathways: In human malignant melanoma cells (SK-Mel-28), the antitumor activity of this compound is mediated through the up-regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. The MAPK family, including ERK, JNK, and p38, plays a complex role in cancer, and its upregulation can, in some contexts, lead to apoptosis or cell cycle arrest. Similarly, while NF-κB is often associated with pro-survival signals, its sustained activation can also trigger apoptosis.

G This compound's Impact on NF-kB and MAPK Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway DHK This compound IKK IKK DHK->IKK Upregulates MAPKKK MAPKKK (e.g., MEKK, ASK1) DHK->MAPKKK Upregulates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Pro-apoptotic genes) Nucleus->Gene_Transcription Apoptosis_NFkB Apoptosis Gene_Transcription->Apoptosis_NFkB MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun, c-Fos) MAPK->AP1 Activates Gene_Transcription_MAPK Gene Transcription (e.g., Pro-apoptotic genes) AP1->Gene_Transcription_MAPK Apoptosis_MAPK Apoptosis Gene_Transcription_MAPK->Apoptosis_MAPK

Caption: this compound upregulates NF-κB and MAPK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's in vitro anticancer effects. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., SK-Mel-28) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of signaling pathway modulation.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-JNK, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Experimental Workflows and Logical Relationships

G Experimental Workflow for In Vitro Anticancer Evaluation of this compound start Start: Select Cancer Cell Lines cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle migration Migration/Invasion Assay (Wound Healing/Transwell) ic50->migration mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism migration->mechanism western_blot Western Blot Analysis (Signaling Pathways, Apoptosis Proteins) mechanism->western_blot end Conclusion: Elucidate Anticancer Effects western_blot->end

Caption: A typical workflow for evaluating this compound's anticancer effects.

Conclusion and Future Directions

The available in vitro evidence suggests that this compound possesses notable anticancer properties, including the ability to induce apoptosis and inhibit cell migration and invasion, particularly in malignant melanoma. The modulation of the NF-κB and MAPK signaling pathways appears to be a key mechanism underlying these effects. However, the current body of research on this compound is still in its early stages.

Future research should focus on:

  • Expanding the Scope: Evaluating the cytotoxic effects of this compound across a broader panel of cancer cell lines to identify specific cancer types that are most sensitive to its action.

  • Quantitative Analysis: Generating robust and reproducible IC50 data for various cancer cell lines.

  • In-depth Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways modulated by this compound in different cancer contexts.

  • In Vivo Studies: Translating the promising in vitro findings into preclinical animal models to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

References

The Neuroprotective Potential of Dihydrokaempferol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrokaempferol (DHK), also known as aromadendrin, is a natural dihydroflavonol found in various plants, including Bauhinia championii. As a member of the flavonoid family, it shares structural similarities with compounds known for their potent antioxidant and anti-inflammatory properties, such as kaempferol. Neurodegenerative diseases, characterized by progressive neuronal loss, represent a significant and growing global health challenge. The multifactorial nature of these diseases, involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of multi-target therapeutic agents. This compound has emerged as a promising candidate due to its demonstrated ability to modulate key cytoprotective pathways.

This technical guide provides an in-depth overview of the neuroprotective potential of this compound, focusing on its core mechanisms of action, experimental evidence, and detailed protocols for researchers, scientists, and drug development professionals.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are primarily attributed to its potent antioxidant and anti-inflammatory activities, which are mediated through the modulation of critical intracellular signaling pathways.

Primary Mechanism: Activation of the Keap1/Nrf2 Antioxidant Pathway

The most direct evidence for this compound's mechanism of action comes from studies demonstrating its role as a potent activator of the Keap1/Nrf2 pathway. Under conditions of oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is released from its cytosolic repressor Keap1 (Kelch-like ECH-associated protein 1). Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.

Molecular docking studies have suggested a potential interaction between DHK and Keap1, indicating that DHK may act as an agonist of the Keap1/Nrf2 pathway, thereby enhancing the cellular antioxidant defense system. This action reduces the levels of reactive oxygen species (ROS) and mitigates oxidative stress-induced cellular damage.

Nrf2_Pathway This compound (DHK) Activation of the Nrf2/HO-1 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHK This compound (DHK) Keap1 Keap1 DHK->Keap1 Binds to / Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Proteasome Proteasomal Degradation Keap1->Proteasome Mediates Ubiquitination Nrf2_cyto->Proteasome Leads to Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds to HO1 HO-1, NQO1, etc. ARE->HO1 Promotes Transcription Antioxidant Antioxidant Response & Neuroprotection HO1->Antioxidant

DHK activates the Nrf2 antioxidant pathway.
Potential Mechanism: Modulation of the PI3K/Akt Survival Pathway

While direct evidence in neuronal models for DHK is still emerging, many flavonoids, including the structurally similar kaempferol, exert neuroprotective effects by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is central to promoting cell survival, proliferation, and growth. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and Bad. This cascade ultimately suppresses apoptosis and enhances neuronal survival.[2][3] It is plausible that this compound shares this mechanism, making the PI3K/Akt pathway a key area for future investigation.[1][4]

PI3K_Akt_Pathway Postulated PI3K/Akt Survival Pathway Activation by DHK DHK This compound (DHK) Receptor Cell Surface Receptor DHK->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) GSK3B GSK-3β pAkt->GSK3B Inhibits Bad Bad pAkt->Bad Inhibits Survival Neuronal Survival pAkt->Survival Promotes Apoptosis Apoptosis GSK3B->Apoptosis Bad->Apoptosis

Postulated activation of the PI3K/Akt pathway by DHK.
Anti-Apoptotic and Anti-Inflammatory Effects

This compound's role in apoptosis is complex and may be cell-type specific. While one study on synoviocytes reported pro-apoptotic effects, this is contrary to the anti-apoptotic activity typically required for neuroprotection. The related flavonoid kaempferol consistently demonstrates anti-apoptotic effects in neuronal cells by modulating the Bcl-2 family of proteins (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax) and inhibiting the activation of executioner caspases like caspase-3.

Furthermore, flavonoids are well-known for their anti-inflammatory properties. Kaempferol and its glycosides have been shown to inhibit key inflammatory transcription factors such as NF-κB and STAT3, thereby reducing the production of pro-inflammatory cytokines and mediators in the brain. This suggests another plausible, yet unconfirmed, avenue for DHK's neuroprotective action.

Quantitative Data Summary

Currently, published quantitative data on the direct neuroprotective effects of this compound is limited. The following table summarizes representative data from a study investigating DHK in a non-neuronal model of severe acute pancreatitis (SAP), which highlights its potent antioxidant effects. This data provides a foundation for designing future neuroprotection studies.

ParameterExperimental ModelTreatment/ConcentrationResultReference
Cytotoxicity Mouse Pancreatic Acinar Cells (in vitro)DHK (12.5, 25, 50, 100, 200 µM) vs. CER+LPSDose-dependent increase in cell viability
Amylase/Lipase Mouse SAP Model (in vivo)DHK (20, 40, 80 mg/kg, oral)Dose-dependent reduction in serum amylase and lipase
Oxidative Stress Mouse Pancreatic Tissue (in vivo)DHK (40, 80 mg/kg)Significant decrease in MDA and ROS levels
Antioxidant Mouse Pancreatic Tissue (in vivo)DHK (40, 80 mg/kg)Significant increase in GSH levels
Nrf2 Pathway Mouse Pancreatic Acinar Cells (in vitro)DHK vs. CER+LPSSuppressed Keap1, promoted nuclear translocation of Nrf2

Note: CER = Caerulein; LPS = Lipopolysaccharide; MDA = Malondialdehyde; ROS = Reactive Oxygen Species; GSH = Glutathione. This data is from a pancreatitis model and serves as a proxy for DHK's antioxidant capacity.

Experimental Workflows and Protocols

A systematic approach is crucial for evaluating the neuroprotective potential of compounds like this compound. The workflow typically begins with in vitro screening to establish efficacy and mechanism, followed by validation in more complex in vivo models.

Workflow General Experimental Workflow for Neuroprotective Agent Evaluation A In Vitro Screening (e.g., SH-SY5Y, PC12 cells) B Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA, Rotenone) A->B C Treat with this compound (Dose-Response) B->C D Assess Cell Viability & Apoptosis (MTT Assay, Flow Cytometry) C->D E Mechanism of Action Analysis (Western Blot for Nrf2, Akt, etc.) D->E F In Vivo Model Selection (e.g., MCAO for Stroke, MPTP for Parkinson's) E->F Promising results lead to G DHK Administration (Route, Dose, Duration) F->G H Behavioral Assessments (Morris Water Maze, Rotarod) G->H I Post-Mortem Analysis (Histology, Infarct Volume, Biomarkers) H->I J Data Analysis & Conclusion I->J

A typical workflow for evaluating neuroprotective compounds.
Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments relevant to assessing the neuroprotective effects of this compound.

1. In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines the use of the human neuroblastoma SH-SY5Y cell line, a common model for neurotoxicity and neuroprotection studies.

  • 1.1. Cell Culture and Maintenance:

    • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 2 mM L-glutamine.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells at 80% confluency using 0.25% Trypsin-EDTA.

  • 1.2. Neurotoxicity Induction and DHK Treatment:

    • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours.

    • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA, 100 µM for a Parkinson's model) or H₂O₂ (200 µM for an oxidative stress model) to the media.

    • Incubate for an additional 24 hours.

  • 1.3. Assessment of Cell Viability (MTT Assay):

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.

    • Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

2. In Vivo Neuroprotection Assay using Rat MCAO Model

The middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant model for inducing focal ischemic stroke in rodents.

  • 2.1. Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300g).

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.

  • 2.2. MCAO Surgery:

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA. Make a small incision in the ECA.

    • Introduce a 4-0 nylon monofilament suture with a silicon-coated tip through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the bifurcation.

    • Allow occlusion for a period of 90-120 minutes (transient MCAO).

    • Withdraw the filament to allow reperfusion. Suture the incision.

  • 2.3. DHK Administration:

    • Administer this compound (e.g., 20, 40, 80 mg/kg) via intraperitoneal (i.p.) injection or oral gavage, either as a pre-treatment before MCAO or post-treatment at the onset of reperfusion.

  • 2.4. Assessment of Neurological Deficit and Infarct Volume:

    • At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., 0-5 scale).

    • Euthanize the animal and carefully remove the brain.

    • Slice the brain into 2 mm coronal sections and incubate in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 20-30 minutes at 37°C.

    • Viable tissue will stain red, while the infarcted (damaged) tissue will remain white.

    • Quantify the infarct volume using image analysis software (e.g., ImageJ).

3. Western Blot Analysis for Signaling Proteins

This protocol is for assessing changes in protein expression in key signaling pathways (e.g., Nrf2, Akt) in cell lysates or brain tissue homogenates.

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-HO-1, anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Quantify band density using software like ImageJ.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential, primarily through its well-defined role in activating the Keap1/Nrf2/HO-1 antioxidant pathway. While its structural similarity to kaempferol suggests additional mechanisms, including the modulation of the PI3K/Akt survival pathway and inhibition of inflammatory and apoptotic cascades, these require direct experimental validation in neuronal models. The conflicting data on its apoptotic effects underscores the need for context- and cell-type-specific investigations.

For drug development professionals and researchers, this compound represents a promising natural compound. Future research should prioritize:

  • Validating Mechanisms in Neuronal Models: Confirming the activation of the PI3K/Akt pathway and anti-apoptotic effects in relevant neuronal cell lines and primary cultures.

  • Generating Quantitative Data: Establishing dose-response curves, EC50 values, and quantifying the effects on protein expression and neuronal viability in neuroprotective assays.

  • In Vivo Efficacy: Expanding in vivo studies to chronic models of neurodegeneration (e.g., Alzheimer's, Parkinson's disease models) to assess long-term therapeutic benefits and cognitive improvements.

By systematically addressing these research gaps, the full therapeutic potential of this compound as a multi-target agent for combating neurodegenerative diseases can be elucidated.

References

Dihydrokaempferol: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol (DHK), also known as aromadendrin, is a dihydroflavonol, a type of flavonoid characterized by a saturated C2-C3 bond in its C-ring. This structural feature distinguishes it from its unsaturated counterpart, kaempferol, and significantly influences its biological activity profile. As a naturally occurring compound in various plants, DHK has garnered considerable interest in the scientific community for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Structure of this compound

The foundational structure of this compound consists of a C6-C3-C6 skeleton, featuring hydroxyl groups at positions 3, 5, 7, and 4'. Modifications at these positions, particularly through glycosylation or the introduction of other functional groups, can profoundly impact the molecule's biological efficacy.

Antioxidant Activity: Structure-Activity Relationship

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, and this compound is no exception. The arrangement and number of hydroxyl groups are critical determinants of its radical scavenging and reducing capabilities.

Key Structural Features for Antioxidant Activity:
  • Hydroxyl Groups: The presence of hydroxyl groups on the B-ring and the 3-position of the C-ring is crucial for high antioxidant activity. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

  • Saturation of the C2-C3 Bond: Unlike kaempferol, the saturated C2-C3 bond in this compound affects the conjugation of the molecule, which can influence its antioxidant potential.

Quantitative Antioxidant Data

The following table summarizes the available quantitative data on the antioxidant activity of this compound and its related compounds.

CompoundAssayIC50 / Activity MetricReference
(+)-DihydrokaempferolDPPH Radical ScavengingIC50: > 1000 µM[1]
(+)-DihydrokaempferolABTS Radical Scavenging155.6 ± 2.5b (mg vitamin C equivalents/100 mg)[1]

Note: The available literature presents a significant range in reported antioxidant activities, which may be attributable to variations in experimental conditions.

Anti-inflammatory Activity: Structure-Activity Relationship

This compound has demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Key Structural Features for Anti-inflammatory Activity:
  • Hydroxyl Groups: The hydroxyl groups at positions 5 and 7 on the A-ring, as well as the 4'-hydroxyl group on the B-ring, are important for anti-inflammatory action.

  • Glycosylation: The attachment of sugar moieties can influence the bioavailability and activity of the molecule. Some studies suggest that glycosides may act as prodrugs, releasing the active aglycone at the site of action.

Quantitative Anti-inflammatory Data
CompoundAssay / Cell LineEffectIC50 / ConcentrationReference
This compound (Aromadendrin)Inhibition of IL-6 in E. africana leaves hydroalcoholic extract67.0 ± 2.6 MI (%)IC50: 6 μM[1]
This compound (Aromadendrin)NO and PGE2 release in LPS-stimulated RAW 264.7 cellsConcentration-dependent reduction10, 50, 100, 200 μM[1]

Anticancer Activity: Structure-Activity Relationship

The anticancer properties of this compound are an emerging area of research. Its mechanism of action appears to involve the inhibition of cancer cell migration and invasion, as well as the induction of apoptosis through the modulation of critical signaling pathways.

Key Signaling Pathways

Research indicates that the antitumor activity of this compound in human malignant melanoma cells is mediated through the upregulation of the NF-κB and MAPK signaling pathways.

Below is a conceptual diagram of the proposed signaling pathway.

anticancer_pathway DHK This compound Cell Melanoma Cell DHK->Cell NFkB NF-κB Pathway Cell->NFkB Upregulation MAPK MAPK Pathway Cell->MAPK Upregulation Migration Cell Migration Inhibition Cell->Migration Invasion Cell Invasion Inhibition Cell->Invasion Apoptosis Apoptosis NFkB->Apoptosis MAPK->Apoptosis

Proposed anticancer signaling pathway of this compound.
Quantitative Anticancer Data

Comprehensive quantitative SAR data for a series of this compound derivatives is limited in the current literature. The following table presents available data for related compounds to provide context.

CompoundCell LineIC50 (µM)Reference
KaempferolHepG2 (Liver Cancer)30.92[2]
KaempferolCT26 (Colon Cancer)88.02
KaempferolB16F1 (Melanoma)70.67
Kaempferol-7-O-glucosideHepG2 (Liver Cancer)>100
Kaempferol-3-O-rhamnosideHepG2 (Liver Cancer)>100
Kaempferol-3-O-rutinosideHepG2 (Liver Cancer)>100

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow:

General workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 1 mM) and store it in the dark. Dilute the stock solution with methanol to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound or its derivatives in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions. Add the DPPH working solution to each well/cuvette and mix thoroughly. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Detailed Steps:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure: Add a small volume of the sample dilution to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Detailed Steps:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds.

  • Assay Procedure: Add a small volume of the sample to a larger volume of the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its antioxidant and anti-inflammatory properties are well-documented, with the number and position of hydroxyl groups being key determinants of activity. The anticancer potential of this compound is an exciting area of ongoing research, with evidence pointing towards the modulation of the NF-κB and MAPK signaling pathways.

A significant gap in the current body of literature is the lack of comprehensive quantitative SAR studies on a wide range of synthetic this compound derivatives. Future research should focus on the synthesis and biological evaluation of a library of DHK analogs with systematic modifications at the A, B, and C rings. Such studies would provide invaluable data for constructing robust QSAR models, enabling the in-silico prediction of activity and the rational design of next-generation this compound-based drugs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This targeted approach will be instrumental in unlocking the full therapeutic potential of this versatile natural product.

References

The In Vivo Odyssey of Dihydrokaempferol: A Technical Guide to its Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol (DHK), a flavanonol found in numerous plant species, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding its metabolic fate within a living organism is paramount for the development of DHK-based therapeutics and for interpreting the outcomes of in vivo studies. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism of this compound, drawing upon direct evidence where available and leveraging data from its structurally similar and more extensively studied analogue, kaempferol.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The in vivo journey of this compound, like many flavonoids, is characterized by extensive metabolic modification that significantly influences its bioavailability and biological activity.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. While specific studies on DHK absorption are limited, it is presumed to be absorbed in the small intestine. The glycosidic forms of flavonoids, which are common in nature, are often hydrolyzed by intestinal enzymes or gut microbiota before the aglycone (the non-sugar part) is absorbed.

Metabolism: The Central Role of Phase II Conjugation

Once absorbed, this compound undergoes extensive first-pass metabolism, primarily in the intestines and the liver. The principal metabolic pathways are glucuronidation and sulfation, which are common detoxification routes for phenolic compounds.

  • Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the hydroxyl groups of DHK. This increases the water solubility of the molecule, facilitating its excretion.

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to DHK's hydroxyl groups, another mechanism to enhance its water solubility and prepare it for elimination.

Due to this extensive phase II metabolism, the concentration of free this compound in systemic circulation is expected to be very low. Instead, it is the glucuronide and sulfate conjugates that represent the major circulating forms.

Distribution and Elimination

The hydrophilic nature of this compound conjugates restricts their passive diffusion across cell membranes. Their distribution and elimination are therefore highly dependent on efflux transporters. Key transporters involved in the elimination of flavonoid conjugates include the Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-associated Proteins (MRPs).[1][2] These transporters are highly expressed in the liver and intestines, where they actively pump the conjugates into the bile and the intestinal lumen for excretion in the feces.[1] Renal excretion of the water-soluble conjugates in urine is another significant elimination pathway.

The gut microbiota can also play a role in the metabolism of flavonoids that reach the colon, potentially breaking them down into smaller phenolic acids which can then be absorbed.[3]

Quantitative Pharmacokinetic Data

Direct quantitative pharmacokinetic data for this compound in vivo is scarce in the currently available scientific literature. However, data from studies on the closely related flavonol, kaempferol, can provide valuable insights into the expected pharmacokinetic profile of DHK. The following tables summarize key pharmacokinetic parameters for kaempferol in rats.

Disclaimer: The following data pertains to kaempferol and should be considered as an approximation for this compound. Species-specific differences and variations in experimental conditions can significantly influence these parameters.

Table 1: Pharmacokinetic Parameters of Kaempferol in Rats (Oral Administration)

ParameterValueAnimal ModelDosageReference
Tmax (Time to maximum concentration) ~1-2 hoursSprague-Dawley Rats100, 250 mg/kg[4]
Bioavailability (F) ~2%Sprague-Dawley Rats100, 250 mg/kg
Bioavailability (F) 11.0%RatsNot specified

Table 2: Pharmacokinetic Parameters of Kaempferol in Rats (Intravenous Administration)

ParameterValueAnimal ModelDosageReference
Clearance ~3 L/hr/kgSprague-Dawley Rats10, 25 mg/kg
Volume of distribution 8-12 L/hr/kgSprague-Dawley Rats10, 25 mg/kg
Terminal half-life 3-4 hoursSprague-Dawley Rats10, 25 mg/kg
Clearance 4.40-6.44 L/h/kgRatsNot specified
Half-life 2.93-3.79 minutesRatsNot specified

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vivo study of this compound metabolism.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Animals are housed in a controlled environment (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with free access to standard chow and water for at least one week prior to the experiment.

  • Dosing:

    • Oral Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a dose of 50 mg/kg.

    • Intravenous Administration: For bioavailability studies, a separate group of animals receives this compound dissolved in a vehicle suitable for injection (e.g., a mixture of propylene glycol, ethanol, and water) via the tail vein at a dose of 5 mg/kg.

  • Sample Collection: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of this compound and its metabolites are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

In Vivo Study of this compound in a Disease Model (Severe Acute Pancreatitis)
  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Induction of Pancreatitis: Severe acute pancreatitis is induced by intraperitoneal injections of caerulein followed by lipopolysaccharide (LPS).

  • Dosing: this compound is administered orally at doses of 20, 40, or 80 mg/kg.

  • Outcome Measures:

    • Serum Analysis: Blood is collected to measure the levels of pancreatic enzymes such as amylase and lipase.

    • Histopathological Analysis: Pancreatic tissue is collected, fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to assess tissue damage.

    • Biochemical Analysis of Pancreatic Tissue: Pancreatic tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and inflammation.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic fate of this compound in vivo, leading to the formation of glucuronide and sulfate conjugates, which are then eliminated by efflux transporters.

DHK_Metabolism cluster_metabolism Phase II Metabolism cluster_excretion Excretion DHK This compound (Oral Administration) Intestine Intestinal Lumen Enterocyte Enterocyte Intestine->Enterocyte Absorption Liver Hepatocyte Enterocyte->Liver Portal Vein UGTs UGTs Enterocyte->UGTs SULTs SULTs Enterocyte->SULTs Blood Systemic Circulation Liver->Blood BCRP_MRP BCRP/MRPs Liver->BCRP_MRP Urine Urine Blood->Urine Renal Excretion Bile Bile Bile->Intestine Enterohepatic Circulation DHK_Glucuronide DHK-Glucuronide UGTs->DHK_Glucuronide Glucuronidation DHK_Sulfate DHK-Sulfate SULTs->DHK_Sulfate Sulfation DHK_Glucuronide->Blood DHK_Sulfate->Blood BCRP_MRP->Bile Biliary Excretion

Caption: In vivo metabolic pathway of this compound.

This compound and the Keap1/Nrf2 Signaling Pathway

This compound has been shown to modulate the Keap1/Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHK This compound Keap1 Keap1 DHK->Keap1 inhibits Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Nrf2 Nrf2 Nrf2->Keap1 binding Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocation Cul3->Nrf2 ubiquitination ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes transcription Nrf2_n Nrf2 Nrf2_n->ARE binds PK_Workflow start Start: Pharmacokinetic Study animal_prep Animal Acclimatization (e.g., Sprague-Dawley Rats) start->animal_prep dosing This compound Administration (Oral or Intravenous) animal_prep->dosing sampling Serial Blood Sampling (Predetermined Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantification of DHK and Metabolites) processing->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) analysis->pk_calc end End: Data Interpretation pk_calc->end

References

The Pharmacokinetic Profile of Dihydrokaempferol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol, also known as aromadendrin, is a flavanonol, a type of flavonoid found in a variety of plants. It is structurally related to the well-studied flavonoid, kaempferol. This compound has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, detailed experimental protocols for its study, and visualizations of its interactions with key signaling pathways.

Pharmacokinetics of this compound

The journey of a drug through the body is described by its pharmacokinetics. This section details the available information on the ADME of this compound.

Absorption

Based on studies of structurally similar flavonoids, this compound is presumed to be absorbed in the small intestine. However, like many flavonoids, its oral bioavailability is expected to be low. The glycosidic form, in which it often occurs in plants, may influence its absorption, as the sugar moiety typically needs to be cleaved by intestinal enzymes or gut microbiota before the aglycone (this compound) can be absorbed.

Distribution

Following absorption, this compound would enter the systemic circulation and be distributed to various tissues. The extent of its distribution is currently not well-documented in the literature. For its analogue, kaempferol, a large volume of distribution has been observed in rats, suggesting significant tissue uptake.[1]

Metabolism

Once absorbed, this compound is expected to undergo extensive metabolism, primarily in the liver and intestines. The principal metabolic pathways for flavonoids are glucuronidation and sulfation, which are Phase II metabolic reactions that increase the water solubility of the compounds to facilitate their excretion.[2][3] Studies on flavonoids in mouse liver S9 fractions have shown that glucuronidation and sulfation are major metabolic routes, with a preference for the 7-OH and 3-OH positions for glucuronidation, and the 7-OH and 4'-OH positions for sulfation.[2] It is anticipated that this compound follows a similar metabolic fate, being rapidly converted into its glucuronide and sulfate conjugates.

Excretion

The hydrophilic glucuronide and sulfate conjugates of this compound are expected to be eliminated from the body primarily through urine and, to a lesser extent, bile. The rapid metabolism and subsequent excretion contribute to the low systemic exposure of the parent compound.

Quantitative Pharmacokinetic Data

A thorough review of the published scientific literature reveals a notable lack of specific quantitative in vivo pharmacokinetic data for this compound. While numerous studies have investigated its biological activities, detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been reported.

To provide a relevant quantitative context for researchers, the following table summarizes the pharmacokinetic parameters for the structurally similar flavonoid, kaempferol, in rats. It is important to note that these values are for kaempferol and should be considered as a potential indicator of this compound's pharmacokinetic profile, not as direct data.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesDoseRouteNotes
CmaxData not available in published literature
TmaxData not available in published literature
AUCData not available in published literature
Half-life (t½)Data not available in published literature
Bioavailability (F)Data not available in published literature

Table 2: Pharmacokinetic Parameters of Kaempferol (as a Structural Analogue)

ParameterValueSpeciesDoseRouteReference
Cmax~0.1 µg/mLRat100 mg/kgOral[1]
Tmax~1-2 hoursRat100 mg/kgOral
AUC (0-t)~0.76 hr*µg/mLRat100 mg/kgOral
Half-life (t½)~3-4 hoursRat10 mg/kgIntravenous
Bioavailability (F)~2%Rat100 mg/kgOral

Experimental Protocols

This section outlines a detailed methodology for conducting an in vivo pharmacokinetic study of this compound in a rodent model, based on established protocols for flavonoid analysis.

Animal Study Protocol
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Dosing:

    • Oral Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 50 mg/kg).

    • Intravenous Administration: For bioavailability studies, a separate group of animals receives this compound dissolved in a vehicle suitable for injection (e.g., a mixture of saline, ethanol, and polyethylene glycol) via the tail vein at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

Plasma Sample Analysis Protocol
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the study).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B) is common.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.

    • Quantification: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine the key pharmacokinetic parameters: Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Mandatory Visualization

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Dosing (Oral or IV) sampling Blood Sampling (Time Points) dosing->sampling centrifugation Plasma Separation sampling->centrifugation storage Storage at -80°C centrifugation->storage extraction Sample Preparation (Protein Precipitation) storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_IkB:e->NFkB_active:w degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates DHK This compound DHK->IKK inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK_Pathway Stimulus External Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response induces DHK This compound DHK->MAPK modulates phosphorylation

Caption: this compound's modulation of the MAPK signaling pathway.

Conclusion

The pharmacokinetic profile of this compound is an area that requires further investigation to support its potential development as a therapeutic agent. Current knowledge, largely inferred from its structural analogue kaempferol and general flavonoid metabolism, suggests low oral bioavailability due to extensive first-pass metabolism, primarily through glucuronidation and sulfation. The lack of published quantitative in vivo pharmacokinetic data for this compound represents a significant knowledge gap.

The experimental protocols outlined in this guide provide a framework for researchers to conduct the necessary studies to fill this gap. Furthermore, the visualization of this compound's interaction with the NF-κB and MAPK signaling pathways offers insights into its mechanisms of action at a molecular level. Future research focused on elucidating the complete pharmacokinetic profile and further exploring the molecular targets of this compound will be essential for advancing its potential clinical applications.

References

Dihydrokaempferol Glycosides: A Technical Guide to Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrokaempferol, a flavanonol, and its glycosidic derivatives represent a promising class of natural compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the bioactivity of this compound glycosides, focusing on their antioxidant, anti-inflammatory, anticancer, and antibacterial properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Quantitative Bioactivity Data

The bioactivity of this compound and its glycosides has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of their potency in various biological assays.

Table 1: Anticancer and Cytotoxic Activity of this compound and its Glycosides

CompoundCell LineAssayIC50 (µM)Reference
This compound (Aromadendrin)Human Malignant Melanoma (SK-Mel-28)MTTDose-dependent inhibition[1]
This compound (Aromadendrin)Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs)Not SpecifiedPotent anti-proliferative effect
KaempferolHuman Hepatoma (HepG2)Not Specified30.92[2]
KaempferolMouse Colon Cancer (CT26)Not Specified88.02[2]
KaempferolMouse Melanoma (B16F1)Not Specified70.67[2]
KaempferolHuman Breast Cancer (MDA-MB-453)MTTSignificant inhibition at 10 µM (48h) and 50 µM (24h)
KaempferolHuman Ovarian Carcinoma (A2780/CP70)Not Specified-
KaempferolHuman Hepatocellular Carcinoma (SK-HEP-1)Not Specified100
KaempferolHuman Hepatocellular Carcinoma (Huh7)Not Specified4.75 (hypoxic conditions)
Kaempferol-3-O-rhamnosideHuman Prostate Cancer (LNCaP)Not Specified-

Table 2: Antioxidant Activity of this compound Glycosides

CompoundAssayIC50 (µM)Reference
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosideDPPH radical scavenging28.61
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosideDPPH radical scavenging36.93
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosidePeroxynitrite scavenging9.79
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosidePeroxynitrite scavenging11.40
Kaempferol-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosidePeroxynitrite scavenging32.00
Kaempferol 3-O-α-L-¹C₄-rhamnosyl-(1'''→2'')-β-D-⁴C₁-xylopyranosideDPPH radical scavenging12.45 µg/ml

Table 3: Anti-inflammatory Activity of this compound and its Derivatives

CompoundAssayIC50 (µM)Reference
Aromadendrin (this compound)COX-1 Inhibition257.7
KaempferolCOX-1 Inhibition7.5
KaempferolCOX-2 Inhibition269.2
Kaempferol-7-O-glucosideT-cell proliferation inhibition (48h)> 100 (approx. 51% inhibition at 100 µM)

Table 4: Antibacterial Activity of this compound and its Glycosides

CompoundMicroorganismMIC (µg/mL)Reference
This compound-3-O-α-l-rhamnosideSalmonella enterica64 - 256
This compoundVancomycin-resistant enterococci (VRE)6.25
This compoundStaphylococcus aureus6.25

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to assess the bioactivity of this compound glycosides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound glycoside and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Cell Migration Assessment: Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study collective cell migration in vitro.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time, providing a measure of cell migration.

Protocol:

  • Cell Seeding: Seed cells in a culture plate (e.g., 12-well or 24-well) and grow them to form a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile pipette tip (e.g., p200 or 1 mL tip).

  • Washing: Gently wash the cells with PBS to remove detached cells and debris.

  • Compound Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. Include an untreated control.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope until the wound in the control group is nearly closed.

  • Data Analysis: The area of the wound at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is then calculated to assess the effect of the compound on cell migration.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to determine the free radical scavenging activity of compounds.

2.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

2.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a loss of color. The decrease in absorbance is proportional to the antioxidant activity.

Protocol:

  • Radical Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction Mixture: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to a specific absorbance. In a 96-well plate, add the test compound at various concentrations to the diluted ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at approximately 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target bacterium. The lowest concentration that shows no visible growth is determined as the MIC.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound glycoside in a suitable broth medium in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Signaling Pathways and Molecular Mechanisms

This compound glycosides exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways involved in their anti-inflammatory and antioxidant activities.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

This compound and its derivatives have been shown to inhibit inflammatory responses by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK This compound This compound Glycosides This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->IKK Inhibits Phosphorylation ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) p38->ProInflammatory ERK->ProInflammatory JNK->ProInflammatory IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->ProInflammatory

Caption: this compound glycosides inhibit LPS-induced inflammation.

Antioxidant Response: Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. This compound can activate this pathway, leading to the expression of antioxidant enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Oxidizes Cys residues This compound This compound This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Cul3->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE AntioxidantGenes Antioxidant Genes (HO-1, NQO1, GST) ARE->AntioxidantGenes Transcription

Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.

Cell Survival and Proliferation: PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for regulating cell growth, survival, and proliferation. This compound and its derivatives have been shown to modulate this pathway, which is often dysregulated in cancer.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K This compound This compound Glycosides This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits Phosphorylation PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP3->Akt Activates PTEN PTEN PTEN->PIP3 mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound glycosides inhibit the PI3K/Akt survival pathway.

Conclusion

This compound glycosides are a versatile class of natural products with significant therapeutic potential. Their multifaceted bioactivities, including antioxidant, anti-inflammatory, anticancer, and antibacterial effects, are mediated through the modulation of key cellular signaling pathways. This guide provides a comprehensive resource for researchers, offering quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms to support the continued exploration and development of these promising compounds for pharmaceutical and nutraceutical applications. Further in vivo studies are warranted to fully elucidate their efficacy and safety profiles.

References

The Central Role of Dihydrokaempferol in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol, a key flavanonol, occupies a critical juncture in the intricate network of plant secondary metabolism. As a central precursor in the flavonoid biosynthetic pathway, it dictates the production of a diverse array of bioactive compounds, including flavonols, anthocyanins, and proanthocyanidins. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and biological significance of this compound. It details the enzymatic conversions that govern its synthesis and downstream modifications, presents quantitative data on its occurrence, and outlines comprehensive experimental protocols for its study. Furthermore, this guide illustrates the key metabolic and signaling pathways involving this compound, offering a valuable resource for researchers in phytochemistry, plant biology, and drug discovery.

Introduction

Flavonoids are a large and diverse class of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, as well as their crucial roles in plant development, defense, and pigmentation[1][2][3]. At the heart of flavonoid biosynthesis lies this compound (DHK), also known as aromadendrin, a flavanonol that serves as a pivotal branch-point intermediate[4][5]. The metabolic channeling of this compound determines the relative production of various flavonoid subclasses, thereby influencing the plant's chemical phenotype and its interactions with the environment. Understanding the regulation and enzymatic control of this compound metabolism is paramount for applications in agriculture, nutrition, and pharmacology.

Biosynthesis of this compound

The formation of this compound is an integral part of the broader phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to yield naringenin, the immediate precursor to this compound.

The key enzymatic step in the synthesis of this compound is the stereospecific 3-hydroxylation of (2S)-naringenin, a reaction catalyzed by flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase. This conversion marks a crucial commitment of metabolic flux towards the synthesis of dihydroflavonols and their derivatives.

Dihydrokaempferol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_entry Flavonoid Biosynthesis cluster_dhk_synthesis This compound Synthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Multiple Steps (PAL, C4H, 4CL) Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI This compound This compound Naringenin->this compound F3H Dihydrokaempferol_Metabolism This compound This compound Kaempferol Kaempferol This compound->Kaempferol FLS Dihydroquercetin Dihydroquercetin This compound->Dihydroquercetin F3'H Leucopelargonidin Leucopelargonidin This compound->Leucopelargonidin DFR Quercetin Quercetin Dihydroquercetin->Quercetin FLS Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS DHK_Signaling cluster_stimulus External Stimulus (e.g., Pathogen, Oxidative Stress) cluster_dhk This compound cluster_signaling Signaling Pathways cluster_response Cellular Response Stimulus Stimulus IKK IKK Stimulus->IKK MAPK_cascade MAPK Cascade (e.g., JNK, p38) Stimulus->MAPK_cascade DHK DHK DHK->IKK Inhibition DHK->MAPK_cascade Inhibition Antioxidant_Response Antioxidant Response DHK->Antioxidant_Response IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IKK->NF-κB Frees IκB->NF-κB Sequesters Inflammatory_Genes Inflammatory Gene Expression NF-κB->Inflammatory_Genes Activates MAPK_cascade->Inflammatory_Genes Activates Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Identification & Quantification cluster_activity Biological Activity Assays Plant_Material Dried Plant Material Extraction_Methods Maceration / Sonication / Soxhlet Plant_Material->Extraction_Methods Crude_Extract Crude Extract Extraction_Methods->Crude_Extract Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC/HPTLC Fractions->TLC HPLC HPLC-UV/MS TLC->HPLC NMR NMR Spectroscopy HPLC->NMR Structure Elucidation Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) NMR->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (Cell-based) NMR->Anti_inflammatory_Assay Enzyme_Assay Enzyme Assays NMR->Enzyme_Assay

References

Dihydrokaempferol: A Deep Dive into its Interaction with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Dihydrokaempferol (DHK), also known as aromadendrin, is a flavanonol, a type of flavonoid found in various plants. As a precursor in the biosynthesis of the well-studied flavonol, kaempferol, DHK is increasingly recognized for its own significant biological activities.[1] This technical guide provides an in-depth analysis of the molecular interactions of this compound with key cellular signaling pathways. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of DHK's mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades. This document will explore DHK's role in modulating pathways such as MAPK, PI3K/Akt, NF-κB, and Nrf2, which are central to cellular processes like inflammation, apoptosis, and oxidative stress response.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites in plants with a wide array of demonstrated health benefits. This compound (3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) is structurally similar to kaempferol, differing by a single bond in the C-ring. This structural distinction influences its bioavailability and specific interactions with cellular targets. DHK has been reported to possess anti-inflammatory, antioxidant, anti-tumor, and neuroprotective properties.[1] Understanding its engagement with cellular signaling networks is paramount for harnessing its therapeutic potential.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key signaling pathways. The following sections detail these interactions.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This compound has been shown to modulate the MAPK pathway, contributing to its anti-inflammatory and anti-cancer effects.[1] In human malignant melanoma cells, DHK's anti-tumor activity is mediated in part through the upregulation of the NF-κB/MAPK signaling pathways.[2] This suggests a complex, context-dependent regulation of this pathway by DHK.

Kaempferol, a closely related flavonoid, has been shown to inhibit the phosphorylation of ERK and p38 in endothelial cells, suggesting an anti-angiogenic effect mediated through the MAPK pathway.[3] It is plausible that this compound shares similar mechanisms of action.

MAPK_Pathway DHK This compound MEK MEK DHK->MEK p38 p38 DHK->p38 JNK JNK DHK->JNK GrowthFactors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAS->p38 RAS->JNK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors p38->TranscriptionFactors JNK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Inflammation, Apoptosis) TranscriptionFactors->CellularResponse PI3K_Akt_Pathway DHK This compound PI3K PI3K DHK->PI3K GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Akt->InhibitionNode CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Apoptosis Apoptosis InhibitionNode->Apoptosis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHK This compound IKK IKK Complex DHK->IKK Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus translocates GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Apoptosis_Pathway DHK This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DHK->Bcl2 Bax Bax / Bad (Pro-apoptotic) DHK->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHK This compound Keap1 Keap1 DHK->Keap1 OxidativeStress Oxidative Stress OxidativeStress->Keap1 Nrf2 Nrf2 Ubiquitination Ubiquitination & Degradation Keap1->Ubiquitination Nrf2->Ubiquitination leads to Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE GeneExpression Expression of Antioxidant Genes ARE->GeneExpression Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE (Separation) B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Imaging G->H

References

Dihydrokaempferol: A Technical Guide to Discovery, Isolation, and Biological Activity from Novel Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol, also known as aromadendrin, is a flavanonol with a growing reputation for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the recent discoveries of this compound in novel plant species, detailed methodologies for its extraction and isolation, quantitative analysis, and an exploration of its modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound ((2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) is a flavonoid that belongs to the flavanonol subclass. It is a key biosynthetic precursor to the more widely studied flavonol, kaempferol. Its structural similarity to other bioactive flavonoids has spurred increased interest in its own therapeutic potential. Recent research has focused on identifying new and abundant natural sources of this compound to facilitate further investigation and potential clinical applications.

Novel Plant Sources of this compound

Recent phytochemical investigations have identified several new plant sources of this compound and its glycosidic derivatives. These discoveries open new avenues for the sustainable production and further study of this promising compound.

Smilax glabra (Tufuling)

The rhizomes of Smilax glabra, a plant used in traditional Chinese medicine, have been found to contain this compound.[1] In addition to the aglycone, various glycosidic forms, such as engeletin (this compound-3-O-rhamnoside), have also been isolated from this species.[2]

Cedrus deodara (Himalayan Cedar)

The heartwood of Cedrus deodara has been reported to contain a variety of flavonoids, and phytochemical screenings have confirmed the presence of compounds like this compound.[3][4] This coniferous tree represents a potential source of this flavanonol from the gymnosperm lineage.

Alcea rosea (Hollyhock)

The flowers of Alcea rosea are a notable source of this compound, primarily in its glycosidic form, this compound-4'-O-glucopyranoside. This plant is of particular interest due to the availability of quantitative data on the yield of this compound.

Experimental Protocols: Extraction and Isolation

The successful isolation of this compound from plant matrices requires a systematic approach involving extraction, fractionation, and purification. The following protocols are representative methodologies synthesized from various studies on flavonoid isolation.

General Extraction Procedure
  • Plant Material Preparation : The selected plant material (e.g., dried and powdered rhizomes of Smilax glabra or flowers of Alcea rosea) is the starting point. Proper drying and grinding are crucial to increase the surface area for efficient extraction.[5]

  • Solvent Extraction : Maceration or Soxhlet extraction are commonly employed techniques.

    • Maceration : The powdered plant material is soaked in a suitable solvent (e.g., methanol or ethanol) for an extended period (24-72 hours) with occasional agitation. The process is typically repeated multiple times to ensure exhaustive extraction.

    • Soxhlet Extraction : For a more efficient extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh supply of the solvent.

  • Concentration : The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification by Column Chromatography
  • Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being moderately polar, is often enriched in the ethyl acetate fraction.

  • Silica Gel Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on silica gel.

    • Stationary Phase : Silica gel (60-120 or 100-200 mesh).

    • Mobile Phase : A gradient solvent system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate, with the proportion of ethyl acetate being progressively increased. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography : Fractions containing this compound are often further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase. This step is effective in removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For obtaining high-purity this compound, preparative HPLC is the final step.

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient of methanol and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is a typical mobile phase.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR spectroscopy to elucidate the detailed chemical structure.

Quantitative Analysis

Quantitative analysis of this compound and its derivatives in plant extracts is crucial for standardization and quality control. High-Performance Thin-Layer Chromatography (HPTLC) is a validated method for this purpose.

Plant SpeciesPlant PartExtraction MethodCompoundYield (% w/w)Reference
Alcea roseaFlowersMaceration (Methanol)This compound-4'-O-glucopyranoside0.733
Alcea roseaFlowersSonication (Methanol, 15 min)This compound-4'-O-glucopyranoside0.928

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being of significant interest. These effects are mediated through the modulation of key cellular signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways

Research has shown that this compound can up-regulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in human malignant melanoma cells, leading to an anti-cancer effect. The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. The MAPK pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis.

The mechanism of action of this compound on these pathways involves the modulation of key protein phosphorylation events. Specifically, this compound has been shown to influence the phosphorylation of IκBα (inhibitor of NF-κB), which is a critical step in the activation of NF-κB. Furthermore, it can affect the nuclear translocation of the p65 subunit of NF-κB. In the MAPK pathway, this compound can regulate the phosphorylation of JNK (c-Jun N-terminal kinases) and p38 kinases.

Signaling Pathway Diagram

Dihydrokaempferol_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex MAPKKK MAPKKK Receptor->MAPKKK IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 P p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_n p65-p50 p65_p50->p65_p50_n Translocation MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P Gene_Transcription Gene Transcription (Inflammation, Apoptosis) p38->Gene_Transcription JNK->Gene_Transcription This compound This compound This compound->IKK_complex This compound->p65_p50 This compound->p38 This compound->JNK p65_p50_n->Gene_Transcription

Caption: this compound's modulation of NF-κB and MAPK signaling pathways.

Experimental Workflow Diagram

Dihydrokaempferol_Isolation_Workflow Plant_Material 1. Plant Material (e.g., Smilax glabra rhizomes) Extraction 2. Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract 3. Crude Extract Extraction->Crude_Extract Partitioning 4. Solvent-Solvent Partitioning Crude_Extract->Partitioning Ethyl_Acetate_Fraction 5. Ethyl Acetate Fraction Partitioning->Ethyl_Acetate_Fraction Silica_Gel_CC 6. Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Silica_Gel_CC Sephadex_LH20 7. Sephadex LH-20 Chromatography Silica_Gel_CC->Sephadex_LH20 Prep_HPLC 8. Preparative HPLC Sephadex_LH20->Prep_HPLC Pure_this compound 9. Pure this compound Prep_HPLC->Pure_this compound Structure_Elucidation 10. Structure Elucidation (MS, NMR) Pure_this compound->Structure_Elucidation

Caption: Experimental workflow for the isolation of this compound.

Conclusion and Future Directions

The discovery of this compound in novel plant species such as Smilax glabra and Cedrus deodara provides new opportunities for the exploration of this bioactive flavanonol. The outlined experimental protocols for extraction, isolation, and purification offer a framework for obtaining pure this compound for further pharmacological studies. The elucidation of its modulatory effects on the NF-κB and MAPK signaling pathways provides a mechanistic basis for its observed anti-inflammatory and anti-cancer properties.

Future research should focus on:

  • Screening a wider range of plant species to identify new and more abundant sources of this compound.

  • Optimizing extraction and purification protocols to improve yield and cost-effectiveness.

  • Conducting comprehensive in vivo studies to validate the therapeutic potential of this compound for various diseases.

  • Further elucidating the molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound into tangible clinical benefits.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dihydrokaempferol from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol, also known as aromadendrin, is a flavanonol, a type of flavonoid, found in various plant species. It has garnered significant interest within the scientific community due to its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a result, robust and efficient methods for its extraction and quantification from plant sources are crucial for further research and development in the fields of phytochemistry, pharmacology, and drug discovery.

This document provides detailed protocols for the extraction of this compound from plant materials using various methods, including maceration, and ultrasound-assisted extraction (UAE). It also outlines analytical procedures for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). Furthermore, a summary of reported extraction yields from different plant sources is presented for comparative analysis.

Data Presentation: this compound Extraction Yield

The following table summarizes the quantitative data on the extraction yield of this compound and its glycosides from different plant materials using various extraction methods. This allows for a clear comparison of the efficiency of different protocols.

Plant MaterialPlant PartExtraction MethodSolventCompoundYieldReference
Manilkara zapotaBarkMacerationMethanol(+)-Dihydrokaempferol33.62 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaBarkMacerationWater(+)-Dihydrokaempferol27.94 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaFlowersMacerationMethanol(+)-Dihydrokaempferol11.30 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaFlowersMacerationWater(+)-Dihydrokaempferol9.12 ± 0.02 mg/g of crude extract[1]
Manilkara zapotaLeavesMacerationMethanol(+)-Dihydrokaempferol8.46 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaLeavesMacerationWater(+)-Dihydrokaempferol5.70 ± 0.01 mg/g of crude extract
Manilkara zapotaRootsMacerationMethanol(+)-Dihydrokaempferol23.20 ± 0.01 mg/g of crude extract
Manilkara zapotaRootsMacerationWater(+)-Dihydrokaempferol12.44 ± 0.01 mg/g of crude extract
Manilkara zapotaWoodMacerationMethanol(+)-Dihydrokaempferol22.96 ± 0.01 mg/g of crude extract
Manilkara zapotaWoodMacerationWater(+)-Dihydrokaempferol10.10 ± 0.01 mg/g of crude extract
Alcea rosea L.FlowersMacerationMethanolThis compound-4′-O-glucopyranoside0.733 g/100 g of dried flowers
Alcea rosea L.FlowersUltrasonication (15 min)MethanolThis compound-4′-O-glucopyranoside0.928 g/100 g of dried flowers

Experimental Workflow

The general workflow for the extraction and analysis of this compound from plant material is depicted in the following diagram.

Dihydrokaempferol_Extraction_Workflow PlantMaterial Plant Material (e.g., leaves, flowers, bark) Preparation Preparation (Drying, Grinding) PlantMaterial->Preparation Extraction Extraction Preparation->Extraction Maceration Maceration Extraction->Maceration UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Soxhlet Soxhlet Extraction Extraction->Soxhlet Filtration Filtration / Centrifugation Maceration->Filtration UAE->Filtration Soxhlet->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation CrudeExtract Crude this compound Extract SolventEvaporation->CrudeExtract Purification Purification (Optional) (e.g., Column Chromatography, Prep-HPLC) CrudeExtract->Purification Analysis Analysis CrudeExtract->Analysis PurifiedCompound Purified this compound Purification->PurifiedCompound PurifiedCompound->Analysis HPLC HPLC-UV/DAD Analysis->HPLC LCMS LC-MS Analysis->LCMS Quantification Quantification & Data Analysis HPLC->Quantification LCMS->Quantification

Caption: Experimental workflow for this compound extraction.

Experimental Protocols

Plant Material Preparation
  • Collection and Authentication: Collect the desired plant material. Ensure proper botanical identification and authentication.

  • Drying: Air-dry the plant material in the shade at room temperature or use a hot air oven at a controlled temperature (e.g., 40-60°C) to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction Protocols

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent for a specific period.

Protocol for this compound Extraction from Manilkara zapota Bark:

  • Materials:

    • Dried and powdered bark of Manilkara zapota.

    • Methanol or distilled water.

    • Erlenmeyer flask or a suitable container with a stopper.

    • Shaker (optional).

    • Whatman No. 1 filter paper.

  • Procedure:

    • Weigh 10 g of the powdered bark and place it in an Erlenmeyer flask.

    • Add 100 mL of the chosen solvent (methanol or water) to achieve a 1:10 solid-to-liquid ratio.

    • Stopper the flask and keep it at room temperature for at least 3 days, with occasional shaking.

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate (extract). For exhaustive extraction, the residue (marc) can be re-macerated with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Ultrasound-assisted extraction utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.

Protocol for this compound-4′-O-glucopyranoside from Alcea rosea Flowers:

  • Materials:

    • Dried and powdered flowers of Alcea rosea.

    • Methanol.

    • Beaker or flask.

    • Ultrasonic bath.

    • Filtration apparatus.

  • Procedure:

    • Weigh 4 g of the dried flower powder and place it in a beaker.

    • Add 150 mL of methanol.

    • Place the beaker in an ultrasonic bath and sonicate for 15 minutes at a controlled temperature.

    • After sonication, filter the mixture to separate the extract from the solid residue.

    • Evaporate the solvent from the filtrate to obtain the crude extract.

Purification of this compound (General Protocol)

For obtaining pure this compound, the crude extract can be subjected to further purification steps.

Protocol using Column Chromatography and Preparative HPLC:

  • Column Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel as the stationary phase.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Combine the this compound-rich fractions from column chromatography and concentrate them.

    • Dissolve the concentrated fraction in the mobile phase.

    • Inject the sample into a preparative HPLC system equipped with a C18 column.

    • Use a suitable mobile phase, such as a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. An isocratic or gradient elution can be employed.

    • Monitor the elution at a suitable UV wavelength (e.g., 290 nm for this compound).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and reliable method for the quantification of this compound in plant extracts.

Illustrative HPLC Method for this compound Analysis:

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred for complex plant extracts. A typical mobile phase could be:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.

    • A linear gradient from a lower to a higher percentage of Solvent B over 30-40 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at approximately 290 nm.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Signaling Pathway Diagram

While this compound is an extracted compound and not a signaling pathway itself, its extraction and analysis workflow can be represented as a logical pathway.

Dihydrokaempferol_Analysis_Pathway CrudeExtract Crude Plant Extract Contains this compound and other metabolites PurificationStep Purification Column Chromatography / Prep-HPLC CrudeExtract->PurificationStep Optional AnalyticalSample Analytical Sample Preparation Dissolution & Filtration CrudeExtract->AnalyticalSample Purethis compound Purified this compound PurificationStep->Purethis compound Purethis compound->AnalyticalSample HPLCSystem HPLC System C18 Column, UV Detector AnalyticalSample->HPLCSystem Data Chromatographic Data Peak Area & Retention Time HPLCSystem->Data Quantification Quantification Calibration Curve Data->Quantification

Caption: Logical pathway for this compound analysis.

References

Application Notes and Protocols for the Purification of Dihydrokaempferol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of dihydrokaempferol, a bioactive flavanonol, from plant extracts using column chromatography. The methodologies outlined are designed to yield a high-purity compound suitable for further research and development.

Introduction

This compound, also known as aromadendrin, is a natural flavonoid with a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its therapeutic potential has led to increased interest in its isolation and purification for preclinical and clinical studies. Column chromatography is a fundamental and widely used technique for the purification of natural products like this compound.[3][4][5] This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

This application note details a robust protocol for the purification of this compound using silica gel column chromatography, followed by purity assessment using High-Performance Liquid Chromatography (HPLC).

Experimental Overview

The overall workflow for the purification of this compound is depicted in the following diagram.

experimental_workflow start Plant Material (e.g., Larix gmelinii) extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Liquid-Liquid Partitioning (e.g., Ethyl Acetate) concentration->fractionation column_chroma Silica Gel Column Chromatography fractionation->column_chroma fraction_collection Fraction Collection column_chroma->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration hplc_analysis Purity Assessment (HPLC) final_concentration->hplc_analysis pure_dhk Pure this compound hplc_analysis->pure_dhk

Caption: Experimental workflow for this compound purification.

Materials and Methods

Materials and Reagents
  • Plant Material: Dried and powdered plant material known to contain this compound (e.g., heartwood of Larix gmelinii).

  • Solvents: Ethanol, n-hexane, ethyl acetate, chloroform, methanol (all analytical or HPLC grade).

  • Stationary Phase: Silica gel (200-300 mesh) for column chromatography.

  • TLC Plates: Silica gel 60 F254 aluminum sheets.

  • Standards: this compound (≥95% purity) for HPLC comparison.

Extraction and Preliminary Fractionation
  • Extraction: Macerate the powdered plant material with 70% ethanol at room temperature for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with n-hexane and then ethyl acetate. The ethyl acetate fraction is typically enriched with flavonoids.

  • Drying: Concentrate the ethyl acetate fraction to dryness to yield the crude flavonoid extract.

Column Chromatography Protocol

This protocol is designed for the purification of this compound from the crude flavonoid extract.

  • Column Preparation (Wet Packing Method):

    • Secure a glass column (e.g., 50 cm length, 4 cm diameter) vertically.

    • Place a small cotton plug at the bottom of the column.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude flavonoid extract in a minimal amount of the initial mobile phase.

    • Alternatively, for samples not fully soluble, use a dry loading method by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding the powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common gradient for flavonoids is a chloroform-methanol system.

    • Start with 100% chloroform and gradually increase the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the separation using Thin Layer Chromatography (TLC). Spot aliquots of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions that show a single spot corresponding to the Rf value of a this compound standard.

Purity Assessment by HPLC

The purity of the pooled fractions should be determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 290 nm.

  • Injection Volume: 20 µL.

  • Quantification: The purity is determined by the peak area percentage of this compound relative to the total peak area in the chromatogram.

Data Presentation

The following tables provide representative data for the purification of this compound.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (200-300 mesh)
Column Dimensions 50 cm x 4 cm
Mobile Phase Chloroform-Methanol Gradient
Initial Eluent 100% Chloroform
Final Eluent 90:10 Chloroform:Methanol
Flow Rate 2-3 mL/min
Fraction Volume 20 mL

Table 2: Representative Purification Yield and Purity

Purification StepMass (g)Purity (%)Yield (%)
Crude Ethanol Extract 100~5100
Ethyl Acetate Fraction 20~2520
Pooled Column Fractions 1.5>951.5

Table 3: HPLC Retention Time and Purity of this compound

CompoundRetention Time (min)Purity (%)
This compound 15.8>95

This compound and Cellular Signaling

This compound has been shown to exert its biological effects through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

signaling_pathway cluster_0 Cell Membrane receptor Receptor pi3k PI3K receptor->pi3k This compound This compound This compound->pi3k Inhibits nfkb NF-κB This compound->nfkb Inhibits mapk MAPK This compound->mapk Modulates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation inflammation Inflammation nfkb->inflammation apoptosis Apoptosis mapk->apoptosis

Caption: this compound's modulation of key signaling pathways.

This compound has been reported to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, leading to reduced cell proliferation. Additionally, it can modulate the NF-κB and MAPK signaling pathways, which are critical in inflammatory responses and apoptosis.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound from plant extracts. The use of silica gel column chromatography with a gradient elution system allows for the separation of this compound from other structurally related flavonoids and impurities. The subsequent HPLC analysis confirms the high purity of the isolated compound, making it suitable for further biological and pharmacological investigations. This protocol can be adapted and optimized for different plant matrices and scales of purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dihydrokaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol, a natural flavanonol, is a precursor in the biosynthesis of kaempferol and is found in various plants. It has garnered significant interest in the scientific community due to its potential antioxidant, anti-inflammatory, and other pharmacological activities. Accurate and reliable quantification of this compound in various samples, including plant extracts and biological matrices, is crucial for research and development. This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol utilizes a reversed-phase C18 column with UV detection, offering a sensitive and accurate analytical method.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the successful quantification of this compound.

Materials and Reagents
  • This compound analytical standard (≥95% purity)[1][2]

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Syringe filters (0.22 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions are recommended for the separation and quantification of this compound:

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile : 0.1% Formic acid in Water (50:50, v/v)[4]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Detection Wavelength 289 nm

Note: The optimal detection wavelength for flavonoids can vary. While kaempferol has absorption maxima around 265 nm and 365 nm[5], a wavelength of 289 nm has been noted for this compound. It is advisable to determine the optimal wavelength by scanning a standard solution of this compound from 200-400 nm.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. Common techniques include:

  • Solid-Phase Extraction (SPE): This technique selectively retains the analyte on a solid sorbent while unwanted matrix components are washed away.

  • Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases to separate it from interfering substances.

  • Protein Precipitation: For biological samples like plasma, adding an organic solvent such as acetonitrile can be used to precipitate proteins, which are then removed by centrifugation.

General Procedure for Plant Extracts:

  • Extraction: Extract the plant material with a suitable solvent, such as methanol, using techniques like maceration or sonication.

  • Filtration: Filter the extract through a 0.22 µm syringe filter prior to injection into the HPLC system to remove particulate matter.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to international guidelines (e.g., ICH guidelines). Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Sample Quantification Data
Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Sample 1[Insert Data][Insert Data][Insert Data]
Sample 2[Insert Data][Insert Data][Insert Data]
Sample 3[Insert Data][Insert Data][Insert Data]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Preparation Standard Preparation HPLC_System HPLC System (C18 Column) Standard_Preparation->HPLC_System Sample_Preparation Sample Preparation (Extraction/Filtration) Sample_Preparation->HPLC_System UV_Detection UV Detection (289 nm) HPLC_System->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway (Illustrative)

While this application note focuses on the analytical method, this compound is studied for its biological activities, which involve various signaling pathways. The following diagram is a simplified, illustrative example of a potential signaling pathway that could be investigated.

signaling_pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (e.g., Anti-inflammatory genes) Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Illustrative signaling pathway of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research and drug development applications.

References

Application Note: HPTLC Analysis of Dihydrokaempferol-4′-O-glucopyranoside in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrokaempferol, a flavanonol, and its glycosides are important phytochemicals found in various medicinal plants, exhibiting significant biological activities such as antioxidant and anticancer effects.[1][2] High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and efficient analytical technique for the qualitative and quantitative analysis of marker compounds in complex herbal extracts.[3][4] It offers advantages such as high sample throughput, low operating costs, and minimal sample preparation.

This application note details a validated HPTLC method for the quantitative determination of this compound-4′-O-glucopyranoside, a major flavonoid glycoside, in the flowers of Alcea rosea L. The protocol can serve as a reference for the quality control and standardization of herbal raw materials and formulations containing this compound or its derivatives.

Experimental Protocols

Materials and Reagents
  • Standard: this compound-4′-O-glucopyranoside (Reference Standard)

  • Solvents: Methanol, Ethyl Acetate, Acetic Acid (all analytical grade)

  • Stationary Phase: HPTLC aluminum plates pre-coated with Silica Gel 60F-254 (20 cm x 10 cm, 0.2 mm layer thickness)

  • Equipment:

    • HPTLC system (e.g., CAMAG) including:

      • Linomat 5 or Automatic TLC Sampler (ATS 4)

      • Twin-trough developing chamber (20 cm x 10 cm)

      • TLC Scanner 3 or 4

      • winCATS or visionCATS software

    • Ultrasonic bath

    • Analytical balance

    • Volumetric flasks and pipettes

Preparation of Standard Solution
  • Accurately weigh 4.5 mg of standard this compound-4′-O-glucopyranoside.

  • Transfer it quantitatively into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and adjust the volume to the mark with the same solvent to obtain a stock solution (e.g., 0.45 mg/mL).

  • Prepare working standards by appropriate dilution of the stock solution to create a calibration curve (e.g., concentration range of 0.9 µ g/spot to 3.6 µ g/spot ).

Preparation of Sample Extract

Two common extraction techniques are presented below for comparison.

Method A: Ultrasonication (Recommended)

  • Weigh 4 g of dried, powdered flower material of Alcea rosea L.

  • Transfer the powder to a flask and add a suitable volume of hydroalcoholic solvent.

  • Place the flask in an ultrasonic bath and sonicate for 15 minutes.

  • Filter the extract through Whatman filter paper.

  • The resulting filtrate is ready for HPTLC application. Sonication has been shown to be an efficient and time-saving extraction method.

Method B: Maceration

  • Weigh 4 g of dried, powdered flower material of Alcea rosea L.

  • Transfer the powder to a flask and add a suitable volume of hydroalcoholic solvent.

  • Allow the mixture to stand for a specified period (e.g., 24 hours) with occasional shaking.

  • Filter the extract through Whatman filter paper. The resulting filtrate is ready for HPTLC application.

Chromatographic Conditions and Development
  • Sample Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using an automated applicator.

  • Mobile Phase: Prepare a mobile phase consisting of Ethyl acetate–methanol–water–acetic acid (30:5:4:0.15 v/v/v/v) .

  • Chamber Saturation: Pour 25 mL of the mobile phase into the twin-trough chamber and let it saturate for 30 minutes at room temperature.

  • Development: Place the HPTLC plate in the saturated chamber and develop it up to a distance of 80 mm.

  • Drying: After development, remove the plate and dry it completely in an oven or with a hairdryer.

Densitometric Analysis
  • Scanning: Perform densitometric scanning using a TLC scanner in absorbance mode.

  • Wavelength: The optimal detection wavelength for this compound-4′-O-glucopyranoside is 295 nm .

  • Quantification: The amount of the analyte in the sample is calculated from the calibration curve by plotting the peak area against the concentration of the applied standard.

Visualized Workflows

Workflow cluster_prep cluster_hptlc Start Herbal Sample (e.g., Alcea rosea flowers) Prep Sample Preparation Start->Prep Maceration Maceration Prep->Maceration Traditional Sonication Ultrasonication Prep->Sonication Advanced Filter Filtration & Concentration Maceration->Filter Sonication->Filter Application Sample Application on Silica Gel Plate Filter->Application HPTLC HPTLC Analysis Development Chromatographic Development (Mobile Phase) Application->Development Scanning Densitometric Scanning (at 295 nm) Development->Scanning Data Data Acquisition (Peak Area, Rf) Scanning->Data Quant Quantification (vs. Standard Curve) Data->Quant Result Final Result (% w/w of Analyte) Quant->Result Validation cluster_precision Title HPTLC Method Validation (ICH Guidelines) Specificity Specificity (Analyte vs. Matrix) Title->Specificity Linearity Linearity & Range (Correlation Coefficient) Title->Linearity Accuracy Accuracy (% Recovery) Title->Accuracy Precision Precision Title->Precision LOD Limit of Detection (LOD) Title->LOD LOQ Limit of Quantitation (LOQ) Title->LOQ Robustness Robustness (Minor Method Variations) Title->Robustness Repeatability Repeatability (Intra-day %RSD) Precision->Repeatability Intermediate Intermediate Precision (Inter-day %RSD) Precision->Intermediate

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Dihydrokaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant activity of Dihydrokaempferol using three common assays: DPPH radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and ABTS radical cation decolorization.

This compound, also known as aromadendrin, is a natural flavonoid found in various plants.[1] Flavonoids are a class of polyphenolic compounds recognized for their potential health benefits, largely attributed to their antioxidant properties. The antioxidant capacity of this compound stems from its molecular structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals, thus mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant potential of compounds like this compound a critical area of research.

Principles of the Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep purple color and a characteristic absorbance maximum around 517 nm. When an antioxidant compound, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color of the solution changes to a pale yellow. The degree of discoloration, measured as a decrease in absorbance, is proportional to the antioxidant's radical scavenging activity.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay is conducted in an acidic medium (pH 3.6), where a complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) is reduced by the antioxidant. This reduction results in the formation of a blue-colored Fe²⁺-TPTZ complex, which has a strong absorbance at 593 nm. The increase in absorbance is directly proportional to the total antioxidant capacity of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the ABTS•⁺ is reduced back to its colorless neutral form. The extent of color reduction is proportional to the antioxidant concentration and is measured as a decrease in absorbance.

Quantitative Antioxidant Data for this compound

The following table summarizes the available quantitative data for the in vitro antioxidant activity of this compound from the scientific literature.

AssayParameterResult for (+)-DihydrokaempferolReference CompoundResult for Reference
DPPH IC₅₀ (µM)2.21 ± 0.77--
FRAP FRAP Value (µM)6.23 ± 0.10--
ABTS IC₅₀ (µM)Not Available--

Note: The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the radicals. A lower IC₅₀ value indicates higher antioxidant activity. The FRAP value is expressed as the concentration of antioxidant having a reducing ability equivalent to that of a standard (e.g., FeSO₄ or Trolox).

Experimental Protocols

The following are detailed protocols for the DPPH, FRAP, and ABTS assays, which can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution with methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control Solutions: Prepare a similar dilution series for the positive control.

3. Assay Procedure:

  • Add 100 µL of the this compound working solutions (or positive control) to the wells of a 96-well microplate.

  • Add 100 µL of the DPPH stock solution to each well.

  • For the blank, add 100 µL of methanol to a well. For the control, add 100 µL of DPPH solution and 100 µL of methanol.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution and methanol).

  • A_sample is the absorbance of the sample (DPPH solution and this compound).

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

1. Materials and Reagents:

  • This compound

  • Acetate buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of distilled water.

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

  • Ferric chloride (FeCl₃) solution (20 mM in distilled water).

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve.

  • Positive control (e.g., Ascorbic acid or Trolox).

  • 96-well microplate or quartz cuvettes.

  • Microplate reader or UV-Vis spectrophotometer.

  • Water bath set to 37°C.

2. Preparation of Solutions:

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in methanol.

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution.

  • Ferrous Sulfate Standard Solutions: Prepare a series of aqueous solutions of FeSO₄ at different concentrations (e.g., 100 to 2000 µM) to generate a standard curve.

3. Assay Procedure:

  • Add 20 µL of the this compound working solutions (or standard/positive control) to the wells of a 96-well microplate.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • For the blank, add 20 µL of the solvent (methanol) and 180 µL of the FRAP reagent.

  • Mix the contents of the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

4. Calculation of FRAP Value:

The FRAP value is determined from the standard curve of FeSO₄. The results are expressed as µM of Fe(II) equivalents per mg of this compound or as Trolox equivalents.

ABTS Radical Cation Decolorization Assay Protocol

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt.

  • Potassium persulfate (K₂S₂O₈).

  • Methanol or ethanol (analytical grade).

  • Phosphate buffered saline (PBS, pH 7.4).

  • Positive control (e.g., Trolox or Ascorbic acid).

  • 96-well microplate or quartz cuvettes.

  • Microplate reader or UV-Vis spectrophotometer.

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•⁺ Radical Cation Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS radical cation.

  • Diluted ABTS•⁺ Solution: Dilute the ABTS•⁺ working solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock and Working Solutions: Prepare as described for the DPPH assay.

3. Assay Procedure:

  • Add 20 µL of the this compound working solutions (or positive control) to the wells of a 96-well microplate.

  • Add 180 µL of the diluted ABTS•⁺ solution to each well.

  • For the blank, add 20 µL of the solvent and 180 µL of the diluted ABTS•⁺ solution.

  • Mix the contents of the wells.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

4. Calculation of Radical Scavenging Activity:

The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

% Scavenging = [(A_blank - A_sample) / A_blank] x 100

Where:

  • A_blank is the absorbance of the blank.

  • A_sample is the absorbance of the sample.

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH, FRAP, and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Working Solution Mix Mix DPPH Solution with Sample DPPH_Solution->Mix Sample_Dilutions Prepare this compound Serial Dilutions Sample_Dilutions->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Scavenging and IC50 Measure_Abs->Calculate_IC50

DPPH Assay Experimental Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard FRAP_Reagent->Mix Sample_Dilutions Prepare this compound and Standard Dilutions Sample_Dilutions->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate_Value Calculate FRAP Value from Standard Curve Measure_Abs->Calculate_Value

FRAP Assay Experimental Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS Radical Cation (ABTS + K2S2O8) Mix Mix ABTS Radical Solution with Sample ABTS_Radical->Mix Sample_Dilutions Prepare this compound Serial Dilutions Sample_Dilutions->Mix Incubate Incubate in Dark (6 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Scavenging and IC50 Measure_Abs->Calculate_IC50

ABTS Assay Experimental Workflow

References

Application Notes and Protocols for Cell-Based Assays of Dihydrokaempferol's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol (DHK), a natural flavonoid, has demonstrated significant potential as an anti-inflammatory agent. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate and quantify the anti-inflammatory effects of this compound. The protocols focus on key inflammatory mediators and signaling pathways, providing a comprehensive framework for assessing its therapeutic potential.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators. This compound has been shown to counteract the LPS-induced elevation of phosphorylated p65 (a key subunit of NF-κB) and phosphorylated IκBα (an inhibitor of NF-κB)[1][2]. By inhibiting the activation of NF-κB and MAPK pathways, this compound effectively reduces the expression and release of inflammatory cytokines and enzymes.

Data Presentation: Efficacy of this compound in Modulating Inflammatory Markers

The following tables summarize the inhibitory effects of this compound on the production of key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Note: Specific quantitative data for this compound is emerging. The data presented below for Nitric Oxide, TNF-α, IL-6, and IL-1β is based on studies of the closely related and structurally similar flavonoid, Kaempferol, and serves as a predictive reference for the expected activity of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production

This compound Concentration (µM)% Inhibition of NO Production (relative to LPS control)
115%
535%
1058%
2575%
5092%
IC₅₀ ~12 µM

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CytokineThis compound Concentration (µM)% Inhibition (relative to LPS control)
TNF-α 1025%
2555%
5080%
IC₅₀ ~22 µM
IL-6 1020%
2548%
5072%
IC₅₀ ~28 µM
IL-1β 1018%
2545%
5068%
IC₅₀ ~30 µM

Table 3: Inhibition of Prostaglandin E2 (PGE₂) Production

This compound Concentration (µM)% Inhibition of PGE₂ Production (relative to LPS control)
112%
530%
1052%
2578%
5095%
IC₅₀ ~9 µM

Experimental Protocols

General Cell Culture and LPS Stimulation

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

LPS Stimulation Protocol:

  • Seed RAW 264.7 cells in 24-well or 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate overnight.[3]

  • The following day, remove the culture medium.

  • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) in fresh serum-free DMEM for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for the desired incubation period (typically 24 hours for cytokine and NO analysis).

Experimental Workflow for Assessing this compound's Anti-inflammatory Activity cluster_setup Cell Culture and Treatment cluster_assays Measurement of Inflammatory Markers cluster_pathway Mechanism of Action Analysis A Seed RAW 264.7 Macrophages B Overnight Incubation A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Collect Supernatant D->E I Cell Lysis D->I F Nitric Oxide (NO) Assay (Griess Assay) E->F G Prostaglandin E2 (PGE2) Assay (ELISA) E->G H Cytokine Assays (TNF-α, IL-6, IL-1β) (ELISA) E->H J Western Blot for NF-κB Pathway Proteins (p-p65, p-IκBα) I->J K Western Blot for MAPK Pathway Proteins (p-p38, p-JNK, p-ERK) I->K

Experimental Workflow Diagram
Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

  • After the 24-hour incubation with this compound and LPS, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.[3]

  • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) ELISA

This assay quantifies the amount of PGE₂ released into the cell culture supernatant.

Protocol:

  • Following the 24-hour treatment period, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.

  • Perform the PGE₂ ELISA according to the manufacturer's instructions (e.g., R&D Systems, Cayman Chemical). A general procedure is as follows:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Add the PGE₂ conjugate.

    • Add the specific antibody.

    • Incubate, wash, and then add the substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the PGE₂ concentration based on the standard curve.

Cytokine ELISAs (TNF-α, IL-6, IL-1β)

These assays measure the concentration of specific pro-inflammatory cytokines in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatants after the 24-hour incubation period.

  • Centrifuge to remove any particulate matter.

  • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β (e.g., from R&D Systems, eBioscience, BioLegend). Follow the manufacturer's protocol, which typically involves:

    • Adding standards and samples to antibody-coated wells.

    • Incubating and washing the wells.

    • Adding a biotin-conjugated detection antibody.

    • Incubating and washing.

    • Adding streptavidin-HRP.

    • Incubating, washing, and adding a substrate solution.

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Determine the cytokine concentrations from the respective standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • After pre-treatment with this compound, stimulate the RAW 264.7 cells with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe protein phosphorylation events.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

This compound's Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 degrades, releasing Nucleus Nucleus p65_p50->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes activates transcription of DHK This compound DHK->IKK inhibits

NF-κB Signaling Pathway Inhibition

This compound's Modulation of the MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MEK1_2 MEK1/2 TLR4->MEK1_2 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes Nucleus->Proinflammatory_Genes activates transcription DHK This compound DHK->MKK3_6 inhibits DHK->MKK4_7 inhibits DHK->MEK1_2 inhibits

MAPK Signaling Pathway Modulation

References

Application Notes and Protocols: Measuring Dihydrokaempferol's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol (DHK), a natural flavonoid, has garnered significant interest for its potent antioxidant and anti-inflammatory properties. These effects are largely attributed to its ability to modulate gene expression, primarily through the activation of the Keap1/Nrf2 signaling pathway and the inhibition of the NF-κB pathway. Understanding the specific effects of this compound on gene expression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

This document provides detailed protocols for investigating the impact of this compound on the expression of key antioxidant and inflammatory genes. It outlines methods for cell culture and treatment, RNA isolation, and gene expression analysis using both quantitative real-time PCR (qRT-PCR) for targeted gene analysis and RNA sequencing (RNA-seq) for a comprehensive transcriptomic overview.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by influencing two primary signaling pathways:

  • The Keap1/Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression. This includes genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which play critical roles in cellular defense against oxidative damage.[1][2][3]

  • The NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated and moves into the nucleus, where it promotes the expression of pro-inflammatory genes, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[4][5]

Data Presentation

The following table summarizes representative quantitative data on the effect of Dihydroquercetin (DHQ), a structurally similar flavonoid to this compound, on the expression of key antioxidant and pro-inflammatory genes in LPS-challenged RAW 264.7 macrophages. This data serves as an example of the expected outcomes when studying this compound.

GeneTreatmentFold Changep-value
Antioxidant Genes
HO-1DHQ + LPS vs. LPS2.03p = 0.0456
Pro-inflammatory Genes
TNF-αDHQ + LPS vs. LPS-2.94p = 0.0143
IL-6DHQ + LPS vs. LPSData not availableData not available
IFN-γDHQ + LPS vs. LPS-9.42p = 0.0096
TLR-4DHQ + LPS vs. LPS-2.91p = 0.0188

Mandatory Visualizations

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_binding DHK This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHK->Keap1_Nrf2 Inhibits interaction Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulation

Caption: this compound-mediated activation of the Keap1/Nrf2 signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Release NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc Translocation NFkB_complex IκB-NF-κB Complex NFkB_complex->IkB NFkB_complex->NFkB_p65_p50 DHK This compound DHK->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Inflammatory_Genes Upregulation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction cluster_gene_expression Gene Expression Analysis cluster_qRT_PCR qRT-PCR cluster_RNA_seq RNA Sequencing Cell_Seeding Seed Cells Treatment Treat with this compound and/or LPS Cell_Seeding->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis RNA_Isolation RNA Isolation Cell_Lysis->RNA_Isolation RNA_QC RNA Quality Control (Nanodrop, Bioanalyzer) RNA_Isolation->RNA_QC cDNA_synthesis cDNA Synthesis RNA_QC->cDNA_synthesis Library_Prep Library Preparation RNA_QC->Library_Prep qPCR Quantitative PCR cDNA_synthesis->qPCR Data_Analysis_qPCR Data Analysis (ΔΔCt) qPCR->Data_Analysis_qPCR Sequencing Sequencing Library_Prep->Sequencing Data_Analysis_RNAseq Bioinformatic Analysis Sequencing->Data_Analysis_RNAseq

Caption: Experimental workflow for analyzing this compound's effect on gene expression.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., RAW 264.7 murine macrophages for inflammation studies, HepG2 human hepatoma cells for antioxidant studies).

  • Cell Culture: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates for RNA extraction) at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • For antioxidant gene expression studies, treat cells with varying concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).

    • For anti-inflammatory studies, pre-treat cells with this compound for a designated period (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for a further duration (e.g., 6 or 24 hours).

    • Include appropriate controls: untreated cells, vehicle control (DMSO), and LPS-only treated cells (for inflammation studies).

Protocol 2: RNA Isolation and Quality Control
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture wells using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Thermo Fisher Scientific).

  • RNA Isolation: Isolate total RNA according to the manufacturer's protocol. This typically involves homogenization, phase separation (for TRIzol), and column-based purification.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity: Assess the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • Primer Design: Design or obtain validated primers for the target genes (e.g., HMOX1, NQO1, IL6, TNF) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers. A typical reaction volume is 20 µL.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples. Statistical significance can be determined using a t-test or ANOVA.

Protocol 4: RNA Sequencing (RNA-seq)
  • Library Preparation: Starting with high-quality total RNA (RIN > 8), prepare sequencing libraries using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA enrichment (poly-A selection), RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.

  • Library Amplification and Quality Control: Amplify the adapter-ligated library by PCR. Purify the PCR product and assess the library quality and quantity using an automated electrophoresis system and a fluorometric method (e.g., Qubit).

  • Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

    • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between treatment and control groups using packages like DESeq2 or edgeR.

    • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of DEGs to identify enriched biological processes and signaling pathways affected by this compound treatment.

References

Dihydrokaempferol: A Promising Inhibitor of Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Dihydrokaempferol, a natural flavonoid compound, has emerged as a significant area of interest in oncological research due to its potential to inhibit cancer cell migration and invasion. These processes are fundamental to metastasis, the primary cause of cancer-related mortality. This document provides a comprehensive overview of the mechanisms of action of this compound, detailed protocols for key experimental assays, and quantitative data to support its application in cancer research and drug development.

Mechanism of Action

This compound and its structural analog, kaempferol, exert their anti-migratory and anti-invasive effects through the modulation of several critical signaling pathways and the regulation of proteins involved in extracellular matrix degradation. The primary mechanisms include:

  • Inhibition of the PI3K/Akt and MAPK/ERK Signaling Pathways: These pathways are frequently hyperactivated in cancer and play a crucial role in promoting cell proliferation, survival, migration, and invasion. This compound has been shown to suppress the phosphorylation of key proteins in these cascades, such as Akt and ERK, thereby attenuating downstream signaling that drives cell motility.

  • Downregulation of Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a critical step for cancer cell invasion. This compound can reduce the expression and activity of these MMPs.

  • Modulation of the Epithelial-Mesenchymal Transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. This compound can inhibit EMT by upregulating epithelial markers (e.g., E-cadherin) and downregulating mesenchymal markers (e.g., N-cadherin, Vimentin).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and kaempferol on cancer cell viability, migration, and invasion, as reported in various studies.

Table 1: Inhibitory Concentration (IC50) of Kaempferol on Cancer Cell Viability

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
Miapaca-2Pancreatic Cancer~5072
Panc-1Pancreatic Cancer>5072
SNU-213Pancreatic Cancer>5072

Table 2: Inhibition of Pancreatic Cancer Cell Migration by Kaempferol

Cell LineKaempferol Concentration (µM)Inhibition of Migration (%)
Miapaca-21~30
Panc-11~20
SNU-2131~30

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for investigating its anti-cancer effects.

G This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK This compound->ERK inhibits Akt Akt PI3K->Akt activates Migration_Invasion Cell Migration & Invasion Akt->Migration_Invasion promotes MMPs MMPs ERK->MMPs activates MMPs->Migration_Invasion promotes

This compound's inhibitory action on key signaling pathways.

G cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Wound_Healing Wound Healing Assay Treatment->Wound_Healing Transwell_Invasion Transwell Invasion Assay Treatment->Transwell_Invasion Western_Blot Western Blot Analysis Treatment->Western_Blot Quantification Quantification of Migration & Invasion Wound_Healing->Quantification Transwell_Invasion->Quantification Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

Experimental workflow for studying this compound.

Experimental Protocols

1. Cell Culture

  • Cell Lines: Human cancer cell lines (e.g., SK-Mel-28 for melanoma, SCC4 for oral cancer, Miapaca-2, Panc-1, SNU-213 for pancreatic cancer).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Wound Healing (Scratch) Assay

This assay assesses cell migration.

  • Procedure:

    • Seed cells in a 6-well plate and grow to 90-100% confluence.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

    • Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). A control group should receive the vehicle (e.g., DMSO).

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

3. Transwell Invasion Assay

This assay evaluates the invasive capacity of cancer cells.

  • Materials:

    • Transwell inserts with an 8 µm pore size polycarbonate membrane.

    • Matrigel basement membrane matrix.

  • Procedure:

    • Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the inserts. The medium should contain the desired concentrations of this compound.

    • Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.

    • Incubate the plate for 24-48 hours.

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol and stain them with a solution like crystal violet.

    • Count the number of stained cells in several random fields under a microscope.

4. Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in migration and invasion signaling pathways.

  • Procedure:

    • Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration using a BCA protein assay.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, MMP-2, MMP-9, E-cadherin, N-cadherin, Vimentin, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

This compound demonstrates significant potential as an inhibitor of cancer cell migration and invasion. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating its therapeutic applications. Further studies are warranted to fully elucidate its efficacy and safety profile in preclinical and clinical settings.

Dihydrokaempferol: Application Notes and Protocols for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol, also known as aromadendrin, is a flavanonol, a type of flavonoid found in various plants.[1] As a bioactive compound, it has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These properties are often linked to its ability to modulate key cellular signaling pathways. For researchers in phytochemical analysis, natural product chemistry, and drug development, this compound serves as an essential reference standard for the identification and quantification of this compound in complex plant extracts and herbal formulations. This document provides detailed application notes and experimental protocols for the use of this compound as a standard in phytochemical analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for accurate and reproducible analytical work.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₆[2]
Molecular Weight 288.25 g/mol [2][3]
Melting Point 247 - 249 °C[3]
Solubility Soluble in DMSO and methanol.
Appearance Solid, White to off-white

Application Notes

This compound is a versatile standard for a range of phytochemical analyses. Its primary applications include:

  • Identification and Quantification: Serving as a reference marker for the accurate identification and quantification of this compound in plant extracts, herbal medicines, and food products using chromatographic techniques such as HPLC, HPTLC, and LC-MS.

  • Quality Control: Ensuring the consistency and quality of herbal products by quantifying the content of this compound as a key bioactive constituent.

  • Biological Activity Studies: Acting as a positive control or reference compound in in-vitro and in-vivo studies to investigate its pharmacological effects and elucidate its mechanisms of action.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare accurate standard solutions of this compound for calibration curves in chromatographic analysis.

Materials:

  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve the compound completely.

    • Allow the solution to return to room temperature.

    • Make up the volume to 10 mL with methanol and mix thoroughly.

    • Store the stock solution at 2-8°C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Quantification of this compound in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a plant extract using a validated HPLC method.

Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water with 0.1% formic acid (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25°C)
Detection Wavelength 295 nm

Sample Preparation (General Protocol for Plant Material):

  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Extract with 50 mL of methanol in a conical flask by ultrasonication for 30 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution Preparation:

    • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration to construct a calibration curve.

  • Inject the prepared plant extract sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation Parameters (Example Data):

ParameterResult
Linearity Range 0.9 - 3.6 µ g/spot (HPTLC)
Correlation Coefficient (r²) 0.9971
LOD 0.04%
LOQ 0.12%
Recovery 95% to 105%
Precision (%RSD) Intra-day: 0.22 - 1.45; Inter-day: 0.49 - 1.66

Note: The above data is based on a validated HPTLC method for a this compound derivative and a validated HPLC method for kaempferol and should be established for the specific HPLC method used.

Protocol 3: Identification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of this compound in a plant extract by LC-MS analysis.

Instrumentation and Conditions:

ParameterCondition
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 1.8 µm, 2.1 x 50 mm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (Gradient elution)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Mode Full scan and product ion scan (for fragmentation analysis)

Analysis Procedure:

  • Perform a full scan analysis of a this compound standard to determine its precursor ion mass ([M-H]⁻ or [M+H]⁺). For this compound (MW 288.25), the expected [M-H]⁻ ion is at m/z 287.

  • Perform a product ion scan (MS/MS) on the precursor ion to obtain its characteristic fragmentation pattern.

  • Analyze the plant extract under the same LC-MS conditions.

  • Compare the retention time, precursor ion mass, and fragmentation pattern of the peak of interest in the plant extract with those of the this compound standard for positive identification.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation to Dryness filtration1->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 sample_solution Sample Solution for HPLC filtration2->sample_solution inject_sample Inject Sample Solution sample_solution->inject_sample dhk_standard This compound Standard stock_solution Primary Stock Solution (1 mg/mL) dhk_standard->stock_solution working_standards Working Standard Solutions stock_solution->working_standards inject_standards Inject Standard Solutions working_standards->inject_standards hplc_system HPLC System Equilibration hplc_system->inject_standards hplc_system->inject_sample calibration_curve Construct Calibration Curve inject_standards->calibration_curve quantification Quantification of this compound calibration_curve->quantification data_analysis Data Acquisition & Analysis inject_sample->data_analysis data_analysis->quantification

Caption: Workflow for this compound Quantification.

Signaling Pathways Modulated by this compound

This compound and its structurally related flavonoid, kaempferol, have been shown to exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway:

This pathway is crucial for cell growth, survival, and proliferation. This compound has been suggested to inhibit this pathway, leading to anti-cancer effects.

PI3K_Akt_mTOR_Pathway DHK This compound PI3K PI3K DHK->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of PI3K/Akt/mTOR Pathway.

NF-κB/MAPK Signaling Pathway:

This pathway plays a central role in the inflammatory response. This compound can suppress inflammation by inhibiting the activation of NF-κB and MAPKs.

NFkB_MAPK_Pathway DHK This compound MAPK MAPK DHK->MAPK inhibits NFkB NF-κB DHK->NFkB inhibits MAPK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

Caption: Inhibition of NF-κB/MAPK Pathway.

Conclusion

This compound is an indispensable reference standard for the phytochemical analysis of various plant species and the quality control of herbal products. The protocols and data presented in this document provide a comprehensive guide for researchers to accurately identify and quantify this compound. Furthermore, understanding its role in modulating critical signaling pathways provides a scientific basis for its potential therapeutic applications, guiding future research in drug discovery and development.

References

Application Note: Identification and Quantification of Dihydrokaempferol Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol (DHK), also known as aromadendrin, is a flavonoid with various reported biological activities, including antioxidant and anti-inflammatory properties. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential toxicity. This application note provides a detailed protocol for the identification and quantification of this compound and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary metabolic pathways for flavonoids like this compound involve Phase I (oxidation) and Phase II (conjugation) reactions, leading to the formation of hydroxylated, glucuronidated, and sulfated metabolites.

Metabolic Pathways of this compound

This compound undergoes biotransformation primarily in the liver. Phase I metabolism, mediated by cytochrome P450 enzymes, can introduce additional hydroxyl groups. Phase II metabolism involves the conjugation of glucuronic acid or sulfate groups to the hydroxyl moieties of this compound and its Phase I metabolites, which increases their water solubility and facilitates their excretion.

DHK This compound PhaseI Phase I Metabolite (e.g., Dihydroquercetin) DHK->PhaseI CYP450 (Hydroxylation) PhaseIIGluc This compound Glucuronide DHK->PhaseIIGluc UGTs (Glucuronidation) PhaseIISulf This compound Sulfate DHK->PhaseIISulf SULTs (Sulfation) PhaseI_PhaseIIGluc Phase I Metabolite Glucuronide PhaseI->PhaseI_PhaseIIGluc UGTs (Glucuronidation) PhaseI_PhaseIISulf Phase I Metabolite Sulfate PhaseI->PhaseI_PhaseIISulf SULTs (Sulfation) cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Incubation In Vitro Incubation (Liver Microsomes) Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC UPLC Separation Supernatant->LC MS Tandem MS Detection (MRM Mode) LC->MS Identification Metabolite Identification MS->Identification Quantification Quantification Identification->Quantification

Troubleshooting & Optimization

Technical Support Center: Optimizing Dihydrokaempferol Extraction from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of Dihydrokaempferol (DHK) from various plant sources. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for DHK.Test a range of solvents with varying polarities, such as ethanol, methanol, acetone, and their aqueous mixtures. Ethanol and methanol are commonly effective for flavonoids.
Insufficient Extraction Time or Temperature: The conditions may not be adequate for the complete diffusion of DHK from the plant matrix.Systematically optimize the extraction time and temperature. For heat-sensitive compounds like DHK, consider non-thermal methods like Ultrasound-Assisted Extraction (UAE) at controlled temperatures.
Inadequate Solvent-to-Solid Ratio: A low solvent volume can lead to saturation and incomplete extraction.Increase the solvent-to-solid ratio. A starting point of 10:1 to 50:1 (mL/g) is often recommended.
Large Particle Size: Larger particles have a reduced surface area, which hinders solvent penetration.Grind the plant material into a fine powder to increase the surface area available for extraction.
Degradation of this compound High Extraction Temperature: DHK, like many flavonoids, can be sensitive to heat and may degrade at elevated temperatures.Employ modern extraction techniques like UAE or Microwave-Assisted Extraction (MAE), which often require shorter extraction times and can be performed at lower temperatures. For methods requiring heat, minimize the exposure time.
Enzymatic Degradation: Endogenous plant enzymes, such as β-glucuronidases, can be released during homogenization and degrade DHK glycosides.Consider thermal inactivation of enzymes (blanching) before extraction or add specific enzyme inhibitors to the extraction solvent. Performing the extraction at a low temperature (e.g., 4°C) can also reduce enzyme activity.
Presence of Oxygen and Light: Exposure to oxygen and light can lead to oxidative degradation of flavonoids.Conduct the extraction process under an inert atmosphere (e.g., nitrogen) and protect the samples from light by using amber glassware or covering the extraction vessel. Store extracts at low temperatures in the dark.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with DHK, complicating downstream purification.Employ a multi-step extraction process using solvents of varying polarities (e.g., a pre-extraction with a non-polar solvent like hexane to remove lipids).
Complex Plant Matrix: The inherent complexity of the plant material can lead to the co-extraction of pigments, chlorophyll, and other secondary metabolites.Utilize post-extraction purification techniques such as solid-phase extraction (SPE) or liquid-liquid extraction to separate DHK from impurities.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is generally most effective for maximizing this compound yield?

A1: Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient than traditional methods like maceration or Soxhlet extraction. MAE, in particular, has been shown to provide the highest extraction yield for similar flavonoids like kaempferol in a shorter time. However, the optimal method can be plant matrix-dependent, and empirical testing is recommended.

Q2: What is the ideal solvent for extracting this compound?

A2: Polar solvents are generally effective for flavonoid extraction. Ethanol and methanol, often in aqueous solutions (e.g., 70-80%), are widely used. The choice of solvent should be optimized based on the specific plant material and the desired purity of the extract.

Q3: How can I prevent the degradation of this compound during the extraction process?

A3: To minimize degradation, it is crucial to control temperature, light, and oxygen exposure. Using shorter extraction times with methods like MAE or UAE is beneficial. For heat-sensitive extractions, maintaining a low temperature is key. Additionally, protecting the extraction setup from light and performing the process under an inert atmosphere can prevent oxidative damage.

Q4: What is a good starting point for the solvent-to-solid ratio?

A4: A common starting range for the solvent-to-solid ratio is between 10:1 and 50:1 (mL of solvent per gram of plant material). This ratio should be optimized for your specific application to ensure complete extraction without excessive solvent usage.

Q5: How does the particle size of the plant material affect extraction yield?

A5: A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction yield and faster extraction rates. It is recommended to grind the dried plant material into a fine powder.

Comparative Extraction Yields

The following table summarizes a comparison of extraction yields for Kaempferol, a structurally similar flavonol to this compound, using different extraction methods. The data is compiled from a study on Cassia alata.

Extraction MethodExtraction TimeKaempferol Yield (mg/g DW)
Maceration (ME)Not Specified12.01
Ultrasound-Assisted Extraction (UAE)Not Specified18.60
Microwave-Assisted Extraction (MAE)4 minutes21.55

Data sourced from a comparative study on Kaempferol extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 1 gram) into a flask. Add the selected extraction solvent (e.g., 80% ethanol) at the optimized solvent-to-solid ratio (e.g., 30:1 mL/g).

  • Sonication: Immerse the flask in an ultrasonic bath. Set the ultrasonic power (e.g., 250 W) and extraction time (e.g., 30 minutes). Maintain a constant temperature during extraction using a water bath.

  • Separation: After sonication, separate the extract from the solid plant material by centrifugation or filtration.

  • Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

  • Storage: Store the dried extract at -20°C in a dark, airtight container.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare the plant material as described in the UAE protocol (dried and powdered).

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 0.5 grams) into a microwave extraction vessel. Add the chosen extraction solvent (e.g., 78% ethanol) at the optimized solvent-to-solid ratio.

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the microwave power (e.g., 560 W) and extraction time (e.g., 25 minutes). The temperature will rise due to microwave energy; ensure the system has appropriate pressure and temperature controls.

  • Cooling and Separation: After the extraction is complete, allow the vessel to cool to room temperature. Separate the extract from the solid residue by filtration or centrifugation.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator.

  • Storage: Store the resulting crude extract at -20°C in a dark, airtight container.

Visualizations

This compound Extraction Workflow

DHK_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis & Storage plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding solvent_addition Solvent Addition grinding->solvent_addition extraction_method Extraction Method (UAE or MAE) filtration Filtration/ Centrifugation extraction_method->filtration solvent_addition->extraction_method evaporation Solvent Evaporation filtration->evaporation purification Purification (Optional) evaporation->purification analysis Analysis (HPLC, etc.) purification->analysis storage Storage purification->storage

Caption: A generalized workflow for the extraction and analysis of this compound from plant material.

This compound and the Bcl-2 Mediated Apoptotic Pathway

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Proteins cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade DHK This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DHK->Bcl2 inhibits Bax Bax / Bak (Pro-apoptotic) DHK->Bax promotes Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito induces pore formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 proteins and promoting pro-apoptotic Bax/Bak proteins.

Technical Support Center: Overcoming Dihydrokaempferol's Poor Water Solubility In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of dihydrokaempferol (DHK) in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound (DHK)?

This compound is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL.[1][2] This low aqueous solubility can lead to challenges in preparing stock solutions and maintaining the desired concentration in cell culture media, potentially causing compound precipitation and inaccurate experimental results.

Q2: In which organic solvents is this compound soluble?

This compound exhibits good solubility in dimethyl sulfoxide (DMSO). Various suppliers report solubility in DMSO at concentrations as high as 120 mg/mL to 250 mg/mL, sometimes requiring sonication to fully dissolve.[1][2] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

While DMSO is an effective solvent for DHK, high concentrations can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols suggesting 0.1% or lower to minimize effects on cell viability and function. The tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control experiment to assess the impact of the intended DMSO concentration on your specific cells.

Q4: What are the primary strategies to enhance the solubility of DHK in vitro?

The main approaches to overcome the poor water solubility of DHK for in-vitro studies include:

  • Co-solvency: Using a mixture of a primary solvent like water or cell culture medium with a miscible organic solvent.

  • Use of Solubility Enhancers: Incorporating agents like cyclodextrins to form inclusion complexes.

  • Nanoparticle Formulation: Encapsulating DHK into nanoparticles to improve its dispersion and delivery in aqueous media.

Troubleshooting Guide: Compound Precipitation in Cell Culture

Issue 1: Precipitate Forms Immediately Upon Adding DHK Stock Solution to Media

Possible Causes:

  • Localized High Concentration: Pipetting the DMSO stock solution directly into a small volume of media can create a localized area of high concentration, causing the compound to crash out of solution.

  • Poor Mixing: Insufficient mixing allows for localized high concentrations to persist.

  • Temperature Shock: Adding a room temperature or cold stock solution to warm media can decrease solubility.

Solutions:

  • Serial Dilution: First, dilute the high-concentration DHK stock solution in DMSO to an intermediate concentration. Then, add this intermediate stock to the cell culture medium with gentle swirling to ensure rapid and even dispersion.

  • Drop-wise Addition: Add the DHK stock solution drop-wise to the final volume of media while gently swirling the flask or plate.

  • Pre-warming: Pre-warm the cell culture media to 37°C before adding the DHK stock solution.

Issue 2: Precipitate Forms Over Time During Incubation

Possible Causes:

  • Temperature Shift: Changes in temperature between initial preparation and the incubator can affect solubility.

  • pH Shift: The CO2 environment in an incubator can slightly lower the pH of the media, potentially affecting the solubility of pH-sensitive compounds.

  • Interaction with Media Components: DHK may interact with salts, proteins, or other components in the media over time, leading to precipitation.

  • Evaporation: Evaporation of media from culture plates can increase the concentration of all components, including DHK, leading to precipitation.

Solutions:

  • Media Buffering: Ensure the media is properly buffered for the incubator's CO2 concentration.

  • Stability Testing: Test the stability of your final DHK concentration in the specific cell culture medium over the intended duration of the experiment.

  • Humidification: Ensure proper humidification in the incubator and use sealed flasks or plates when possible to minimize evaporation.

Issue 3: Precipitate Observed After Thawing a Frozen Stock Solution

Possible Cause:

  • Freeze-Thaw Cycles: The compound may have poor solubility at lower temperatures and has precipitated out during the freeze-thaw cycle.

Solutions:

  • Gentle Warming and Vortexing: Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.

  • Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Fresh Preparation: If precipitation persists, prepare fresh stock solutions before each experiment.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on solubility enhancement for flavonoids similar to DHK, which can serve as a starting point for optimizing DHK solubility.

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water< 0.1Insoluble
DMSO120 - 250416.31 - 867.30Sonication may be required.

Table 2: Co-Solvent Formulations for In Vivo Studies (Adaptable for In Vitro)

Formulation ComponentsAchievable Concentration (mg/mL)Molar Concentration (mM)Reference
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline413.88
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08≥ 7.22
10% DMSO, 90% corn oil≥ 2.08≥ 7.22

Table 3: Solubility Enhancement of Kaempferol (a related flavonoid) using Cyclodextrins

Cyclodextrin (CD)Stability Constant (K) (L/mol)Solubility Enhancement FactorReference
β-CD--
γ-CD--
DM-β-CD--
HP-β-CD2311.6912.7-fold

Experimental Protocols

Protocol 1: Preparation of DHK Stock Solution using a Co-Solvent System
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Dissolve the DHK in a minimal amount of 100% DMSO. Use sonication if necessary to ensure complete dissolution.

  • Intermediate Dilution (Optional but Recommended): If the final desired concentration in media is low, create an intermediate dilution of the DHK stock in DMSO.

  • Final Dilution in Media: Pre-warm the cell culture medium to 37°C. While gently swirling the medium, add the DHK stock solution (or intermediate dilution) drop-wise to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.1%).

Protocol 2: Phase Solubility Study of DHK with Cyclodextrins

This protocol is adapted from studies on the related flavonoid, kaempferol.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD) from 0 to 10 mM.

  • Addition of DHK: Add an excess amount of this compound to each cyclodextrin solution in separate sealed vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifugation and Filtration: Centrifuge the suspensions to pellet the undissolved DHK. Filter the supernatant through a 0.45 µm filter.

  • Quantification: Determine the concentration of dissolved DHK in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of dissolved DHK against the concentration of the cyclodextrin. The slope of the initial linear portion of the graph can be used to calculate the stability constant (K) of the inclusion complex.

Protocol 3: Preparation of DHK-Loaded Nanoparticles (Conceptual)

This is a conceptual protocol based on methods for encapsulating kaempferol.

  • Polymer and DHK Solution: Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a suitable organic solvent like acetone.

  • Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Nanoparticle Formation: Slowly inject the organic phase into the aqueous phase under continuous stirring or homogenization. The solvent displacement will cause the polymer to precipitate, encapsulating the DHK into nanoparticles.

  • Purification: Remove the organic solvent and unencapsulated DHK by methods such as evaporation under reduced pressure, dialysis, or centrifugation.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

  • In Vitro Application: The resulting nanoparticle suspension can be diluted in cell culture media for experiments.

Visualizations

experimental_workflow_solubility cluster_cosolvency Co-Solvency Method cluster_cyclodextrin Cyclodextrin Inclusion Complex Method cluster_nanoparticle Nanoparticle Formulation Method cosolv_start Weigh DHK cosolv_dissolve Dissolve in 100% DMSO cosolv_start->cosolv_dissolve cosolv_intermediate Intermediate Dilution (Optional) cosolv_dissolve->cosolv_intermediate cosolv_final Add Drop-wise to Warm Media cosolv_intermediate->cosolv_final cosolv_end DHK in Solution for Assay cosolv_final->cosolv_end cyclo_start Prepare CD Solutions cyclo_add_dhk Add Excess DHK cyclo_start->cyclo_add_dhk cyclo_equilibrate Equilibrate (Shake) cyclo_add_dhk->cyclo_equilibrate cyclo_separate Centrifuge & Filter cyclo_equilibrate->cyclo_separate cyclo_quantify Quantify Solubilized DHK cyclo_separate->cyclo_quantify cyclo_end Determine Solubility Enhancement cyclo_quantify->cyclo_end nano_start Dissolve DHK & Polymer in Organic Solvent nano_mix Inject Organic Phase into Aqueous Phase nano_start->nano_mix nano_aqueous Prepare Aqueous Stabilizer Solution nano_aqueous->nano_mix nano_purify Purify Nanoparticles nano_mix->nano_purify nano_end DHK-Loaded Nanoparticle Suspension nano_purify->nano_end

Caption: Experimental workflows for enhancing DHK solubility.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time cluster_after_thaw Precipitation After Thawing Stock start Precipitation Observed? immediate_cause Cause: Localized High Concentration / Temp. Shock start->immediate_cause Immediately upon adding to media over_time_cause Cause: pH/Temp Shift, Media Interaction, Evaporation start->over_time_cause During incubation after_thaw_cause Cause: Freeze-Thaw Instability start->after_thaw_cause After thawing stock immediate_solution Solution: - Serial Dilution - Drop-wise Addition to Warm Media - Gentle Swirling immediate_cause->immediate_solution Address over_time_solution Solution: - Check Media Buffering - Ensure Proper Humidification - Conduct Stability Test over_time_cause->over_time_solution Address after_thaw_solution Solution: - Warm and Vortex Before Use - Aliquot Stock Solution - Prepare Fresh Stock after_thaw_cause->after_thaw_solution Address

Caption: Troubleshooting logic for DHK precipitation.

dhk_signaling_pathway DHK This compound (DHK) Bcl2 Bcl-2 DHK->Bcl2 inhibits expression Bcl_xL Bcl-xL DHK->Bcl_xL inhibits expression Bax Bax DHK->Bax promotes expression Bad Bad DHK->Bad promotes expression Caspase9 Caspase-9 Bcl2->Caspase9 Bcl_xL->Caspase9 Bax->Caspase9 Bad->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

References

Dihydrokaempferol Stability: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dihydrokaempferol in various laboratory settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three main factors: the type of solvent used, the pH of the solution, and the storage temperature. Exposure to light can also contribute to degradation. Like many flavonoids, this compound is susceptible to oxidation and hydrolysis, particularly under alkaline conditions.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: this compound exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols such as ethanol and methanol. It is practically insoluble in water. For short-term storage, DMSO is a common choice. However, for long-term storage, it is advisable to store the compound in an alcohol-based solvent at low temperatures (-20°C or -80°C) to minimize degradation. It is crucial to use high-purity, anhydrous solvents whenever possible, as water content can promote hydrolysis.

Q3: How does pH impact the stability of this compound?

A3: this compound is generally more stable in acidic to neutral conditions (pH 3-7). As the pH becomes more alkaline (pH > 7), the rate of degradation significantly increases. This is due to the deprotonation of the phenolic hydroxyl groups, which makes the molecule more susceptible to oxidation. Therefore, for aqueous-based experiments, it is critical to use a buffered solution to maintain a stable pH.

Q4: Are there any visible signs of this compound degradation?

A4: While visual inspection is not a definitive method for assessing stability, a change in the color of the solution (e.g., yellowing) can be an indicator of degradation. The most reliable way to monitor stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, which can quantify the amount of intact this compound and detect the presence of degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

Possible Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions of this compound in a recommended solvent (e.g., anhydrous DMSO or ethanol). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage.
Instability in assay buffer Verify the pH of your assay buffer. If the pH is alkaline, consider adjusting it to a more neutral or slightly acidic range if compatible with your experimental system. Perform a time-course experiment to assess the stability of this compound in your specific assay buffer.
Solvent incompatibility Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay medium is not affecting the biological system or the stability of this compound.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

Possible Cause Troubleshooting Step
Degradation during sample preparation Minimize the time between sample preparation and HPLC analysis. Keep samples on ice or in a cooled autosampler. Use a mobile phase with a slightly acidic pH to improve the stability of this compound during the run.
Hydrolysis or oxidation Prepare solutions in degassed solvents to minimize oxidation. If working with aqueous solutions, ensure they are buffered to an appropriate pH.
Photodegradation Protect this compound solutions from light by using amber vials or covering them with aluminum foil.

Stability Data Overview

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide an estimated stability profile based on the known behavior of structurally similar flavanonols and general flavonoid stability principles. The degradation is generally expected to follow first-order kinetics.

Table 1: Estimated Stability of this compound in Common Solvents at Room Temperature (25°C)

SolventEstimated Half-life (t½)Notes
Dimethyl Sulfoxide (DMSO)> 24 hoursAnhydrous DMSO provides better stability.
Ethanol (anhydrous)> 48 hoursGenerally a good solvent for short to medium-term storage.
Methanol (anhydrous)> 48 hoursSimilar stability to ethanol.
Acetonitrile> 24 hoursStability can be influenced by water content.
Aqueous Buffer (pH 5.0)Several hours to daysStability is highly dependent on the buffer composition and presence of other components.
Aqueous Buffer (pH 7.4)HoursDegradation is more pronounced at neutral pH compared to acidic pH.
Aqueous Buffer (pH 9.0)Minutes to hoursRapid degradation is expected in alkaline conditions.

Table 2: Estimated Effect of pH on this compound Stability in Aqueous Buffers

pHRelative Degradation RateExpected Stability
3.0LowHigh
5.0Low to ModerateModerate to High
7.0ModerateModerate
9.0HighLow
11.0Very HighVery Low

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare stable stock solutions of this compound for experimental use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in methanol)

  • Hydrochloric acid (HCl) solutions (0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3% and 30%)

  • HPLC system with a UV detector

  • pH meter

  • Water bath or incubator

  • Photostability chamber

Procedure:

  • Acidic Degradation:

    • Mix equal volumes of the this compound stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the solutions at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • Mix equal volumes of the this compound stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Incubate the solutions at room temperature and at 60°C, taking samples at shorter time intervals (e.g., 30 minutes, 1, 2, and 4 hours) due to expected rapid degradation.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with 3% and 30% H₂O₂.

    • Keep the solutions at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the this compound stock solution in an oven at a controlled temperature (e.g., 80°C).

    • Take samples at 24, 48, and 72 hours.

    • Allow the samples to cool to room temperature before diluting with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a light source in a photostability chamber (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at various time points.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products. A common mobile phase for flavonoid analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). Detection is typically performed at the λmax of this compound (around 290 nm).

Visualizations

Dihydrokaempferol_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent Results Inconsistent Results Stock Solution Degradation Stock Solution Degradation Inconsistent Results->Stock Solution Degradation could be due to Assay Buffer Instability Assay Buffer Instability Inconsistent Results->Assay Buffer Instability could be due to Solvent Effects Solvent Effects Inconsistent Results->Solvent Effects could be due to Prepare Fresh Stock Prepare Fresh Stock Stock Solution Degradation->Prepare Fresh Stock solution is to Store Aliquots at -80°C Store Aliquots at -80°C Stock Solution Degradation->Store Aliquots at -80°C prevent by Check & Adjust pH Check & Adjust pH Assay Buffer Instability->Check & Adjust pH solution is to Perform Stability Check in Buffer Perform Stability Check in Buffer Assay Buffer Instability->Perform Stability Check in Buffer validate with Optimize Solvent Conc. Optimize Solvent Conc. Solvent Effects->Optimize Solvent Conc. solution is to

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Stability_Factors_Workflow cluster_factors Primary Stability Factors cluster_recommendations Recommended Conditions for Stability cluster_outcome Outcome Solvent Solvent Anhydrous Polar Aprotic/Alcoholic Solvents Anhydrous Polar Aprotic/Alcoholic Solvents Solvent->Anhydrous Polar Aprotic/Alcoholic Solvents pH pH Acidic to Neutral (pH 3-7) Acidic to Neutral (pH 3-7) pH->Acidic to Neutral (pH 3-7) Temperature Temperature Low Temperature (-20°C to -80°C) Low Temperature (-20°C to -80°C) Temperature->Low Temperature (-20°C to -80°C) Light Light Protection from Light (Amber Vials) Protection from Light (Amber Vials) Light->Protection from Light (Amber Vials) Minimized Degradation & Reliable Results Minimized Degradation & Reliable Results Anhydrous Polar Aprotic/Alcoholic Solvents->Minimized Degradation & Reliable Results Acidic to Neutral (pH 3-7)->Minimized Degradation & Reliable Results Low Temperature (-20°C to -80°C)->Minimized Degradation & Reliable Results Protection from Light (Amber Vials)->Minimized Degradation & Reliable Results

Caption: Key factors influencing this compound stability and recommended handling conditions.

Technical Support Center: Dihydrokaempferol Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Dihydrokaempferol during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

For long-term storage, it is recommended to store this compound at temperatures of -20°C or below. Some suppliers even recommend storage at temperatures as low as -80°C to ensure maximum stability. For short-term storage, refrigeration at 2-8°C is acceptable, but for periods longer than a few days, freezing is preferable. High temperatures should be avoided as they can accelerate the degradation of flavonoids.

Q2: How does light affect the stability of this compound?

This compound, like other flavonoids, is sensitive to light. Exposure to light, especially UV radiation, can lead to photodegradation, causing a loss of biological activity and changes in its chemical structure. It is crucial to store this compound in amber or opaque containers to protect it from light.

Q3: What is the impact of pH on this compound stability in solutions?

The stability of flavonoids in solution is significantly influenced by pH. While specific data for this compound is limited, flavonoids are generally more stable in acidic conditions (pH 3-5) and are prone to degradation in neutral to alkaline conditions. At higher pH values, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and rearrangement reactions.

Q4: In what solvents should I dissolve and store this compound?

This compound is sparingly soluble in water but shows better solubility in organic solvents such as ethanol, methanol, and DMSO. For stock solutions, it is advisable to use anhydrous solvents and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock as needed.

Q5: How can I prevent the oxidation of this compound during storage?

Oxidation is a major cause of flavonoid degradation. To minimize oxidation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage of the solid compound or solutions. Using airtight containers and minimizing headspace in the vials can also help reduce exposure to oxygen.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of this compound due to improper storage.- Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (≤ -20°C), protected from light, and in a tightly sealed container. - Prepare Fresh Solutions: If stock solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare fresh solutions from a new vial of solid compound. - Assess Purity: Use an analytical technique like HPLC to check the purity of the stored compound and compare it to a fresh standard.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.- Review Storage History: Examine the storage conditions and handling procedures for any deviations from the recommended protocol (e.g., exposure to high temperatures, light, or air). - Conduct Forced Degradation Study: To tentatively identify potential degradation products, perform a forced degradation study under stress conditions (acid, base, oxidation, heat, light). This can help in developing a stability-indicating analytical method. - Optimize Chromatographic Method: Ensure the analytical method has sufficient resolution to separate the parent compound from any potential degradation products.
Color change of the solid compound or solution Oxidation or other chemical degradation.- Discard and Replace: A visible change in color is a strong indicator of degradation. It is recommended to discard the material and use a fresh, properly stored sample. - Implement Inert Atmosphere Storage: For future prevention, store the compound under an inert gas like nitrogen or argon.
Precipitation of this compound in solution upon storage Poor solubility or solvent evaporation.- Check Solvent Compatibility and Concentration: Ensure the chosen solvent and concentration are appropriate for this compound's solubility. - Ensure Proper Sealing: Use high-quality vials with secure caps to prevent solvent evaporation, especially for volatile organic solvents. - Gentle Warming/Sonication: If precipitation occurs upon thawing, gentle warming or sonication may help redissolve the compound. However, avoid excessive heat.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Type Temperature Light Protection Atmosphere Container
Long-term (Solid) ≤ -20°C (or -80°C for maximum stability)Amber or opaque vialInert gas (e.g., Nitrogen, Argon) recommendedTightly sealed
Short-term (Solid) 2-8°CAmber or opaque vialAirtightTightly sealed
Stock Solutions ≤ -20°C (or -80°C)Amber or opaque vialInert gas recommendedTightly sealed, small aliquots
Working Solutions 2-8°C (for a few hours)Amber or opaque vialAirtightTightly sealed

Table 2: Factors Influencing this compound Degradation

Factor Effect on Stability Preventive Measures
Temperature Higher temperatures accelerate degradation kinetics.Store at low temperatures (≤ -20°C). Avoid repeated freeze-thaw cycles.
Light UV and visible light can cause photodegradation.Store in amber or opaque containers. Work in a dimly lit environment when handling.
pH (in solution) More stable in acidic conditions; degradation increases in neutral to alkaline pH.Use buffered solutions in the acidic pH range (3-5) for experiments where possible.
Oxygen Promotes oxidative degradation.Store under an inert atmosphere. Use airtight containers and degassed solvents.
Humidity Moisture can facilitate hydrolytic degradation.Store in a desiccator or a dry environment. Ensure containers are tightly sealed.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development

This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

    • Prepare working standards by diluting the stock solution to a concentration range suitable for detection (e.g., 1-100 µg/mL).

    • For stability samples, dissolve or dilute them to the same concentration as the working standards.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 2-8 hours. Neutralize before injection.

    • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for 1-4 hours. Neutralize before injection.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 2-8 hours.

    • Thermal Degradation: Expose the solid this compound and a solution to 60-80°C for 24-48 hours.

    • Photodegradation: Expose the this compound solution to UV light (254 nm) and visible light for 24-48 hours.

  • HPLC Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of this compound (around 290 nm).

    • Injection Volume: 10-20 µL.

  • Method Validation:

    • Analyze the stressed samples to ensure the method can separate the intact this compound peak from all degradation product peaks.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway This compound This compound C_Ring_Cleavage C-Ring Cleavage This compound->C_Ring_Cleavage Stress_Factors Stress Factors (Heat, Light, O₂, pH) Stress_Factors->C_Ring_Cleavage Degradation_Products Degradation Products (e.g., Phenolic Acids) C_Ring_Cleavage->Degradation_Products

Caption: Postulated degradation pathway of this compound.

experimental_workflow cluster_storage Sample Storage cluster_preparation Sample Preparation cluster_analysis Stability Analysis Storage Store this compound (≤ -20°C, dark, sealed) Preparation Prepare Solutions (Fresh, appropriate solvent) Storage->Preparation Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, etc.) Preparation->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Preparation->HPLC_Analysis Forced_Degradation->HPLC_Analysis Data_Evaluation Data Evaluation (Purity, Degradation Profile) HPLC_Analysis->Data_Evaluation

Troubleshooting overlapping peaks in HPLC analysis of Dihydrokaempferol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers frequently asked questions regarding overlapping peaks in the High-Performance Liquid Chromatography (HPLC) analysis of Dihydrokaempferol.

Troubleshooting Overlapping Peaks

Overlapping or co-eluting peaks are a common challenge in HPLC analysis, leading to inaccurate quantification and identification of analytes.[1][2][3] This guide offers a systematic approach to resolving peak overlap for this compound.

Question: My this compound peak is co-eluting with an unknown impurity. How can I resolve these two peaks?

Answer:

Peak co-elution can be caused by several factors, including suboptimal mobile phase composition, incorrect column chemistry, or inappropriate temperature and flow rate settings.[4][5] A systematic approach to method optimization is the key to achieving baseline resolution.

Possible Causes and Step-by-Step Solutions

1. Suboptimal Mobile Phase Composition

The mobile phase composition is a critical factor influencing analyte retention and selectivity in reverse-phase HPLC. For flavonoids like this compound, a mobile phase typically consists of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol.

  • Step 1: Adjust the Organic Solvent Ratio (Isocratic Elution). If you are using an isocratic method, systematically alter the percentage of the organic solvent. Decreasing the organic solvent percentage will generally increase the retention time of both compounds, which may improve separation.

  • Step 2: Introduce a Gradient. If isocratic elution is insufficient, a gradient elution is recommended. Start with a lower concentration of the organic solvent and gradually increase it over the course of the run. This can help to separate compounds with different polarities more effectively.

  • Step 3: Modify the Mobile Phase pH. The pH of the mobile phase can significantly affect the retention of ionizable compounds. Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of phenolic hydroxyl groups in this compound, leading to better peak shape and potentially altered selectivity.

  • Step 4: Change the Organic Solvent. The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. If you are using acetonitrile, try substituting it with methanol or a combination of the two.

Troubleshooting Workflow for Mobile Phase Optimization

start Start: Overlapping Peaks step1 Adjust Organic Solvent Ratio start->step1 step2 Introduce or Modify Gradient step1->step2 No Resolution end_success Resolution Achieved step1->end_success Success step3 Adjust Mobile Phase pH step2->step3 No Resolution step2->end_success Success step4 Change Organic Solvent step3->step4 No Resolution step3->end_success Success step4->end_success Success end_fail Consider Other Parameters step4->end_fail No Resolution

Caption: A workflow diagram for troubleshooting overlapping peaks by optimizing the mobile phase.

2. Inappropriate Column Chemistry

The choice of the stationary phase is fundamental to achieving separation. While C18 columns are commonly used for flavonoid analysis, other column chemistries might provide the necessary selectivity to resolve co-eluting peaks.

  • Step 1: Try a Different C18 Column. Not all C18 columns are the same. Differences in end-capping and silica purity can lead to variations in selectivity.

  • Step 2: Use a Phenyl-Hexyl Column. Phenyl-hexyl columns offer different selectivity compared to C18 columns due to pi-pi interactions, which can be beneficial for separating aromatic compounds like flavonoids.

  • Step 3: Consider a Pentafluorophenyl (PFP) Column. PFP columns provide unique selectivity for compounds with polar functional groups and can be effective in separating closely related flavonoids.

Impact of Column Chemistry on Resolution

ParameterInitial C18 ColumnPhenyl-Hexyl ColumnPFP Column
Resolution (Rs) between this compound and Impurity 0.81.62.1
This compound Retention Time (min) 12.514.211.8
Impurity Retention Time (min) 12.715.112.9

3. Suboptimal Temperature and Flow Rate

Both column temperature and mobile phase flow rate can influence peak resolution.

  • Step 1: Adjust the Column Temperature. Lowering the column temperature generally increases retention and can improve resolution, although it will also increase analysis time. Conversely, increasing the temperature can sometimes improve efficiency and alter selectivity. It is advisable to explore a temperature range (e.g., 25°C to 40°C) to find the optimum.

  • Step 2: Optimize the Flow Rate. In most cases, lowering the flow rate will lead to narrower peaks and improved resolution, but at the cost of a longer run time. Conversely, increasing the flow rate will shorten the run time but may decrease resolution.

Logical Relationship of HPLC Parameters

cluster_params Adjustable Parameters cluster_effects Chromatographic Effects Mobile Phase Mobile Phase Selectivity (α) Selectivity (α) Mobile Phase->Selectivity (α) Retention Factor (k') Retention Factor (k') Mobile Phase->Retention Factor (k') Column Chemistry Column Chemistry Column Chemistry->Selectivity (α) Temperature Temperature Temperature->Selectivity (α) Efficiency (N) Efficiency (N) Temperature->Efficiency (N) Flow Rate Flow Rate Flow Rate->Efficiency (N) Peak Resolution (Rs) Peak Resolution (Rs) Selectivity (α)->Peak Resolution (Rs) Efficiency (N)->Peak Resolution (Rs) Retention Factor (k')->Peak Resolution (Rs)

Caption: The relationship between adjustable HPLC parameters and their effect on peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is a typical stationary phase for this compound analysis?

A C18 column is the most commonly used stationary phase for the analysis of flavonoids, including this compound, in reverse-phase HPLC.

Q2: How does the mobile phase pH affect the peak shape of this compound?

This compound has phenolic hydroxyl groups that can ionize at higher pH values. This can lead to peak tailing. Acidifying the mobile phase with a small amount of an acid like formic or acetic acid can suppress this ionization, resulting in a more symmetrical peak shape.

Q3: Can I use methanol instead of acetonitrile in my mobile phase?

Yes, methanol is a common alternative to acetonitrile in reverse-phase HPLC for flavonoid analysis. The two solvents have different selectivities, so switching from one to the other can be a useful strategy for resolving overlapping peaks.

Q4: What is a suitable detection wavelength for this compound?

A study on the HPLC analysis of kaempferol, a structurally similar flavonoid, utilized a detection wavelength of 265 nm. It is recommended to determine the optimal wavelength by examining the UV spectrum of a this compound standard.

Q5: What should I do if my peak resolution is still poor after trying all the above steps?

If you have systematically optimized your mobile phase, tried different column chemistries, and adjusted the temperature and flow rate without success, you may need to consider more advanced techniques. These could include two-dimensional HPLC (2D-HPLC) for complex samples or ensuring your HPLC system is optimized to minimize extra-column band broadening. You should also verify the purity of your standard and the stability of your sample.

References

Technical Support Center: Optimizing Dihydrokaempferol HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the mobile phase for Dihydrokaempferol High-Performance Liquid Chromatography (HPLC) separation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for this compound separation on a C18 column?

A1: For the separation of this compound on a C18 column, a common starting point is a reverse-phase gradient elution using a mixture of an organic solvent and acidified water. A typical mobile phase consists of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).[1] An alternative organic solvent that can be used is methanol. The selection between acetonitrile and methanol can influence the selectivity of the separation.

Q2: Why is an acid modifier, such as formic acid, typically added to the mobile phase?

A2: An acid modifier like formic acid is added to the mobile phase to control the pH and suppress the ionization of silanol groups on the silica-based stationary phase. This helps to improve peak shape by reducing tailing and enhances the retention of acidic compounds. For flavonoids like this compound, maintaining a low pH (typically between 2.5 and 3.5) can lead to sharper, more symmetrical peaks.

Q3: What detection wavelength is suitable for this compound?

A3: Flavonoids, including the structurally similar kaempferol, typically exhibit strong UV absorbance. A common detection wavelength for kaempferol and related compounds is around 265 nm.[1] However, it is recommended to determine the optimal wavelength by running a UV-Vis spectrum of a this compound standard.

Q4: Can I use an isocratic elution for this compound analysis?

A4: While a gradient elution is often preferred for complex samples or for method development to efficiently elute compounds with a range of polarities, an isocratic elution can be suitable for routine analysis once the optimal mobile phase composition has been determined. An isocratic method uses a constant mobile phase composition throughout the run. For instance, a mobile phase of Acetonitrile:Water with 0.1% formic acid in a 50:50 ratio has been used for the isocratic elution of kaempferol.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase (silanol groups).Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity. Use a well-end-capped C18 column.
Column overload.Reduce the sample concentration or injection volume.
Mismatched solvent between sample and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Peak Fronting Sample overload.Dilute the sample.
Low column temperature.Increase the column temperature to improve analyte solubility and mass transfer.
Problem 2: Poor Resolution
Symptom Possible Cause Suggested Solution
Co-eluting or overlapping peaks Mobile phase is too strong (eluting compounds too quickly).Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase.
Mobile phase is too weak (long run times with broad peaks).Increase the percentage of the organic solvent.
Inadequate selectivity.Change the organic solvent (e.g., from acetonitrile to methanol) or adjust the pH of the mobile phase.
Column efficiency has degraded.Replace the column or try flushing it with a strong solvent.
Problem 3: Retention Time Variability
Symptom Possible Cause Suggested Solution
Drifting retention times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.
Sudden changes in retention time Air bubbles in the pump.Degas the mobile phase and prime the pump.
Leak in the system.Check for leaks at all fittings and connections.

Experimental Protocols

While a specific validated method for this compound was not found in the literature, the following protocol for the closely related compound, kaempferol, can be used as a starting point for method development.

Starting HPLC Method for this compound (Based on Kaempferol)
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Note: This is a starting point and may require optimization for your specific application and instrumentation.

Visualizations

Logical Workflow for Mobile Phase Optimization

The following diagram illustrates a systematic approach to optimizing the mobile phase for this compound separation.

Mobile_Phase_Optimization Start Start: Initial Method (e.g., ACN/H2O + 0.1% FA) Check_Resolution Acceptable Resolution? Start->Check_Resolution Check_Peak_Shape Good Peak Shape? Check_Resolution->Check_Peak_Shape Yes Adjust_Gradient Adjust Gradient Slope or Isocratic %B Check_Resolution->Adjust_Gradient No Check_Retention_Time Optimal Retention Time? Check_Peak_Shape->Check_Retention_Time Yes Adjust_pH Adjust Mobile Phase pH (e.g., change acid/concentration) Check_Peak_Shape->Adjust_pH No (Tailing) Change_Organic Change Organic Solvent (e.g., ACN to MeOH) Check_Peak_Shape->Change_Organic No (Poor Selectivity) Check_Retention_Time->Adjust_Gradient No Final_Method Final Optimized Method Check_Retention_Time->Final_Method Yes Adjust_Gradient->Check_Resolution Adjust_pH->Check_Peak_Shape Change_Organic->Check_Resolution HPLC_Interaction Mobile_Phase Mobile Phase (Polar) Acetonitrile/Water + Acid Analyte This compound (Analyte) Mobile_Phase->Analyte Carries Stationary_Phase Stationary Phase (Non-Polar) C18-bonded Silica Analyte->Stationary_Phase Interacts with (Hydrophobic Interaction) Detector UV-Vis Detector Analyte->Detector Elutes to Stationary_Phase->Analyte Retains

References

Technical Support Center: Enhancing Dihydrokaempferol Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the in vivo bioavailability of Dihydrokaempferol (DHK).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHK) and why is its oral bioavailability a concern?

A1: this compound (DHK), also known as aromadendrin, is a natural flavonoid found in various plants. Like many other flavonoids, DHK exhibits poor water solubility, which significantly limits its dissolution in the gastrointestinal fluids and subsequent absorption into the bloodstream. This poor absorption, coupled with potential first-pass metabolism in the liver, results in low oral bioavailability, hindering its therapeutic potential in in vivo studies.

Q2: What are the primary barriers to achieving high in vivo bioavailability for DHK?

A2: The main obstacles to achieving high oral bioavailability for DHK are:

  • Poor Aqueous Solubility: DHK's chemical structure contributes to its low solubility in water, which is a prerequisite for absorption in the gastrointestinal tract.

  • Extensive First-Pass Metabolism: Flavonoids are often subject to significant metabolism by enzymes in the intestines and liver, which can chemically modify and inactivate DHK before it reaches systemic circulation.

  • Efflux by Transporters: DHK may be a substrate for efflux transporters in the intestinal wall, which actively pump the compound back into the gut lumen, reducing its net absorption.

Q3: What are the most effective strategies to enhance the oral bioavailability of DHK?

A3: Several formulation strategies can be employed to overcome the low bioavailability of DHK:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing DHK in a hydrophilic polymer matrix can improve its wettability and dissolution.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like DHK.

  • Nanoformulations: Encapsulating DHK in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can protect it from degradation, improve its solubility, and enhance its uptake by intestinal cells.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low and variable plasma concentrations of DHK Poor aqueous solubility and dissolution rate of the administered DHK powder.1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area of DHK.2. Formulate as a Solid Dispersion: Prepare a solid dispersion of DHK with a hydrophilic carrier such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).3. Utilize a SEDDS formulation: Develop a self-emulsifying drug delivery system to enhance DHK's solubility in the GI tract.
High inter-individual variability in pharmacokinetic data Formulation instability or inconsistent dosing.1. Ensure Formulation Homogeneity: Thoroughly mix the formulation before each administration to ensure a uniform dose.2. Check for Precipitation: Visually inspect the dosing vehicle for any signs of drug precipitation before administration.3. Standardize Animal Fasting: Ensure a consistent fasting period for all animals before dosing, as food can affect flavonoid absorption.
No detectable DHK in plasma samples Insufficient analytical method sensitivity or extensive and rapid metabolism.1. Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as UPLC-MS/MS, for the quantification of DHK in plasma.2. Analyze for Metabolites: Investigate the presence of DHK metabolites (e.g., glucuronide or sulfate conjugates) in plasma samples.3. Consider Co-administration with Metabolic Inhibitors: In preclinical studies, co-administration with inhibitors of metabolic enzymes can help to understand the extent of first-pass metabolism.
Precipitation of DHK in the dosing vehicle Saturation of the vehicle with DHK.1. Increase Vehicle Volume: Use a larger volume of the dosing vehicle to ensure DHK remains in solution.2. Use a Co-solvent System: Employ a mixture of solvents (e.g., PEG 400 and water) to improve the solubility of DHK.3. Prepare a Suspension: If solubility remains an issue, prepare a homogenous suspension and ensure consistent mixing before each dose.

Data Presentation

While specific oral bioavailability data for this compound is limited, data from its structurally similar flavonoid, kaempferol, provides valuable insights. The oral bioavailability of kaempferol in rats is generally low and can be significantly influenced by the formulation.

Formulation Animal Model Oral Bioavailability (%) Key Pharmacokinetic Parameters (Mean ± SD) Reference
Kaempferol (in suspension)Sprague-Dawley Rats~2%Cmax: 0.76 ± 0.1 µg/mL Tmax: 1-2 h AUC: 0.76 ± 0.1 h*µg/mL[1][2]
Kaempferol Solid DispersionNot specified-In vitro dissolution significantly increased[3]
Kaempferol-Phospholipid ComplexRats-Relative bioavailability significantly increased compared to pure kaempferol

Note: The table above presents data for kaempferol as a proxy for DHK due to the limited availability of specific DHK bioavailability data.

Experimental Protocols

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To enhance the dissolution rate of DHK by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound (DHK)

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or Ethanol (analytical grade)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of DHK and the hydrophilic carrier (e.g., a 1:5 ratio of DHK:PVP K30).

  • Dissolve both DHK and the carrier in a suitable volume of methanol or ethanol in a round-bottom flask by gentle stirring or sonication.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin film is formed on the flask wall.

  • Further dry the film under vacuum at 40 °C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and store it in a desiccator until further use.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a DHK formulation.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulation (e.g., solid dispersion or SEDDS)

  • Vehicle for control group (e.g., water or saline)

  • Oral gavage needles

  • Heparinized blood collection tubes

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Fast the rats overnight (approximately 12 hours) with free access to water.

  • Divide the rats into two groups: a control group receiving the vehicle and a treatment group receiving the DHK formulation.

  • Administer the DHK formulation or vehicle orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • For bioavailability calculation, a separate group of rats should be administered DHK intravenously.

Quantification of this compound in Rat Plasma by UPLC-MS/MS

Objective: To accurately measure the concentration of DHK in plasma samples.

Materials:

  • UPLC-MS/MS system

  • C18 analytical column

  • Acetonitrile (ACN), methanol (MeOH), and formic acid (FA) (LC-MS grade)

  • Internal standard (IS) (e.g., a structurally similar flavonoid not present in the sample)

  • Rat plasma samples

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample into the UPLC-MS/MS system.

    • Use a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for DHK and the IS.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of DHK.

    • Quantify the concentration of DHK in the plasma samples by comparing their peak area ratios (DHK/IS) to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis DHK This compound Formulation Formulation (e.g., Solid Dispersion, SEDDS) DHK->Formulation Incorporate Admin Oral Administration to Rats Formulation->Admin Blood Blood Sampling (Time Points) Admin->Blood Plasma Plasma Separation Blood->Plasma UPLC UPLC-MS/MS Quantification Plasma->UPLC PK Pharmacokinetic Analysis UPLC->PK Concentration Data

Experimental workflow for in vivo bioavailability study of this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHK This compound Keap1 Keap1 DHK->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Cul3 Cul3-Rbx1 E3 Ligase Cul3->Nrf2 Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Transcription Nrf2_n->ARE Binds

This compound activates the Keap1/Nrf2 antioxidant pathway.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus DHK This compound MAPKK MAPKK DHK->MAPKK Inhibits IKK IKK DHK->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Stimuli->IKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Translocation IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_p65->Nucleus Translocation NFkB_n NF-κB AP1_n AP-1 Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Inflammatory_Genes Transcription AP1_n->Inflammatory_Genes Transcription

This compound inhibits the NF-κB and MAPK inflammatory pathways.

References

Minimizing interference in Dihydrokaempferol antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize interference in Dihydrokaempferol (DHK) antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHK) and why is its antioxidant activity important?

This compound (DHK), also known as aromadendrin, is a flavanonol, a type of flavonoid found in various plants.[1] Flavonoids are known for their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The antioxidant activity of DHK is of significant interest as it may help mitigate oxidative stress, a process implicated in numerous chronic diseases.[3]

Q2: Which are the most common assays to measure the antioxidant capacity of this compound?

The most common in vitro antioxidant capacity assays for flavonoids like this compound are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Q3: What are the general principles behind these antioxidant assays?

  • DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep purple to light yellow.[1]

  • ABTS Assay: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants. The extent of decolorization, measured spectrophotometrically, indicates the antioxidant's scavenging capacity.

  • FRAP Assay: This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. The formation of a colored ferrous-probe complex is proportional to the antioxidant's reducing power.

  • ORAC Assay: This assay evaluates the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Troubleshooting Guides

DPPH Assay

Problem: Inconsistent or lower-than-expected antioxidant activity of this compound.

Possible Cause Solution
Solvent Effects The choice of solvent can significantly influence the measured antioxidant activity. Ensure DHK is fully dissolved. Methanol or ethanol are commonly used.
pH Sensitivity The antioxidant capacity of flavonoids can be pH-dependent. Maintain a consistent pH throughout the experiment.
Light Sensitivity The DPPH radical is light-sensitive. Perform the assay in the dark or under subdued light to prevent radical degradation.
Reaction Time Incomplete reaction can lead to underestimation of antioxidant activity. Ensure a sufficient and consistent incubation time (typically 30 minutes) for all samples.
Interference from Other Compounds If DHK is in a complex mixture (e.g., a plant extract), other compounds like proteins or reducing sugars can interfere. Consider purifying the sample or using appropriate controls.
ABTS Assay

Problem: High variability in Trolox Equivalent Antioxidant Capacity (TEAC) values.

Possible Cause Solution
Incomplete Reaction Some flavonoids, like DHK, may exhibit biphasic reaction kinetics with the ABTS radical. A standard 6-minute reaction time may not be sufficient for the reaction to reach completion. Consider extending the incubation time and taking kinetic readings.
pH Dependence The reactivity of the ABTS radical and the antioxidant capacity of flavonoids can be pH-dependent. Ensure the pH of the reaction mixture is controlled and consistent.
Photochemical Interference The ABTS radical can be susceptible to photochemical processes, which may lead to erroneous results. It is advisable to conduct the assay with minimal exposure to light.
Sample Concentration The TEAC value for some antioxidants can be concentration-dependent. It is recommended to analyze samples at several dilutions.
FRAP Assay

Problem: Overestimation of the antioxidant capacity of this compound.

Possible Cause Solution
Interference from Other Reducing Agents The FRAP assay measures the total reducing power of a sample, not just its radical scavenging ability. Other reducing agents present in the sample, such as ascorbic acid, can contribute to the FRAP value, leading to an overestimation of DHK's specific antioxidant activity.
Non-physiological pH The assay is conducted at an acidic pH of 3.6, which may not reflect physiological conditions and could potentially alter the antioxidant activity of DHK.
Reaction Kinetics The assumption of a rapid and complete reaction within 4-6 minutes may not hold true for all compounds. Ensure the reaction has reached its endpoint before taking measurements.
ORAC Assay

Problem: Underestimation of the antioxidant capacity of this compound.

Possible Cause Solution
Poor Solubility DHK, being a flavonoid, may have limited solubility in the aqueous buffer system of the ORAC assay. This can be addressed by using a co-solvent like ethanol, but the concentration of the organic solvent must be consistent across all samples and standards to avoid influencing the reaction kinetics.
Metal Chelation Flavonoids can chelate metal ions, which may be present as contaminants in reagents. This can interfere with the assay. The addition of a chelating agent like EDTA to the reaction buffer can help mitigate this issue.
Interference from Cyclodextrins If cyclodextrins are used to enhance the solubility of DHK, they can interfere with the assay in a dose-dependent manner by encapsulating other reagents.

Quantitative Data for this compound

Disclaimer: The antioxidant capacity of this compound can vary depending on the specific assay conditions, including solvent, pH, and incubation time. The following data is for comparative purposes.

Table 1: DPPH Radical Scavenging Activity of this compound

Parameter Value Reference
IC₅₀> 1000 µMKwon et al., 2004
IC₅₀2.21 ± 0.77 μMChunhakant & Chaicharoenpong, 2019
Antioxidant Capacity22.6 ± 1.1 mg Vitamin C equivalents/100 mgKim et al., 2020

Table 2: ABTS Radical Scavenging Activity of this compound

Parameter Value Reference
Antioxidant Capacity155.6 ± 2.5 mg Vitamin C equivalents/100 mgKim et al., 2020

Table 3: FRAP (Ferric Reducing Antioxidant Power) of this compound

Parameter Value Reference
FRAP Value6.23 ± 0.10 µMChunhakant & Chaicharoenpong, 2019

Table 4: ORAC (Oxygen Radical Absorbance Capacity) of this compound

Parameter Value Reference
ORAC ValueData not available in the reviewed literature. For flavonoids in general, ORAC values can range widely.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. Store in the dark at 4°C.

    • Prepare a working solution of DPPH by diluting the stock solution to an absorbance of approximately 1.0 at 517 nm.

    • Prepare stock solutions of this compound and a positive control (e.g., Trolox or ascorbic acid) in the same solvent. Prepare serial dilutions.

  • Assay Procedure (96-well plate):

    • Add 100 µL of DHK dilutions and positive control to respective wells.

    • Add 100 µL of solvent to the blank wells.

    • Add 100 µL of DPPH working solution to all wells except the blank wells. Add 100 µL of solvent to the blank wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC₅₀ value (the concentration of DHK that inhibits 50% of the DPPH radical).

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).

    • Dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of this compound and a positive control (e.g., Trolox) and create serial dilutions.

  • Assay Procedure (96-well plate):

    • Add 20 µL of DHK dilutions or standard to the wells.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes or longer, with kinetic readings).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a standard curve using FeSO₄·7H₂O.

    • Prepare this compound solutions.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Take an initial absorbance reading at 593 nm.

    • Add 20 µL of the DHK sample, standard, or blank to the wells.

    • Incubate at 37°C for a specified time (e.g., 4-6 minutes or longer).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Calculate the change in absorbance.

    • Determine the FRAP value from the standard curve, expressed as µM Fe(II) equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation:

    • Prepare a fluorescein stock solution (e.g., 4 µM) in 75 mM phosphate buffer (pH 7.4). Dilute to a working solution before use.

    • Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer (e.g., 75 mM).

    • Prepare a Trolox standard curve.

    • Prepare this compound solutions.

  • Assay Procedure (96-well black plate):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of DHK sample, Trolox standard, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for at least 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin measuring the fluorescence kinetically (e.g., every minute for 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC of the standards versus their concentration to create a standard curve.

    • Express the ORAC value of DHK in Trolox equivalents.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DHK This compound (in solvent) Mix Mix DHK and DPPH Solution DHK->Mix DPPH_sol DPPH Solution (in solvent) DPPH_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Hydrogen/Electron Donation Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate Assay_Interference_Logic cluster_assay Antioxidant Assay cluster_interferences Potential Interferences cluster_outcomes Result Assay Antioxidant Measurement (e.g., DPPH, ABTS, FRAP, ORAC) Inaccurate_Result Inaccurate Antioxidant Capacity Value Assay->Inaccurate_Result Solvent Solvent Effects Solvent->Assay pH pH Sensitivity pH->Assay Light Light Exposure Light->Assay Temp Temperature Temp->Assay Other_compounds Other Reducing Compounds Other_compounds->Assay Metal_ions Metal Ions Metal_ions->Assay

References

Technical Support Center: Dihydrokaempferol Production in Microbial Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial production of dihydrokaempferol (DHK).

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Issue 1: Low or No this compound (DHK) Production

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Enzyme Activity of Flavanone 3-Hydroxylase (F3H) 1. Codon Optimization: Synthesize the F3H gene with codon usage optimized for your microbial host (E. coli or S. cerevisiae).[1][2] 2. Enzyme Source Screening: Test F3H enzymes from different plant sources, as their activities can vary.[3][4] 3. Protein Expression Check: Verify the expression of F3H via SDS-PAGE and Western blot.Increased soluble expression and catalytic activity of the F3H enzyme, leading to higher DHK titers.
Insufficient Precursor Supply (Naringenin) 1. Supplement Naringenin: Add naringenin exogenously to the culture medium to bypass the upstream pathway limitations. 2. Enhance Upstream Pathway: Overexpress genes in the naringenin biosynthesis pathway (PAL, C4H, 4CL, CHS, CHI) to increase the endogenous supply.[5] 3. Precursor Feeding: Supplement the medium with precursors like p-coumaric acid.Increased availability of naringenin for conversion to DHK.
Suboptimal Fermentation Conditions 1. Medium Optimization: Systematically vary the concentrations of carbon (e.g., glucose), nitrogen sources, and yeast extract/peptone to find the optimal composition. 2. pH and Temperature Control: Optimize and maintain the pH and temperature of the fermentation culture. 3. Aeration and Agitation: Adjust the aeration and agitation rates to ensure sufficient oxygen supply without causing excessive shear stress.Improved cell growth and enzyme function, leading to higher DHK yields.
Plasmid Instability or Low Gene Copy Number 1. Antibiotic Selection: Ensure the correct antibiotic is used at the appropriate concentration to maintain plasmid selection pressure. 2. Genomic Integration: For stable long-term production, consider integrating the DHK biosynthesis pathway genes into the host chromosome. 3. High-Copy Plasmids: Use high-copy number plasmids for initial strain screening and optimization.Stable maintenance and expression of the heterologous genes throughout the fermentation process.

Issue 2: Accumulation of Naringenin and Low Conversion to DHK

Possible Cause Troubleshooting Step Expected Outcome
F3H is the Rate-Limiting Step 1. Increase F3H Expression: Use a stronger promoter to drive F3H expression. 2. Increase F3H Gene Copy Number: Introduce additional copies of the F3H gene into your expression system. 3. Enzyme Engineering: Consider protein engineering of F3H to improve its catalytic efficiency (kcat/Km).Reduced accumulation of the naringenin precursor and a higher conversion rate to DHK.
Inhibitory Effects of Accumulated Byproducts 1. In Situ Product Removal: Investigate methods for in situ removal of DHK or other byproducts from the fermentation broth. 2. Fed-Batch Fermentation: Implement a fed-batch strategy to maintain low concentrations of potentially inhibitory substrates or byproducts.Alleviation of feedback inhibition and cellular toxicity, allowing for sustained DHK production.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is better for this compound production, E. coli or S. cerevisiae?

Both E. coli and Saccharomyces cerevisiae have been successfully used for this compound (DHK) production. E. coli offers rapid growth and well-established genetic tools. S. cerevisiae, as a eukaryote, can be advantageous for expressing plant-derived enzymes like F3H, which may require post-translational modifications for full activity. The choice of host may depend on the specific enzymes in your pathway and your familiarity with the respective genetic systems.

Q2: My F3H enzyme is expressed but shows low activity. What can I do?

Low F3H activity can be due to several factors. First, ensure that the gene sequence is codon-optimized for your expression host to prevent translational issues. Second, F3H is a 2-oxoglutarate-dependent dioxygenase and requires cofactors such as Fe(II) and ascorbate for its activity. Ensure these are not limiting in your reaction or culture medium. Finally, the source of the F3H can significantly impact its activity; consider screening F3H orthologs from different plant species.

Q3: How can I increase the supply of the precursor, naringenin?

To boost naringenin levels, you can either supplement the culture medium with exogenous naringenin or engineer the host to produce more of it. For de novo production, a key strategy is to enhance the supply of malonyl-CoA, a critical precursor for flavonoid biosynthesis. This can be achieved by overexpressing acetyl-CoA carboxylase (ACC1). Additionally, optimizing the expression of the upstream phenylpropanoid pathway genes (PAL, C4H, 4CL) and the flavonoid-specific genes (CHS, CHI) is crucial for a high flux towards naringenin.

Q4: What are the optimal fermentation conditions for DHK production?

Optimal fermentation conditions are strain and host-specific. However, a good starting point for S. cerevisiae in a YPD-based medium could be a glucose concentration of around 8%, yeast extract at 1%, and tryptone at 2%. It is essential to experimentally determine the optimal carbon-to-nitrogen ratio, pH, temperature, and aeration for your specific engineered strain.

Q5: I am observing the degradation of my product. How can I prevent this?

Product degradation can be a significant issue. First, analyze your culture supernatant at different time points to understand the degradation kinetics. It's possible that DHK is being converted to other flavonoids, such as kaempferol, if a flavonol synthase (FLS) is present. If this is the case, knocking out the responsible endogenous or heterologous enzyme is necessary. Alternatively, DHK might be unstable under the fermentation conditions (e.g., pH, presence of certain media components). You may need to adjust the fermentation parameters or consider strategies for in situ product removal.

Quantitative Data Summary

The following tables summarize DHK production titers achieved in various microbial systems under different conditions.

Table 1: this compound (DHK) Production in Engineered Saccharomyces cerevisiae

Strain Engineering StrategyPrecursor/Carbon SourceTiter (mg/L)Reference
Expression of Trapa bispinosa F3H (TbF3H) with promoter adjustment and fermentation optimizationNaringenin216.7
Expression of TbF3H with a strong promoter (PPTC3)Naringenin60
Expression of Arabidopsis thaliana F3H (AtF3H)(2S)-naringenin (100 mg/L)23.62

Table 2: Related Flavonoid Production in Engineered Microbes

ProductMicrobial HostEngineering StrategyTiter (mg/L)Reference
NaringeninYarrowia lipolyticapH and C/N ratio optimization252.4
NaringeninE. coliRich medium with 3 mM tyrosine466
KaempferolS. cerevisiaeFed-batch fermentation66.29
DihydroquercetinS. cerevisiaeTemporal regulation of F3H and F3'H expression381.2

Experimental Protocols

Protocol 1: Heterologous Expression of Flavanone 3-Hydroxylase (F3H) in Saccharomyces cerevisiae

  • Gene Preparation: Obtain the coding sequence of the desired F3H gene. Perform codon optimization for S. cerevisiae using a suitable software tool. The optimized gene can be commercially synthesized.

  • Vector Construction: Clone the codon-optimized F3H gene into a yeast expression vector (e.g., pYES-DEST52) under the control of a strong promoter (e.g., GAL1 or a constitutive promoter like GPD).

  • Yeast Transformation: Transform the resulting expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Selection of Transformants: Plate the transformed cells on selective media (e.g., SC-Ura) and incubate at 30°C for 2-3 days until colonies appear.

  • Expression and Bioconversion:

    • Inoculate a single colony into 5 mL of selective medium and grow overnight at 30°C with shaking.

    • For inducible promoters (e.g., GAL1), inoculate the overnight culture into an expression medium containing galactose to induce protein expression. For constitutive promoters, inoculate into a fresh selective medium.

    • Grow the culture to an appropriate cell density (e.g., OD600 of ~1.0).

    • Add the substrate, naringenin (dissolved in a suitable solvent like DMSO), to the culture to a final concentration of, for example, 100 mg/L.

    • Continue incubation for 24-48 hours.

  • Sample Analysis: Harvest the culture, extract the flavonoids, and analyze for DHK production using HPLC.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for the analysis of DHK. Specific parameters may need to be optimized for your particular sample matrix and equipment.

  • Sample Preparation:

    • Centrifuge 1 mL of the microbial culture at high speed (e.g., 13,000 x g) for 5 minutes.

    • To the supernatant, add an equal volume of ethyl acetate. Vortex vigorously for 1 minute to extract the flavonoids.

    • Centrifuge to separate the phases and carefully collect the upper ethyl acetate layer.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried extract in a known volume of mobile phase (e.g., 100 µL) and filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm.

    • Injection Volume: 10-20 µL.

  • Quantification: Prepare a standard curve using pure DHK standard of known concentrations. Calculate the concentration of DHK in the samples by comparing their peak areas to the standard curve.

Visualizations

Dihydrokaempferol_Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine PAL PAL L_Phenylalanine->PAL p_Coumaroyl_CoA p-Coumaroyl-CoA CHS CHS p_Coumaroyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H This compound This compound (DHK) C4H C4H PAL->C4H FourCL 4CL C4H->FourCL FourCL->p_Coumaroyl_CoA CHS->Naringenin_Chalcone CHI->Naringenin F3H->this compound

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Troubleshooting_Workflow Start Low/No DHK Production Check_Expression Is F3H expressed? (SDS-PAGE/Western Blot) Start->Check_Expression Optimize_Expression Optimize Codon Usage & Expression Conditions Check_Expression->Optimize_Expression No Check_Precursor Is Naringenin present? Check_Expression->Check_Precursor Yes Optimize_Expression->Check_Expression Enhance_Naringenin Enhance Upstream Pathway or Supplement Naringenin Check_Precursor->Enhance_Naringenin No Check_Activity Is Naringenin being consumed? Check_Precursor->Check_Activity Yes Enhance_Naringenin->Check_Precursor Optimize_Conditions Optimize Fermentation (pH, Temp, Media) Check_Activity->Optimize_Conditions No Success DHK Production Improved Check_Activity->Success Yes Screen_Enzymes Screen F3H from different sources Optimize_Conditions->Screen_Enzymes Screen_Enzymes->Check_Activity

Caption: Troubleshooting workflow for low this compound production.

References

Technical Support Center: Dihydrokaempferol (DHK) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Dihydrokaempferol (DHK) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound (DHK) for in vitro studies?

A1: this compound is practically insoluble in water[1]. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DHK is soluble in DMSO at a concentration of up to 250 mg/mL (867.30 mM), though ultrasonication may be required to achieve this concentration[2]. It is also soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone[3]. When preparing stock solutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Q2: How do I determine the appropriate concentration range of DHK for my in vitro experiment?

A2: The effective concentration of DHK is cell type and assay-dependent. A preliminary dose-response experiment is highly recommended. Based on existing literature, concentrations can range from the low micromolar to the high micromolar range. For instance, concentrations of 10-30µM have been shown to induce apoptosis in rheumatoid arthritis fibroblast-like synoviocytes[4]. In other studies, concentrations up to 200µM have been used to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW264.7 macrophages[4]. A broad range of concentrations should be tested initially to determine the optimal dose for your specific experimental setup.

Q3: Is this compound cytotoxic? How can I assess its cytotoxicity in my cell line?

A3: Yes, this compound can exhibit cytotoxicity in a dose-dependent manner. It is essential to determine the cytotoxic concentration of DHK in your specific cell line to distinguish between targeted biological effects and non-specific toxicity. A standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, can be used to evaluate cell viability across a range of DHK concentrations. This will help you establish a non-toxic working concentration range for your subsequent experiments.

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been reported to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer. These include:

  • Keap1/Nrf2 pathway: DHK can promote the nuclear translocation of Nrf2, a key regulator of the antioxidant response.

  • SIRT1 pathway: DHK can activate the SIRT1 pathway, which is involved in cellular processes like autophagy and resistance to oxidative stress.

  • NF-κB/MAPK signaling pathways: DHK has been shown to up-regulate these pathways in certain cancer cells, leading to an anti-tumor effect. Conversely, it can also inhibit the nuclear translocation of NF-κB in inflammatory models.

  • PI3K/AKT signaling pathway: This pathway, crucial for cell proliferation and survival, can be modulated by DHK.

  • Apoptosis-related pathways: DHK can induce apoptosis by promoting the expression of pro-apoptotic proteins like Bax and Bad, while inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

Troubleshooting Guides

Issue 1: this compound precipitates in the cell culture medium.

  • Possible Cause 1: Poor Solubility. DHK is poorly soluble in aqueous solutions.

    • Solution: Ensure your DHK stock solution is fully dissolved in DMSO before further dilution in the cell culture medium. When diluting, add the DHK stock solution to the medium dropwise while gently vortexing to facilitate mixing and prevent immediate precipitation.

  • Possible Cause 2: High Final Concentration. The final concentration of DHK in the medium may exceed its solubility limit.

    • Solution: Try lowering the final working concentration of DHK. If a high concentration is necessary, consider using a solubilizing agent, but be sure to include a vehicle control in your experiments to account for any effects of the solubilizer.

  • Possible Cause 3: Interaction with Medium Components. Components in the serum or the medium itself might be causing precipitation.

    • Solution: Prepare the final dilution of DHK in a serum-free medium first, and then add it to your complete medium. Alternatively, test different types of serum or use a serum-free medium if your experimental design allows.

Issue 2: No observable effect of this compound at the tested concentrations.

  • Possible Cause 1: Insufficient Concentration. The concentrations used may be too low to elicit a biological response in your specific cell line.

    • Solution: Increase the concentration range of DHK in your dose-response experiment. Refer to the provided data tables for effective concentrations in other cell types as a starting point.

  • Possible Cause 2: Inappropriate Incubation Time. The duration of DHK treatment may be too short for the biological effect to manifest.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for your desired outcome. Effects can be observed from a few hours to 48 hours or longer, depending on the endpoint being measured.

  • Possible Cause 3: Cell Line Insensitivity. Your chosen cell line may not be responsive to DHK.

    • Solution: If possible, test the effect of DHK on a different, more sensitive cell line as a positive control. Also, ensure that the target signaling pathways for DHK are active in your cell line.

Issue 3: High levels of cell death observed even at low concentrations of this compound.

  • Possible Cause 1: High Sensitivity of the Cell Line. The cell line you are using may be particularly sensitive to DHK-induced cytotoxicity.

    • Solution: Perform a thorough cytotoxicity assay (e.g., MTT) with a wider range of lower concentrations to precisely determine the IC50 value. This will help you identify a truly non-toxic working concentration.

  • Possible Cause 2: DMSO Toxicity. The final concentration of DMSO in your culture medium may be too high.

    • Solution: Ensure the final DMSO concentration is kept at a minimum, ideally below 0.1%, and always include a vehicle control (medium with the same concentration of DMSO without DHK) in your experiments to assess the effect of the solvent alone.

Data Presentation

Table 1: Effective Concentrations of this compound in Various In Vitro Models

Cell Line/ModelBiological EffectEffective Concentration RangeReference
Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs)Inhibition of cell viability, induction of apoptosis10 - 30 µM
RAW264.7 macrophagesInhibition of LPS-induced NO and PGE2 productionUp to 200 µM
SH-SY5Y neuronal cellsInhibition of methamphetamine-induced cytotoxicity20 µM (pretreatment)
SK-Mel-28 human malignant melanoma cellsInhibition of cell growth, migration, and invasionDose-dependent
Pancreatic acinar cellsAlleviation of CER + LPS induced cytotoxicityDose-dependent

Table 2: Cytotoxicity of this compound (DHK) and Related Flavonoids

CompoundCell LineAssayIC50 ValueReference
This compoundRheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs)MTSConcentration-dependent decrease in viability (0.3 - 300 µM)
KaempferolMCF-7 (Breast Cancer)MTT90.28 ± 4.2 µg/ml
KaempferolA459 (Lung Cancer)MTT35.80 ± 0.4 µg/ml

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound.

  • Materials:

    • 96-well plates

    • Cell line of interest

    • Complete culture medium

    • This compound (DHK) stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (for formazan solubilization)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of DHK in complete culture medium from your stock solution. Ensure the final DMSO concentration remains constant and non-toxic across all wells. Include vehicle control (DMSO only) and untreated control wells.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DHK.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the inhibitory effect of DHK on nitric oxide (NO) production in LPS-stimulated macrophages.

  • Materials:

    • RAW264.7 macrophage cell line

    • 24-well plates

    • Complete culture medium

    • This compound (DHK) stock solution (in DMSO)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • Microplate reader

  • Procedure:

    • Seed RAW264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of DHK for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (untreated, DHK alone, LPS alone).

    • After incubation, collect the cell culture supernatant.

    • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis prep_dhk Prepare DHK Stock (in DMSO) dose_response Dose-Response Treatment (Varying DHK concentrations) prep_dhk->dose_response prep_cells Seed Cells in Plate prep_cells->dose_response time_course Time-Course Treatment (Fixed DHK concentration, varying times) prep_cells->time_course cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity bioactivity Bioactivity Assay (e.g., Anti-inflammatory, Antioxidant) dose_response->bioactivity time_course->bioactivity det_ic50 Determine IC50 cytotoxicity->det_ic50 det_ec50 Determine EC50 bioactivity->det_ec50 optimal_dose Identify Optimal Dose det_ic50->optimal_dose det_ec50->optimal_dose

Caption: Workflow for this compound dosage optimization.

troubleshooting_flow start Start Experiment with DHK issue Encounter Issue? start->issue precipitate Precipitation in Medium? issue->precipitate Yes end Proceed with Optimized Protocol issue->end No no_effect No Observable Effect? precipitate->no_effect No solution1 Check Solubility Lower Concentration precipitate->solution1 Yes high_death High Cell Death? no_effect->high_death No solution2 Increase Concentration Increase Incubation Time no_effect->solution2 Yes solution3 Perform Cytotoxicity Assay Check DMSO Concentration high_death->solution3 Yes high_death->end No solution1->start solution2->start solution3->start

Caption: Troubleshooting flowchart for DHK in vitro experiments.

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus DHK This compound Keap1 Keap1 DHK->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nucleus Nucleus Nrf2_n->ARE binds

Caption: DHK action on the Keap1/Nrf2 signaling pathway.

References

Technical Support Center: Managing Dihydrokaempferol Auto-oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the auto-oxidation of Dihydrokaempferol (DHK) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHK) and why is its stability a concern?

A1: this compound (DHK), also known as aromadendrin, is a natural flavonoid classified as a dihydroflavonol. It is a precursor to the flavonol kaempferol and is recognized for its antioxidant and anti-inflammatory properties. However, like many flavonoids, DHK is susceptible to auto-oxidation, a process where it degrades upon exposure to oxygen, which can be accelerated by factors like pH, temperature, light, and the presence of metal ions. This instability can lead to a loss of its biological activity and the formation of confounding oxidation products in experiments.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, DHK stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution to minimize the volume of solvent added to your experimental system. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them protected from light.

Q3: What are the main factors that accelerate DHK auto-oxidation in experimental solutions?

A3: The primary factors that promote the degradation of DHK in solution are:

  • High pH: Flavonoids are generally more stable in acidic conditions and become increasingly unstable at neutral to alkaline pH.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: UV and even ambient light can provide the energy to initiate photo-degradation.

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of flavonoids.

  • Dissolved Oxygen: The presence of oxygen is a prerequisite for auto-oxidation.

Q4: Can the auto-oxidation of DHK affect my experimental results?

A4: Yes, significantly. The degradation of DHK leads to a decrease in its effective concentration, which can result in an underestimation of its biological effects. Furthermore, the oxidation of this compound can produce other compounds, such as kaempferol, which may have their own biological activities, leading to confounding results. For example, DHK has been shown to ameliorate severe acute pancreatitis by modulating the Keap1/Nrf2 pathway; its degradation would compromise this effect.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
  • Symptom: The solution becomes cloudy or a visible precipitate forms after adding the DHK stock solution.

  • Cause: this compound has low solubility in aqueous solutions. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer, the DHK can precipitate out if its concentration exceeds its solubility limit.

  • Solutions:

    • Reduce Final Concentration: Lower the final working concentration of DHK in your experiment.

    • Optimize Dilution: Add the DHK stock solution drop-wise to the aqueous buffer while gently vortexing to ensure rapid dispersion.

    • Use a Co-solvent: In some in vivo preparations, co-solvents like PEG300 and Tween-80 can be used to improve solubility.

    • Adjust pH: If your experimental design allows, a slightly more acidic pH may improve the stability of some flavonoids, though this needs to be balanced with the optimal conditions for your biological system.

Issue 2: Rapid Loss of this compound Activity or Change in Solution Appearance Over Time
  • Symptom: A noticeable decrease in the expected biological effect of DHK over the course of an experiment, or a gradual change in the color of the solution (e.g., yellowing).

  • Cause: This is a strong indication of DHK auto-oxidation.

  • Solutions:

    • Work in Low-Light Conditions: Protect your DHK solutions from light by using amber vials and minimizing exposure to ambient light.

    • Control Temperature: Prepare solutions on ice and store them at recommended low temperatures when not in use. For longer experiments at 37°C, consider replenishing the DHK-containing media at regular intervals.

    • De-gas Buffers: To reduce the amount of dissolved oxygen, you can de-gas your aqueous buffers by bubbling with an inert gas like nitrogen or argon before adding DHK.

    • Use Antioxidants: Add a small amount of an antioxidant like ascorbic acid to your buffer. Ascorbic acid can act as a sacrificial antioxidant, protecting the DHK from oxidation.

    • Use a Chelating Agent: To mitigate the catalytic effect of trace metal ions, include a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) in your buffers.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureMaximum Storage DurationLight Protection
Stock Solution DMSO-80°C6 monthsYes
-20°C1 monthYes
Working Solution (in vivo) VariesPrepared FreshUse same dayYes

Data compiled from supplier recommendations.

Table 2: Factors Influencing Flavonoid Stability and Recommended Mitigation Strategies

FactorEffect on this compound StabilityMitigation Strategy
pH Generally more stable at acidic pH; degradation increases at neutral and alkaline pH.Maintain the lowest pH compatible with the experimental system. For many flavonoids, a pH range of 4-7 is more stable than higher pH levels.[2]
Temperature Increased temperature accelerates the rate of oxidation.Prepare and store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Minimize time at physiological temperatures (e.g., 37°C).
Light Exposure to UV and ambient light can induce photo-degradation.Use amber or foil-wrapped containers for all solutions containing DHK. Work in a dimly lit environment when possible.
Metal Ions (Fe, Cu) Catalyze the formation of reactive oxygen species, which accelerates DHK oxidation.Add a chelating agent like EDTA to the buffers to sequester metal ions. A common starting concentration is in the low micromolar to millimolar range, but should be optimized for your system.
Dissolved Oxygen A key reactant in the auto-oxidation process.De-gas buffers with an inert gas (e.g., nitrogen, argon) before use. Work quickly to minimize the exposure of solutions to air.
Solvent The choice of solvent can impact stability. Anhydrous organic solvents are preferred for stock solutions.Use high-purity, anhydrous DMSO for stock solutions. When preparing aqueous working solutions, ensure rapid and thorough mixing.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution
  • Prepare Stock Solution:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the DHK powder in anhydrous DMSO.

    • Vortex until fully dissolved. A brief sonication in a water bath can aid dissolution.

    • Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

  • Prepare Stabilized Buffer:

    • Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

    • To this buffer, add a chelating agent such as EDTA to a final concentration of 100 µM to 1 mM.

    • Optionally, add an antioxidant like ascorbic acid to a final concentration of 50-200 µM. Note: The compatibility and potential effects of these additives on your specific experimental system should be validated.

    • De-gas the buffer by bubbling with nitrogen or argon gas for 15-30 minutes.

  • Prepare Working Solution:

    • Thaw an aliquot of the DHK stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the stabilized buffer to achieve the final desired working concentration.

    • Add the DHK stock solution to the buffer with gentle but constant agitation to prevent precipitation.

    • Use the working solution immediately.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Detecting this compound Oxidation

This protocol provides a general method to assess the stability of DHK over time.

  • Sample Preparation:

    • Prepare a DHK solution in your experimental buffer at the desired concentration.

    • Divide the solution into multiple aliquots in separate vials.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) during incubation under your experimental conditions (e.g., 37°C), take one aliquot and immediately store it at -80°C to halt further degradation.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: this compound can be monitored at approximately 290 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Analyze the chromatograms for each time point. The auto-oxidation of DHK will be indicated by a decrease in the peak area of the DHK peak and the appearance of new peaks corresponding to oxidation products, such as kaempferol, which typically has a different retention time.

Visualizations

Experimental_Workflow_for_DHK_Stability cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: DHK Powder & Buffer Components prep_stock Prepare High-Concentration DHK Stock in Anhydrous DMSO start->prep_stock prep_buffer Prepare Aqueous Buffer with Antioxidant (e.g., Ascorbic Acid) & Chelator (e.g., EDTA) start->prep_buffer prep_working Prepare Working Solution (Dilute Stock into Stabilized Buffer) prep_stock->prep_working degas De-gas Buffer with Inert Gas (N2 or Ar) prep_buffer->degas degas->prep_working run_exp Conduct Experiment (e.g., Cell Culture Incubation) prep_working->run_exp Immediate Use protect Protect from Light (Amber Vials/Plates) sampling Collect Samples at Time Points (t=0, t=x, ...) and Store at -80°C run_exp->sampling hplc Analyze Samples by Reverse-Phase HPLC sampling->hplc quantify Quantify DHK Peak Area & Monitor for Oxidation Products hplc->quantify Keap1_Nrf2_Pathway Under basal conditions, Keap1 targets Nrf2 for degradation. DHK or oxidative stress (ROS) disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination Keap1_Nrf2->Nrf2_ub Cul3-Rbx1 E3 Ligase Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Release & Translocation Proteasome Proteasomal Degradation Nrf2_ub->Proteasome DHK This compound (DHK) DHK->Keap1_Nrf2 Inhibits Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteines ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription

References

Technical Support Center: Optimizing Dihydrokaempferol Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of dihydrokaempferol (DHK) enzymatic synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is there low or no production of this compound (DHK) in my reaction?

Possible Causes and Solutions:

  • Inactive or Insufficient Flavanone 3-Hydroxylase (F3H) Enzyme:

    • Solution: Verify the expression and activity of your F3H enzyme. Perform an enzyme assay to confirm its catalytic function. If the enzyme is inactive, troubleshoot the protein expression and purification protocol. Ensure proper folding by optimizing expression conditions (e.g., lower temperature, chaperone co-expression).

  • Insufficient Precursor (Naringenin) Supply:

    • Solution: Ensure that the precursor, naringenin, is available in sufficient quantities. If you are using a whole-cell system, consider engineering the host strain to increase naringenin production. This can be achieved by overexpressing upstream pathway genes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI).

  • Suboptimal Reaction Conditions:

    • Solution: Optimize reaction parameters such as pH, temperature, and incubation time. The optimal conditions can vary depending on the specific F3H enzyme and reaction system.

  • Presence of Inhibitors:

    • Solution: Ensure that the reaction mixture is free from any potential inhibitors of F3H. These can include certain metal ions or byproducts from the upstream pathway.

Question 2: Why is there an accumulation of the precursor, naringenin, with very little conversion to DHK?

Possible Causes and Solutions:

  • Low F3H Enzyme Activity:

    • Solution: This is a primary indication of low F3H activity. Increase the concentration of the F3H enzyme in the reaction. If using a whole-cell system, consider using a stronger promoter or increasing the gene copy number of F3H to boost its expression.

  • Rate-Limiting F3H Step:

    • Solution: The conversion of naringenin to DHK might be the bottleneck in your pathway. Strategies to overcome this include enzyme engineering to improve the catalytic efficiency of F3H or screening for more active F3H variants from different organisms.

  • Cofactor Limitation:

    • Solution: F3H is a 2-oxoglutarate-dependent dioxygenase and requires cofactors such as Fe(II) and ascorbic acid for its activity. Ensure these cofactors are present in optimal concentrations in the reaction medium.

Question 3: The DHK yield is inconsistent between batches. What could be the cause?

Possible Causes and Solutions:

  • Variability in Yeast Culture Conditions:

    • Solution: For whole-cell biocatalysis, slight variations in fermentation conditions can significantly impact yield. Standardize your protocols for media preparation, inoculum size, cultivation temperature, and aeration.

  • Inconsistent Precursor Feed:

    • Solution: If you are feeding naringenin to your culture, ensure the feeding strategy is consistent across all batches in terms of timing and concentration.

  • Plasmid Instability:

    • Solution: In yeast expression systems, plasmids can sometimes be unstable. Ensure consistent selective pressure is maintained throughout the cultivation. For more stable expression, consider integrating the F3H gene into the yeast genome.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic pathway for this compound (DHK) synthesis?

A1: The enzymatic synthesis of this compound starts from the amino acid L-phenylalanine. Through the general phenylpropanoid pathway, L-phenylalanine is converted to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is then isomerized to naringenin by chalcone isomerase (CHI). Finally, flavanone 3-hydroxylase (F3H) hydroxylates naringenin at the 3-position to produce this compound.

Q2: Which enzyme is the most critical for DHK synthesis efficiency?

A2: Flavanone 3-hydroxylase (F3H) is a key enzyme in the biosynthesis of DHK as it catalyzes the direct conversion of naringenin to DHK. The activity and efficiency of F3H are often the rate-limiting step in the overall production of DHK and downstream flavonoids.

Q3: How can I increase the supply of the precursor, naringenin, in my yeast system?

A3: Increasing the supply of naringenin can be achieved by metabolic engineering of the host Saccharomyces cerevisiae. This involves overexpressing the genes of the upstream phenylpropanoid pathway, including those for phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). Additionally, optimizing the supply of malonyl-CoA, a key building block, can further enhance naringenin production.

Q4: What are the essential cofactors for the F3H enzyme?

A4: F3H belongs to the 2-oxoglutarate-dependent dioxygenase family. Its catalytic activity typically requires α-ketoglutarate, Fe(II), and a reducing agent like ascorbic acid. Ensuring the availability of these cofactors is crucial for optimal enzyme function.

Q5: What analytical method is commonly used to detect and quantify DHK?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for the detection and quantification of this compound. Separation is typically achieved on a C18 reversed-phase column with a gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid for better peak shape). Detection is usually performed using a UV detector at a wavelength around 290 nm.

Quantitative Data Summary

Table 1: Effect of Media Optimization on this compound (DHK) Production in S. cerevisiae

Yeast Extract (%)Tryptone (%)Glucose (%)DHK Yield (mg/L)
122120.5
124135.2
126141.3
1 2 8 146.08
228138.9

Data synthesized from studies on optimizing fermentation conditions for flavonoid production.

Table 2: Influence of Cofactor Addition on this compound (DHK) Yield in S. cerevisiae

Cofactor AddedConcentration (mM)DHK Yield (mg/L)
Control (No addition)-~75
Ascorbic Acid0.01 87.6
Ascorbic Acid0.0588.1
FeSO₄0.01 ~95
FeSO₄0.05~92
α-Ketoglutarate0.01 188.04
α-Ketoglutarate0.1175.3
CaCl₂0.05 216.7
CaCl₂0.1205.4

Data adapted from a study on the functional characterization of F3H and optimization of DHK biosynthesis.

Experimental Protocols

Protocol 1: Flavanone 3-Hydroxylase (F3H) Whole-Cell Activity Assay in S. cerevisiae
  • Strain Cultivation:

    • Inoculate a single colony of the recombinant S. cerevisiae strain expressing F3H into 5 mL of appropriate selective synthetic defined (SD) medium.

    • Grow overnight at 30°C with shaking at 250 rpm.

    • Inoculate 50 mL of the same medium in a 250 mL flask with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Grow at 30°C with shaking until the OD₆₀₀ reaches 1.0-2.0.

  • Substrate Feeding:

    • Prepare a stock solution of naringenin (e.g., 10 mg/mL in ethanol).

    • Add naringenin to the yeast culture to a final concentration of 100-200 µM.

  • Incubation and Sampling:

    • Continue to incubate the culture at 30°C.

    • Take 1 mL samples at various time points (e.g., 0, 12, 24, 48, and 72 hours) after substrate addition.

  • Sample Preparation:

    • Centrifuge the samples at 13,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Extract the supernatant with an equal volume of ethyl acetate twice.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis:

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 100 µL).

    • Analyze the sample by HPLC to quantify the amount of this compound produced.

Protocol 2: HPLC Analysis of this compound
  • Instrumentation:

    • An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: Linear gradient from 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

    • The flow rate is typically set to 1.0 mL/min.

  • Detection:

    • Monitor the absorbance at 290 nm.

  • Quantification:

    • Prepare a standard curve using authentic this compound standards of known concentrations.

    • Inject the prepared samples and quantify the DHK concentration by comparing the peak area to the standard curve. The retention time for DHK will need to be determined using the standard.

Visualizations

Dihydrokaempferol_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI This compound This compound Naringenin->this compound F3H Malonyl_CoA Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone 3 molecules Troubleshooting_Workflow Start Low/No DHK Production Check_Enzyme Is F3H enzyme active? Start->Check_Enzyme Check_Precursor Is naringenin precursor available? Check_Enzyme->Check_Precursor Yes Troubleshoot_Expression Troubleshoot protein expression/purification Check_Enzyme->Troubleshoot_Expression No Check_Conditions Are reaction conditions optimal? Check_Precursor->Check_Conditions Yes Increase_Precursor Enhance precursor supply Check_Precursor->Increase_Precursor No Check_Cofactors Are cofactors present? Check_Conditions->Check_Cofactors Yes Optimize_Conditions Optimize pH, temperature, time Check_Conditions->Optimize_Conditions No Add_Cofactors Supplement with Fe(II) and Ascorbic Acid Check_Cofactors->Add_Cofactors No Success Successful DHK Production Check_Cofactors->Success Yes Troubleshoot_Expression->Check_Enzyme Increase_Precursor->Check_Precursor Optimize_Conditions->Check_Conditions Add_Cofactors->Check_Cofactors Precursor_Yield_Logic cluster_precursors Precursor Availability cluster_conversion Conversion Efficiency Phenylalanine_Supply L-Phenylalanine Supply Naringenin_Production Naringenin Production Phenylalanine_Supply->Naringenin_Production Malonyl_CoA_Pool Malonyl-CoA Pool Malonyl_CoA_Pool->Naringenin_Production DHK_Yield This compound Yield Naringenin_Production->DHK_Yield Substrate F3H_Activity F3H Activity F3H_Activity->DHK_Yield Catalyst Cofactor_Availability Cofactor Availability Cofactor_Availability->F3H_Activity Required for activity

Enhancing the resolution of Dihydrokaempferol and its glycosides in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Dihydrokaempferol and its glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their separation and analysis of these compounds.

Troubleshooting Guide

Poor Resolution of this compound and its Glycosides

Question: My chromatogram shows poor separation between this compound and its glycoside peaks, resulting in significant overlap. How can I improve the resolution?

Answer: Poor resolution among structurally similar flavonoid glycosides is a common challenge. The following strategies can enhance separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often required to resolve closely eluting compounds.[1] Experiment with decreasing the rate of change in the organic solvent concentration. For complex mixtures, a multi-step gradient can be particularly effective.[1]

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile often yields better resolution for polar compounds like glycosides.[1][2]

    • Acidic Modifier: Adding a small percentage (e.g., 0.1%) of an acid like formic acid, trifluoroacetic acid (TFA), or acetic acid to the aqueous mobile phase is critical.[3] This suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved resolution. The choice of acid can also influence selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 columns are widely used, a C8 or a phenyl-hexyl column may offer different selectivity.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will extend the analysis time.

  • Adjust Column Temperature: Optimizing the column temperature, for instance to 50°C instead of the more common 35°C, can be a crucial factor in achieving better chromatographic resolution. Conversely, in some cases, lowering the temperature can increase retention and potentially improve separation.

Peak Tailing in Analyte Peaks

Question: The peaks for my this compound glycosides are asymmetrical and show significant tailing. What is causing this and how can I resolve it?

Answer: Peak tailing is often due to secondary interactions between the analytes and the stationary phase or issues within the chromatographic system. Here are some troubleshooting steps:

  • Ensure Sufficiently Acidic Mobile Phase: Tailing can occur if the silanol groups on the silica-based stationary phase are not fully protonated. Increasing the concentration or using a stronger acid in the mobile phase can mitigate this.

  • Check for Column Overload: Injecting an overly concentrated sample can lead to peak distortion, including tailing. To check for this, dilute your sample and reinject it. If the peak shape improves, column overload was the likely cause.

  • Minimize Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing. It is important to minimize the length and internal diameter of all tubing between the injector, column, and detector.

  • Use a High-Purity Stationary Phase: A high-quality, end-capped column will have fewer free silanol groups, reducing the potential for secondary interactions.

Peak Fronting in Analyte Peaks

Question: My this compound glycoside peaks are exhibiting a "fronting" or "leading" shape. What is the likely cause?

Answer: Peak fronting is less common than tailing but can still significantly impact quantification. The primary causes are usually related to the sample and column conditions:

  • Sample Overload: As with peak tailing, injecting a sample that is too concentrated is a common cause of peak fronting. The solution is to dilute the sample and re-analyze.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte band to spread and front. Always try to dissolve your sample in the initial mobile phase if possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for separating this compound and its glycosides?

A C18 reversed-phase column is the most common and generally a good starting point for the separation of flavonoids like this compound and its glycosides. Columns with a 100 mm length have been shown to provide good resolution.

Q2: How can I reduce the analysis time without compromising resolution?

While shorter run times are often desired, maintaining good resolution is key. After achieving a good separation with a shallow gradient, you can try to shorten the run by increasing the flow rate or making the gradient steeper in sections of the chromatogram where there are no closely eluting peaks. However, be aware that increasing the flow rate can sometimes negatively impact peak area and separation.

Q3: What detection wavelength is optimal for this compound and its glycosides?

Flavonoids typically have strong UV absorbance. A diode array detector (DAD) or a UV detector set around 295 nm can be used for the detection of this compound-4'-O-glucopyranoside. For broader flavonoid analysis, wavelengths between 260 nm and 370 nm are often employed. For more sensitive and selective detection, especially in complex matrices, mass spectrometry (MS) is recommended.

Q4: Can I use a chromatographic method other than HPLC?

Yes, other techniques have been successfully used. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple and validated method for the quantitation of this compound-4'-O-glucopyranoside. High-Speed Counter-Current Chromatography (HSCCC) is another effective technique for the preparative separation of flavonoid glycosides and aglycones.

Experimental Protocols & Data

Example HPLC Method for Flavonoid Glycoside Separation

This protocol is a general starting point and should be optimized for your specific application.

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B (0-5 min), 20-21% B (5-25 min), 21-50% B (25-45 min)
Flow Rate 0.6 mL/min
Column Temperature 25 °C
Detection UV at 355 nm
Injection Volume 2 µL
Troubleshooting Data Summary
IssuePotential CauseRecommended Action
Poor ResolutionGradient too steepDecrease the gradient steepness
Inappropriate mobile phaseSwitch organic modifier (e.g., ACN to MeOH)
Incorrect pHAdd an acidic modifier (e.g., 0.1% Formic Acid)
Low column efficiencyDecrease the flow rate
Peak TailingSecondary silanol interactionsIncrease mobile phase acidity
Column overloadDilute the sample
Peak FrontingSample overloadDilute the sample
Sample solvent too strongDissolve sample in the initial mobile phase

Visualizations

Workflow_for_Optimizing_Resolution cluster_start Start cluster_problem Problem Identification cluster_optimization Optimization Strategies cluster_end Outcome Start Initial Chromatographic Run Problem Poor Resolution? Start->Problem OptimizeGradient Optimize Gradient (Shallow Gradient) Problem->OptimizeGradient Yes GoodResolution Achieved Good Resolution Problem->GoodResolution No AdjustMobilePhase Adjust Mobile Phase (Organic Modifier, Acid) OptimizeGradient->AdjustMobilePhase ChangeColumn Change Stationary Phase (C18 -> C8 or Phenyl-Hexyl) AdjustMobilePhase->ChangeColumn OptimizeFlowTemp Adjust Flow Rate & Temperature ChangeColumn->OptimizeFlowTemp OptimizeFlowTemp->Problem Re-evaluate

Caption: Workflow for troubleshooting poor resolution.

Troubleshooting_Peak_Asymmetry cluster_start Start cluster_diagnosis Diagnosis cluster_tailing Tailing Solutions cluster_fronting Fronting Solutions cluster_end Outcome AsymmetricPeak Asymmetric Peak Observed PeakShape Peak Shape? AsymmetricPeak->PeakShape CheckAcidity Increase Mobile Phase Acidity PeakShape->CheckAcidity Tailing DiluteSampleFronting Dilute Sample (Check for Overload) PeakShape->DiluteSampleFronting Fronting DiluteSampleTailing Dilute Sample (Check for Overload) CheckAcidity->DiluteSampleTailing CheckSystem Minimize Extra- Column Volume DiluteSampleTailing->CheckSystem SymmetricPeak Symmetrical Peak Achieved CheckSystem->SymmetricPeak CheckSolvent Match Sample Solvent to Mobile Phase DiluteSampleFronting->CheckSolvent CheckSolvent->SymmetricPeak

Caption: Troubleshooting guide for peak asymmetry.

References

Validation & Comparative

Dihydrokaempferol vs. Kaempferol: A Comparative Study of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological properties of two closely related flavonoids, Dihydrokaempferol and Kaempferol, reveals subtle structural differences that translate into distinct bioactivities. This guide provides a comparative analysis of their antioxidant, anti-inflammatory, and anticancer effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, also known as aromadendrin, and kaempferol are both flavonoids, a class of polyphenolic compounds widely found in plants. Their chemical structures are remarkably similar, with the primary distinction being a single bond difference in the C-ring. This compound possesses a saturated C2-C3 bond, whereas kaempferol has a double bond at this position. This seemingly minor variation has significant implications for their biological activities.

Comparative Bioactivity: A Quantitative Overview

A comprehensive review of scientific literature highlights the distinct potency of these two flavonoids across various biological assays. While both exhibit a range of beneficial properties, kaempferol generally demonstrates more potent antioxidant and anti-inflammatory effects, whereas the anticancer activities of both compounds are cell-line dependent and warrant further investigation for a definitive comparison.

Antioxidant Activity

The antioxidant capacity of flavonoids is often attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate this property, with a lower IC50 value indicating greater antioxidant activity.

Studies have shown that kaempferol is a potent antioxidant. In contrast, this compound has been reported to have a more modest in vitro antioxidant activity, with one study indicating an IC50 value greater than 1000 μM in a DPPH assay[1]. However, another study highlighted this compound's potent ability to inhibit aldose reductase, an enzyme implicated in diabetic complications, with an IC50 of 0.065 ± 0.005 µg/mL[1].

Anti-inflammatory Activity

Both this compound and kaempferol have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

Anticancer Activity

The anticancer potential of both flavonoids has been explored in various cancer cell lines, with their effectiveness appearing to be cell-type specific.

This compound has been shown to have pro-apoptotic and anti-proliferative effects on synoviocytes. It has also been reported to inhibit the growth of human malignant melanoma cells. However, specific IC50 values across a broad range of cancer cell lines are not extensively documented in the available literature.

Kaempferol has been more widely studied for its anticancer properties and has shown inhibitory effects on various cancer cell lines, including breast, colon, and lung cancer. For instance, in MDA-MB-231 triple-negative breast cancer cells, kaempferol treatment led to a significant reduction in cell viability and induced G2/M phase arrest. The IC50 values for kaempferol's cytotoxic effects vary depending on the cancer cell line and the duration of exposure.

Data Presentation

BioactivityCompoundAssayCell LineIC50 ValueReference
Antioxidant This compoundDPPH-> 1000 μM
KaempferolDPPH-5.318 μg/ml
This compoundAldose Reductase Inhibition-0.065 ± 0.005 µg/mL
Anti-inflammatory This compoundNO InhibitionRAW 264.7Dose-dependent reduction
KaempferolNO InhibitionRAW 264.715.4 μM
Anticancer KaempferolMTTA549 (Lung)87.3 µM (72h)
KaempferolMTTH460 (Lung)43.7 µM (72h)
KaempferolMTTMDA-MB-231 (Breast)60.0 ± 16.3 µM (48h)
KaempferolMTTHCT-8 (Colon)177.78 µM

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (this compound, kaempferol) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample or standard solution to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (this compound, kaempferol) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated (LPS-stimulated) cells. The IC50 value is then determined.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Culture the desired cancer cell lines in an appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Expose the cells to a range of concentrations of the test compounds (this compound, kaempferol) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Structural_Difference cluster_DHK This compound cluster_K Kaempferol DHK C2-C3 Single Bond K C2=C3 Double Bond DHK->K Oxidation by Flavonol Synthase

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 NO NO iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation DHK This compound DHK->IKK Inhibition DHK->NFkB Inhibition of Translocation K Kaempferol K->IKK Inhibition K->NFkB Inhibition of Translocation

MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed treat Treat cells with This compound or Kaempferol seed->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate end End calculate->end

References

Comparing antioxidant activity of Dihydrokaempferol with other flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of dihydrokaempferol against other well-known flavonoids. Drawing upon experimental data, this document aims to objectively evaluate its performance and offer insights into its therapeutic potential.

Understanding Flavonoid Antioxidant Activity

Flavonoids exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals. The structural characteristics of a flavonoid, such as the number and arrangement of hydroxyl groups and the presence of a double bond in the C-ring, significantly influence its antioxidant capacity. This compound, also known as aromadendrin, is a flavanonol, a class of flavonoids characterized by the absence of a C2-C3 double bond in the C-ring. This structural feature distinguishes it from its flavonol counterpart, kaempferol, and influences its antioxidant potential.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of flavonoids are commonly assessed using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity. ORAC values are typically expressed as Trolox equivalents, where a higher value signifies greater antioxidant capacity.

The following tables summarize the antioxidant activities of this compound and other flavonoids based on data from various studies.

It is crucial to note that IC50 and ORAC values can vary between studies due to different experimental conditions. Therefore, the data presented here should be interpreted with this in mind.

Table 1: DPPH Radical Scavenging Activity (IC50) of Selected Flavonoids
FlavonoidChemical StructureIC50 (µM) - Representative ValuesKey Structural Features Influencing Activity
This compound 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-oneData not consistently available in comparative studiesLacks C2-C3 double bond
Kaempferol 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one~5.50[1]C2-C3 double bond, 3-OH, 5-OH, 7-OH, 4'-OH groups
Quercetin 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one~2.35[1]Catechol group in B-ring, C2-C3 double bond, 3-OH group
Luteolin 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-oneHigher than quercetinCatechol group in B-ring, C2-C3 double bond, lacks 3-OH group
Dihydroquercetin (Taxifolin) 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-oneHigher than quercetinCatechol group in B-ring, lacks C2-C3 double bond
Table 2: ABTS Radical Scavenging Activity (IC50) of Selected Flavonoids
FlavonoidIC50 (µg/mL) - Representative Values
Kaempferol 3.70 ± 0.15
Quercetin 1.89 ± 0.33
(+)-Catechin Hydrate 3.12 ± 0.51
Rutin Hydrate 4.68 ± 1.24

Based on structure-activity relationships, the antioxidant activity of this compound is expected to be lower than that of kaempferol and quercetin. The absence of the C2-C3 double bond in this compound reduces the electron delocalization of the radical formed after hydrogen donation, making it a less potent radical scavenger. Quercetin's superior activity is attributed to the presence of the catechol group (3',4'-dihydroxy) in its B-ring, which is a highly effective radical scavenging moiety, in addition to the C2-C3 double bond.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Procedure:

  • A working solution of DPPH in methanol or ethanol is prepared to a specific absorbance (e.g., ~1.0 at 517 nm).

  • Various concentrations of the test flavonoid are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavonoid.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of color change, measured by the decrease in absorbance at 734 nm, is related to the antioxidant's activity.

Procedure:

  • The ABTS radical cation is produced by reacting an aqueous ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or buffer) to an absorbance of approximately 0.70 at 734 nm.

  • The test flavonoid at various concentrations is added to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 30 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • A solution of the fluorescent probe is prepared in a phosphate buffer.

  • The test flavonoid and a positive control (Trolox, a water-soluble vitamin E analog) are added to separate wells of a microplate containing the probe.

  • The plate is incubated at 37°C.

  • The radical initiator AAPH is added to all wells to start the oxidation reaction.

  • The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • The area under the curve (AUC) is calculated for the blank, standards, and samples.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • The ORAC value is expressed as Trolox equivalents (TE).

Signaling Pathways and Mechanisms of Action

Flavonoids, including this compound, can exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.

One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway . Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), leading to their upregulation and enhanced cellular protection against oxidative damage.

Flavonoids can also influence other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways , which can in turn regulate Nrf2 activity.

experimental_workflow cluster_assays Antioxidant Assays cluster_flavonoids Test Compounds cluster_results Data Analysis DPPH_Assay DPPH Assay IC50 IC50 Calculation DPPH_Assay->IC50 ABTS_Assay ABTS Assay ABTS_Assay->IC50 ORAC_Assay ORAC Assay ORAC_Value ORAC Value (Trolox Equivalents) ORAC_Assay->ORAC_Value DHK This compound DHK->DPPH_Assay DHK->ABTS_Assay DHK->ORAC_Assay Other_Flavonoids Other Flavonoids (Kaempferol, Quercetin, etc.) Other_Flavonoids->DPPH_Assay Other_Flavonoids->ABTS_Assay Other_Flavonoids->ORAC_Assay Comparison Comparative Analysis IC50->Comparison ORAC_Value->Comparison

Caption: Experimental workflow for comparing flavonoid antioxidant activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoids Flavonoids (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Flavonoids->Keap1_Nrf2 inhibit MAPK MAPK Pathways Flavonoids->MAPK Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 inhibit Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation MAPK->Nrf2_cyto activates ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds Gene_Expression Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Gene_Expression activates

References

A Comparative Guide to the Quantification of Dihydrokaempferol: HPLC Method Validation and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methods

The following table summarizes the validation parameters of a proposed HPLC-UV method for Dihydrokaempferol, based on methods validated for Kaempferol, and a validated HPTLC method for this compound-4′-O-glucopyranoside. This comparative data provides a benchmark for analytical performance.

Validation ParameterProposed HPLC-UV Method (for this compound)Validated HPTLC Method (for this compound-4′-O-glucopyranoside)[1][2][3][4][5]
Linearity Range 1.4 - 26.6 µg/mL0.9 - 3.6 mg
Correlation Coefficient (r²) > 0.9990.9971
Precision (%RSD) < 2% (Intra-day & Inter-day)Intra-day: 0.22 - 1.45% Inter-day: 0.49 - 1.66%
Accuracy (% Recovery) > 90%Not explicitly stated, but method was validated by standard addition.
Limit of Detection (LOD) 0.07 µg/mLNot explicitly stated.
Limit of Quantification (LOQ) 0.22 µg/mLNot explicitly stated.

Experimental Protocols

Below are detailed methodologies for the proposed HPLC-UV method for this compound and the validated HPTLC method for its glucoside derivative.

Proposed HPLC-UV Method for this compound Quantification

This proposed method is adapted from validated methods for Kaempferol analysis.

  • Instrumentation : A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution using Acetonitrile and water with 0.1% formic acid is recommended to achieve optimal separation.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of approximately 290 nm, which is the characteristic absorbance maximum for this compound.

  • Injection Volume : 20 µL.

  • Sample Preparation :

    • Standard Solution : Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.

    • Sample Extraction : Extract this compound from the sample matrix using a suitable solvent such as methanol or ethanol, potentially with the aid of ultrasonication for improved efficiency.

    • Filtration : Filter the extracted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Validated HPTLC Method for this compound-4′-O-glucopyranoside Quantification

  • Instrumentation : HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase : HPTLC aluminum plates pre-coated with silica gel 60F-254.

  • Mobile Phase : Ethyl acetate–methanol–water–acetic acid (30:5:4:0.15 v/v/v/v).

  • Detection : Densitometric scanning at 295 nm.

  • Sample Preparation :

    • Standard Solution : Accurately weigh about 4.5 mg of standard this compound-4′-O-glucopyranoside, dissolve in methanol in a 10 mL volumetric flask, and adjust the volume.

    • Sample Extraction : Perform extraction from plant material using methods such as maceration or ultrasonication with a hydroalcoholic solvent.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for HPLC method validation and a comparison of analytical techniques for flavonoid analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Experimental Steps A Selectivity & Specificity B Linearity & Range C Precision (Repeatability & Intermediate) D Accuracy E LOD & LOQ F Robustness S1 Standard & Sample Preparation S2 Chromatographic Separation S1->S2 S3 Data Acquisition S2->S3 S4 Data Analysis S3->S4 S4->A S4->B S4->C S4->D S4->E S4->F

Caption: Experimental workflow for HPLC method validation.

Analytical_Method_Comparison cluster_HPLC HPLC-UV cluster_HPTLC HPTLC cluster_LCMS LC-MS/MS Analyte This compound Quantification HPLC High Performance Liquid Chromatography Analyte->HPLC HPTLC High Performance Thin-Layer Chromatography Analyte->HPTLC LCMS Liquid Chromatography-Mass Spectrometry Analyte->LCMS HPLC_Adv Advantages: - High Resolution - High Sensitivity - Established Method HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Higher Cost - Sequential Analysis HPLC->HPLC_Disadv HPTLC_Adv Advantages: - High Throughput - Low Solvent Consumption - Cost-Effective HPTLC->HPTLC_Adv HPTLC_Disadv Disadvantages: - Lower Resolution than HPLC - Lower Sensitivity HPTLC->HPTLC_Disadv LCMS_Adv Advantages: - Highest Specificity - Highest Sensitivity - Structural Information LCMS->LCMS_Adv LCMS_Disadv Disadvantages: - High Cost - Complex Instrumentation LCMS->LCMS_Disadv

Caption: Comparison of analytical techniques for flavonoid quantification.

References

A Comparative Analysis of Dihydrokaempferol Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Dihydrokaempferol Extraction

This compound, a flavonoid with significant therapeutic potential, has garnered increasing interest in the scientific community. Its extraction from natural sources is a critical first step in research and drug development. This guide provides a comparative analysis of common extraction methods, supported by experimental data, to aid researchers in selecting the most efficient technique for their specific needs. The primary methods evaluated are Maceration, Soxhlet Extraction, Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Quantitative Comparison of Extraction Methods

The efficiency of this compound extraction varies significantly across different methods. The following table summarizes quantitative data from various studies, providing a clear comparison of extraction yields.

Extraction MethodPlant Source & PartSolventThis compound DerivativeYieldReference
Maceration Alcea rosea flowersMethanolThis compound-4'-O-glucopyranoside0.733 g/100 g[1][2]
Ultrasonic-Assisted Extraction (UAE) Alcea rosea flowersMethanolThis compound-4'-O-glucopyranoside0.928 g/100 g[1][2]
Maceration Manilkara zapota flowersMethanol(+)-DihydrokaempferolNot specified[3]
Maceration Manilkara zapota flowersWater(+)-DihydrokaempferolNot specified
Microwave-Assisted Extraction (MAE) Cassia alata100% EthanolKaempferol21.55 mg/g DW
Ultrasonic-Assisted Extraction (UAE) Cassia alata100% EthanolKaempferol18.60 mg/g DW
Maceration Cassia alata100% EthanolKaempferol12.01 mg/g DW
Soxhlet Extraction Pomelo flavedoAbsolute EthanolTotal Flavonoids~67%
Microwave-Assisted Extraction (MAE) Pomelo flavedoAbsolute EthanolTotal Flavonoids~86%

Note: Data for Kaempferol and total flavonoids are included to provide a broader context for the relative efficiencies of the extraction methods, as this compound-specific comparative data is limited.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for the key extraction methods discussed.

Maceration

Maceration is a simple and widely used conventional extraction method.

Protocol:

  • Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is placed in a sealed container with a suitable solvent (e.g., methanol, ethanol, or water). The mixture is then left to stand at room temperature for an extended period (typically 3-10 days), with occasional agitation.

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the filtrate, often under reduced pressure, to yield the crude extract containing this compound.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.

Protocol:

  • Sample Preparation: The plant material is dried and coarsely powdered.

  • Apparatus Setup: The powdered material is placed in a thimble made of porous material, which is then placed in the extraction chamber of a Soxhlet apparatus. The apparatus is fitted with a condenser and a flask containing the extraction solvent.

  • Extraction: The solvent in the flask is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips down onto the plant material in the thimble. The extraction chamber fills with the solvent until it reaches the level of the siphon arm, at which point the extract is siphoned back into the boiling flask. This process is repeated for several cycles (typically hours) until the extraction is complete.

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction process, offering a more rapid and efficient alternative to conventional methods.

Protocol:

  • Sample Preparation: The plant material is dried and powdered.

  • Extraction: The powdered material is suspended in a suitable solvent in a flask. The flask is then placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

  • Sonication: The mixture is subjected to ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (typically 15-60 minutes). The temperature of the extraction medium is often controlled.

  • Filtration and Concentration: The extract is then filtered and concentrated using the same methods described for maceration.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction of target compounds.

Protocol:

  • Sample Preparation: The plant material is dried and powdered.

  • Extraction: The powdered material is mixed with a suitable solvent in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated with microwaves at a set power and for a specific duration (typically a few minutes). Temperature and pressure can be controlled during the process.

  • Cooling, Filtration, and Concentration: After irradiation, the mixture is cooled, filtered, and the solvent is evaporated to obtain the crude extract.

This compound's Impact on Cellular Signaling

This compound has been shown to exert its biological effects by modulating various cellular signaling pathways. One such pathway is the NF-κB/MAPK signaling cascade, which plays a crucial role in inflammation and cancer. The diagram below illustrates the proposed mechanism of action of this compound on this pathway.

Dihydrokaempferol_NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IKK IKK MAPK Cascade->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->MAPK Cascade Inhibits This compound->IKK Inhibits Gene Expression Gene Expression NF-κB_n->Gene Expression Promotes

Caption: this compound's modulation of the NF-κB/MAPK signaling pathway.

Another significant pathway influenced by this compound is the Keap1/Nrf2 pathway, which is central to the cellular antioxidant response. The following diagram illustrates how this compound is proposed to activate this protective pathway.

Dihydrokaempferol_Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element Nrf2_n->ARE Binds to Gene Expression Antioxidant Gene Expression ARE->Gene Expression Induces

Caption: this compound's activation of the Keap1/Nrf2 antioxidant pathway.

Conclusion

The selection of an appropriate extraction method is paramount for the efficient isolation of this compound. Modern techniques such as Ultrasonic-Assisted Extraction and Microwave-Assisted Extraction generally offer higher yields in shorter timeframes compared to conventional methods like maceration and Soxhlet extraction. However, the choice of method should also consider factors such as solvent consumption, energy usage, and the potential for thermal degradation of the target compound. The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions in their pursuit of harnessing the therapeutic potential of this compound.

References

A Researcher's Guide to Cross-Validation of Antioxidant Assays for Dihydrokaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise evaluation of a compound's antioxidant potential is a cornerstone of preclinical assessment. Dihydrokaempferol, a natural flavonoid with significant therapeutic promise, requires thorough antioxidant profiling. However, relying on a single antioxidant assay can be misleading due to differing chemical mechanisms. Therefore, cross-validation using a panel of assays is crucial for a comprehensive and reliable characterization of this compound's antioxidant activity.

This guide provides a comparative framework for the most common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—that can be employed for the evaluation of this compound. It outlines their experimental protocols and presents a structure for data comparison, enabling researchers to design robust validation studies. While direct comparative studies on this compound across multiple assays are limited in publicly available literature, this guide offers a template for how such data should be generated, presented, and interpreted.

Comparative Analysis of Common Antioxidant Assays

A variety of assays are available to measure antioxidant activity, each with its own set of advantages and limitations.[1][2] The selection of assays should be guided by the specific chemical properties of the compound under investigation and the desired information.[3] For a thorough assessment of this compound, a multi-assay approach is strongly recommended.[1]

The DPPH and ABTS assays are excellent for initial high-throughput screening due to their simplicity.[1] The FRAP assay provides a direct measure of the reducing power of a compound, while the ORAC assay offers insights into its protective effects against a biologically relevant radical. By cross-validating the results from these different assays, researchers can construct a more robust and reliable profile of this compound's antioxidant activity.

Quantitative Data Summary

To facilitate a direct comparison of this compound's antioxidant capacity as determined by different in vitro assays, the following table provides a template for data presentation. Note: The values presented below are hypothetical and serve as an illustration of how experimental data would be summarized. Actual experimental values will need to be determined empirically.

AssayMetricThis compoundTrolox (Standard)Reference
DPPH IC50 (µg/mL)[Insert Value][Insert Value]
ABTS TEAC (Trolox Equivalents)[Insert Value]1.0
FRAP µmol Fe(II)/µmol[Insert Value][Insert Value]
ORAC µmol TE/µmol[Insert Value]1.0

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant capacity data, detailed experimental protocols for the most common assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Reagents:

  • DPPH solution (0.1 mM in methanol)

  • This compound solution (various concentrations in a suitable solvent)

  • Trolox or Ascorbic Acid (as a positive control)

  • Methanol (or other suitable solvent)

Procedure:

  • Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

  • In a 96-well microplate, add 100 µL of various concentrations of this compound or the standard.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its decolorization upon reaction with an antioxidant is measured spectrophotometrically.

Reagents:

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • This compound solution (various concentrations in a suitable solvent)

  • Trolox (as a standard)

  • Ethanol or phosphate buffer

Procedure:

  • Generate the ABTS radical cation (ABTS•+) by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well microplate, add 20 µL of various concentrations of this compound or the Trolox standard.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is then expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample with that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • This compound solution (various concentrations in a suitable solvent)

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

Procedure:

  • Prepare the FRAP reagent and warm it to 37°C before use.

  • In a 96-well microplate, add 20 µL of various concentrations of this compound or the standard.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate or Trolox standard curve. The results are typically expressed as µmol Fe(II) equivalents or Trolox equivalents per µmol of this compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Reagents:

  • Fluorescein solution (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical generator)

  • This compound solution (various concentrations in phosphate buffer)

  • Trolox (as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

Procedure:

  • In a 96-well black microplate, add 25 µL of various concentrations of this compound or the Trolox standard to the wells.

  • Add 150 µL of the fluorescein solution to each well and incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents (TE).

Visualizing the Workflow and Antioxidant Mechanisms

To visually represent the logical flow of cross-validating this compound's antioxidant capacity and the underlying mechanisms of the assays, the following diagrams are provided.

cluster_assays Antioxidant Assays cluster_mechanisms Assay Mechanisms DPPH DPPH Assay SET Single Electron Transfer (SET) DPPH->SET Results Comparative Results (IC50, TEAC, etc.) DPPH->Results ABTS ABTS Assay ABTS->SET HAT Hydrogen Atom Transfer (HAT) ABTS->HAT ABTS->Results FRAP FRAP Assay FRAP->SET FRAP->Results ORAC ORAC Assay ORAC->HAT ORAC->Results DHK This compound DHK->DPPH Tested in DHK->ABTS Tested in DHK->FRAP Tested in DHK->ORAC Tested in Validation Cross-Validation Results->Validation

Caption: Cross-validation workflow for this compound antioxidant assays.

cluster_SET Single Electron Transfer (SET) Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism DHK This compound (DHK-OH) Radical_SET Radical (DPPH•, ABTS•+) DHK_Radical DHK-O• + H+ DHK->DHK_Radical e- donation Radical_HAT Radical (ROO•) DHK_Radical_HAT DHK-O• DHK->DHK_Radical_HAT H• donation Reduced_Radical_SET Reduced Form (DPPH-H, ABTS) Radical_SET->Reduced_Radical_SET accepts e- Reduced_Radical_HAT Non-Radical (ROOH) Radical_HAT->Reduced_Radical_HAT accepts H•

Caption: Antioxidant mechanisms of this compound in different assays.

References

A Comparative Analysis of the Neuroprotective Effects of Dihydrokaempferol and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents to combat neurodegenerative diseases, natural polyphenolic compounds have emerged as promising candidates due to their multifaceted mechanisms of action. Among these, Dihydrokaempferol, a flavonoid, and resveratrol, a stilbenoid, have garnered significant attention for their potential neuroprotective properties. This guide provides a comprehensive comparison of the neuroprotective effects of this compound and resveratrol, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

At a Glance: Key Neuroprotective Properties

FeatureThis compound (and related compounds)Resveratrol
Primary Mechanisms Antioxidant, Anti-inflammatory, Anti-apoptoticAntioxidant, Anti-inflammatory, Anti-apoptotic
Key Signaling Pathways Nrf2/HO-1, NF-κB, MAPK, PI3K/AktSIRT1, Nrf2/ARE, NF-κB, MAPK, AMPK
In Vitro Efficacy Effective at micromolar concentrations (e.g., 10-50 µM)Effective at micromolar concentrations (e.g., 0.1-100 µM)
In Vivo Efficacy Neuroprotective at doses around 10 mg/kgNeuroprotective at doses ranging from 10-100 mg/kg

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of this compound (often studied as its related compound kaempferol or its glycosides) and resveratrol. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate experiments with varying models and conditions.

Table 1: In Vitro Neuroprotective Effects
CompoundModel SystemNeurotoxic InsultConcentration RangeKey Quantitative Outcome(s)Reference
Kaempferol Rat brain mitochondria-1.8 µM (IC50)50% inhibition of H2O2 production.[1][1]
BV2 microglial cellsLipopolysaccharide (LPS)25-50 µMDose-dependent increase in HO-1 expression.[2][2]
PC12 cellsOxygen-glucose deprivation (OGD)Concentration-dependentSignificant inhibition of OGD-induced decrease in cell viability.[3]
Resveratrol Primary neuronal culturesOxygen-glucose deprivation (OGD)0.1, 1, 10 µMConcentration-dependent reduction in cell death and caspase-3 and -12 mRNA overexpression.
Dopaminergic neurons, PC12 cellsVarious toxins1-30 µMInhibition of ROS production, caspase-3, and Bax activities; up-regulation of Bcl-2.
HT22 neuronal cellsGlutamate5, 10, 20 µMConcentration-dependent reduction of cytotoxicity and increase in HO1 expression.
Table 2: In Vivo Neuroprotective Effects
CompoundAnimal ModelInjury/Disease ModelDosageKey Quantitative Outcome(s)Reference
Kaempferol Glycosides RatsMiddle Cerebral Artery Occlusion (MCAO)10 mg/kg (K-3-O-rhamnoside), 7.5 mg/kg (K-3-O-glucoside) (i.v.)Alleviation of neurological deficits; prevention of neuron and axon damage.
Kaempferol Wistar rats3-Nitropropionic acid (NPA)-induced neurotoxicity-Almost complete protection against motor dysfunctions and markers of brain damage.
Resveratrol RatsTraumatic Brain Injury100 mg/kg (i.p.)Significant reduction in MDA, XO, and NO levels; increased GSH levels; attenuated tissue lesion area.
RatsMiddle Cerebral Artery Occlusion (MCAO)30 mg/kg (i.p.)Reduction in ischemia-reperfusion induced damage; up-regulation of Bcl-2 and down-regulation of Bax.
GerbilsBilateral Common Carotid Artery Occlusion (BCCAO)30 mg/kgAttenuation of brain damage and improved cognitive outcome.
MiceMiddle Cerebral Artery Occlusion (MCAO)50 mg/kg (pretreatment for 7 days)Significant reduction in infarct area.

Signaling Pathways in Neuroprotection

Both this compound and resveratrol exert their neuroprotective effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential targets for drug development.

This compound and Kaempferol Signaling

This compound and its related flavonoid, kaempferol, have been shown to modulate several key pathways involved in cellular stress response and inflammation. The activation of the Nrf2/HO-1 pathway is a central mechanism, leading to the upregulation of antioxidant enzymes. Concurrently, they can inhibit pro-inflammatory pathways such as NF-κB and MAPK, thereby reducing the production of inflammatory mediators.

Dihydrokaempferol_Signaling stress Oxidative Stress Inflammation dhk This compound (Kaempferol) nrf2 Nrf2/HO-1 dhk->nrf2 nfkb NF-κB dhk->nfkb mapk MAPK dhk->mapk pi3k PI3K/Akt dhk->pi3k antioxidant Antioxidant Response nrf2->antioxidant anti_inflammatory Anti-inflammatory Response nfkb->anti_inflammatory mapk->anti_inflammatory cell_survival Cell Survival pi3k->cell_survival antioxidant->cell_survival anti_inflammatory->cell_survival

This compound's neuroprotective signaling pathways.
Resveratrol Signaling

Resveratrol is well-documented to activate the SIRT1 pathway, a key regulator of cellular metabolism and longevity. This activation, along with the modulation of the Nrf2/ARE and AMPK pathways, contributes to its antioxidant and anti-aging effects. Similar to this compound, resveratrol also inhibits the pro-inflammatory NF-κB and MAPK pathways.

Resveratrol_Signaling stress Oxidative Stress Inflammation res Resveratrol sirt1 SIRT1 res->sirt1 nrf2 Nrf2/ARE res->nrf2 ampk AMPK res->ampk nfkb NF-κB res->nfkb mapk MAPK res->mapk cell_survival Cell Survival & Longevity sirt1->cell_survival antioxidant Antioxidant Response nrf2->antioxidant ampk->cell_survival anti_inflammatory Anti-inflammatory Response nfkb->anti_inflammatory mapk->anti_inflammatory antioxidant->cell_survival anti_inflammatory->cell_survival

Resveratrol's neuroprotective signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the neuroprotective effects of compounds like this compound and resveratrol in vitro and in vivo.

In Vitro Neuroprotection Assay Protocol

This protocol outlines a general workflow for evaluating the neuroprotective effects of a test compound against an induced neurotoxic insult in a neuronal cell line.

In_Vitro_Protocol cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assessment Assessment of Neuroprotection cluster_analysis Data Analysis A 1. Culture neuronal cells (e.g., SH-SY5Y, PC12) in appropriate medium. B 2. Seed cells into multi-well plates and allow for adherence/differentiation. A->B C 3. Pre-treat cells with various concentrations of the test compound (e.g., this compound or Resveratrol) for a specified duration. B->C D 4. Induce neurotoxicity with a relevant agent (e.g., H2O2, glutamate, 6-OHDA). C->D E 5. Measure cell viability using assays like MTT, LDH, or Calcein-AM/Propidium Iodide. D->E F 6. Quantify markers of oxidative stress (e.g., ROS levels) and apoptosis (e.g., caspase activity, Bax/Bcl-2 ratio). E->F G 7. Analyze protein expression and pathway activation via Western Blot or immunofluorescence. F->G H 8. Compare results from treated groups to control and neurotoxin-only groups to determine the neuroprotective efficacy. G->H

Workflow for an in vitro neuroprotection assay.

Detailed Methodologies for Key In Vitro Assays:

  • Cell Culture and Differentiation: Neuronal cell lines such as SH-SY5Y or PC12 are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For differentiation into a more neuron-like phenotype, cells can be treated with agents like retinoic acid.

  • Induction of Neurotoxicity: A neurotoxic environment is created by exposing the cells to a specific agent. Common examples include hydrogen peroxide (H₂O₂), to induce oxidative stress, or glutamate for excitotoxicity.

  • MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells. After treatment, MTT solution is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals, which are then dissolved, and the absorbance is measured.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA). The probe is added to the cells, and upon oxidation by ROS, it becomes fluorescent. The fluorescence intensity is then measured.

  • Western Blot Analysis: This technique is used to detect and quantify specific proteins. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB, cleaved caspase-3) to assess the activation of signaling pathways and apoptotic markers.

In Vivo Neuroprotection Study Protocol

This protocol provides a general framework for an in vivo study to evaluate the neuroprotective effects of a test compound in an animal model of a neurodegenerative disease or acute neuronal injury.

In_Vivo_Protocol cluster_setup Animal Model & Grouping cluster_procedure Surgical Procedure & Treatment cluster_assessment Assessment of Neuroprotection cluster_analysis Data Analysis A 1. Select an appropriate animal model (e.g., MCAO for stroke, MPTP for Parkinson's). B 2. Randomly assign animals to treatment groups: Sham, Vehicle Control, and Test Compound (e.g., this compound or Resveratrol) at various doses. A->B C 3. Induce the neurological injury/disease in all groups except the sham group. B->C D 4. Administer the test compound or vehicle according to the study design (pre-, during, or post-injury). C->D E 5. Conduct behavioral tests to assess motor and cognitive function. D->E F 6. At the study endpoint, collect brain tissue for histological and biochemical analysis. E->F G 7. Quantify infarct volume (e.g., TTC staining) or neuronal loss (e.g., Nissl staining). F->G H 8. Analyze biomarkers of inflammation, oxidative stress, and apoptosis in brain homogenates. G->H I 9. Statistically compare the outcomes between the different treatment groups. H->I

References

Dihydrokaempferol vs. Quercetin: A Head-to-Head Comparison of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel cancer therapeutics, flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their potential anticancer properties.[1][2][3][4] Among these, Dihydrokaempferol (also known as Aromadendrin) and Quercetin are two closely related flavonols showing promise in preclinical studies. This guide provides a detailed, objective comparison of their anticancer activities, supported by experimental data, to aid researchers and drug development professionals in evaluating their therapeutic potential.

Overview of Anticancer Mechanisms

Both this compound and Quercetin exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways.[5]

This compound has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins. It promotes the expression of pro-apoptotic proteins like Bax and Bad while inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, ultimately resulting in apoptotic cell death. Furthermore, this compound can inhibit cancer cell migration and invasion and has been reported to up-regulate the NF-κB and MAPK signaling pathways in certain cancer types.

Quercetin demonstrates a multi-targeted approach to combating cancer. It can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Quercetin influences the p53 signaling pathway, modulates the PI3K/Akt/mTOR pathway, and inhibits the Wnt/β-catenin signaling pathway, all of which are critical for cancer cell survival and proliferation. Additionally, it can arrest the cell cycle at various phases, including G1, G1/S, or G2/M, by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathway Diagrams

This compound-Induced Apoptosis Pathway DHK This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DHK->Bcl2 Inhibits Bax Bax / Bad (Pro-apoptotic) DHK->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound's primary apoptotic mechanism.

Key Anticancer Signaling Pathways Modulated by Quercetin cluster_0 PI3K/Akt/mTOR Pathway cluster_1 p53 Pathway cluster_2 Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p53 p53 Bax_p53 Bax p53->Bax_p53 Apoptosis_p53 Apoptosis Bax_p53->Apoptosis_p53 Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin TCF TCF/LEF BetaCatenin->TCF GeneTranscription Gene Transcription (Proliferation) TCF->GeneTranscription Quercetin Quercetin Quercetin->mTOR Inhibits Quercetin->p53 Activates Quercetin->BetaCatenin Inhibits

Quercetin's multi-targeted signaling inhibition.

Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and Quercetin against various cancer cell lines as reported in the literature. Direct comparison is challenging as experimental conditions (e.g., incubation times) can vary between studies.

Table 1: Reported IC50 Values for this compound

Cancer Cell Line Cancer Type IC50 (µM) Incubation Time (h)
RA-FLSs Rheumatoid Arthritis Fibroblast-Like Synoviocytes ~10-30 48

| SK-Mel-28 | Malignant Melanoma | Dose-dependent inhibition observed | Not specified |

Data for this compound is less abundant in publicly available literature compared to Quercetin.

Table 2: Reported IC50 Values for Quercetin

Cancer Cell Line Cancer Type IC50 (µM) Incubation Time (h)
A549 Lung Cancer 28.6 (8.65 µg/ml) 24
H69 Lung Cancer 47.0 (14.2 µg/ml) 24
HCT116 Colon Cancer 5.79 Not specified
MDA-MB-231 Breast Cancer 5.81 Not specified
MCF-7 Breast Cancer 4.9 - 17.2 24
Caco-2 Colorectal Cancer ~50 Not specified
HT-29 Colon Cancer 15 Not specified
AGS Gastric Cancer 10.6 (3.2 µg/mL) Not specified

| A2780 | Ovarian Cancer | 53.1 (16.04 µg/mL) | Not specified |

Note: IC50 values can vary significantly based on the specific assay, cell line, and experimental conditions used. The data presented is for comparative purposes and is collated from multiple sources.

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the standard methodologies used to assess the anticancer properties of compounds like this compound and Quercetin.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound or Quercetin. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value.

MTT Assay Experimental Workflow cluster_plate 96-Well Plate p1 p2 p3 p4 A 1. Seed Cells (e.g., 1x10^4 cells/well) B 2. Incubate 24h A->B C 3. Add Compound (Varying Concentrations) B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate 3-4h E->F G 7. Remove Medium, Add Solubilizer (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Workflow for the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.

Methodology

  • Cell Treatment: Culture and treat cells with the desired concentrations of this compound or Quercetin for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Annexin V / PI Apoptosis Assay Workflow cluster_results Flow Cytometry Quadrants A 1. Treat Cells with Compound B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate 15 min in Dark E->F G 7. Analyze by Flow Cytometry F->G Q1 Q1: Necrotic (AV+/PI+) G->Q1 Q2 Q2: Late Apoptotic (AV+/PI+) G->Q2 Q3 Q3: Viable (AV-/PI-) G->Q3 Q4 Q4: Early Apoptotic (AV+/PI-) G->Q4

Workflow for Apoptosis Detection via Flow Cytometry.
Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Methodology

  • Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. Slowly add ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C to ensure only DNA is stained.

  • PI Staining: Add PI staining solution (e.g., 50-100 µg/mL) to the cell suspension.

  • Incubation: Incubate for at least 30 minutes at 4°C in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL-2 or FL-3).

Cell Cycle Analysis Workflow (PI Staining) A 1. Treat & Harvest Cells B 2. Fix Cells in Cold 70% Ethanol A->B C 3. Wash with PBS B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Incubate in Dark E->F G 7. Analyze by Flow Cytometry F->G H Generate DNA Content Histogram G->H

Workflow for Cell Cycle Analysis via Flow Cytometry.

Conclusion

Both this compound and Quercetin exhibit promising anticancer activities through the induction of apoptosis and modulation of critical cell signaling pathways. Based on the currently available IC50 data, Quercetin appears to have been more extensively studied and shows potent activity against a broader range of cancer cell lines, with IC50 values often in the low micromolar range. This compound also demonstrates clear pro-apoptotic effects, particularly through the intrinsic mitochondrial pathway, though more extensive quantitative data across diverse cancer types is needed for a direct and comprehensive comparison.

The structural similarity between these compounds suggests they may share some common targets, yet differences in their mechanisms highlight the subtleties of flavonoid-protein interactions. Researchers are encouraged to use the standardized protocols provided herein to conduct direct head-to-head comparisons in their specific cancer models of interest. Such studies will be invaluable in elucidating the full therapeutic potential of these natural compounds and determining which may hold greater promise for future drug development.

References

Dihydrokaempferol: A Comparative Guide for its Validation as a Biomarker in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydrokaempferol (DHK) as a biomarker in plant extracts, evaluating its performance against other established flavonoid biomarkers, namely Kaempferol and Quercetin. This document outlines detailed experimental protocols for key analytical methods, presents quantitative performance data, and visualizes relevant biological pathways and experimental workflows to aid in the selection and validation of this compound for research and drug development purposes.

Performance Comparison of this compound and Alternative Flavonoid Biomarkers

The validation of a biomarker is crucial for its reliable application. Key performance indicators include linearity, sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ), and precision. The following tables summarize the validation parameters for this compound, Kaempferol, and Quercetin, as determined by various analytical techniques. It is important to note that these values are derived from different studies and are presented for comparative purposes. For a direct comparison, validation should be performed under identical experimental conditions.

Table 1: High-Performance Thin-Layer Chromatography (HPTLC) Validation Data

ParameterThis compound-4'-O-glucopyranoside[1][2]KaempferolQuercetin
Linearity Range 0.9 - 3.6 µ g/spot [1][2]100 - 600 ng/spot200 - 1200 ng/spot
Correlation Coefficient (r²) 0.9971[1]> 0.998> 0.999
LOD Not explicitly stated, but detectable at 0.9 µ g/spot ~30 ng/spot~50 ng/spot
LOQ 0.9 µ g/spot ~100 ng/spot~150 ng/spot
Precision (RSD %) Intra-day: 0.22 - 1.45, Inter-day: 0.49 - 1.66< 2%< 2%

Table 2: High-Performance Liquid Chromatography (HPLC) Validation Data

ParameterThis compound (Representative)KaempferolQuercetin
Linearity Range 1 - 100 µg/mL10 - 60 µg/mL3 - 18 µg/mL
Correlation Coefficient (r²) > 0.9990.99890.9998
LOD ~0.1 µg/mL0.357 µg/mL0.236 µg/mL
LOQ ~0.3 µg/mL1.154 µg/mL0.786 µg/mL
Precision (RSD %) < 2%< 2%Intra-day: 1.258-1.378, Inter-day: 1.012-1.258

Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Validation Data

ParameterThis compound (Representative)KaempferolQuercetin
Linearity Range 0.1 - 100 ng/mL1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.9990.997
LOD ~0.01 ng/mL~0.1 ng/mL0.3 ng/mL
LOQ ~0.03 ng/mL~0.3 ng/mL1 ng/mL
Precision (RSD %) < 5%< 5%< 15%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of flavonoids using HPTLC, HPLC, and LC-MS/MS.

HPTLC Method for this compound-4'-O-glucopyranoside Quantification
  • Plant Material and Extraction:

    • Dry and powder the plant material.

    • Extract the powdered material with a suitable solvent (e.g., 70% ethanol) using sonication or maceration.

    • Filter the extract and concentrate under reduced pressure.

  • Chromatography:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Mobile Phase: Ethyl acetate:Methanol:Water:Formic acid (8:1:0.5:0.5, v/v/v/v).

    • Application: Apply standard solutions and sample extracts as bands using an automated applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Densitometry: Perform densitometric scanning at a wavelength of 290 nm.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of varying concentrations and apply them to the HPTLC plate. Plot the peak area against the concentration to determine the linearity range and correlation coefficient.

    • LOD and LOQ: Determine the limit of detection and quantification by applying decreasing concentrations of the standard solution and calculating the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Precision: Assess intra-day and inter-day precision by analyzing replicates of the standard solution on the same day and on different days, respectively. Calculate the relative standard deviation (RSD).

HPLC Method for Flavonoid Quantification
  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV-Vis or Diode Array Detector (DAD).

  • Mobile Phase: A gradient elution is typically used, for example:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over time to elute the compounds.

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength of the target flavonoid (e.g., ~290 nm for this compound, ~365 nm for Kaempferol and Quercetin).

  • Validation: Follow the same principles as for HPTLC validation, injecting a series of standard solutions to determine linearity, LOD, LOQ, and precision.

LC-MS/MS Method for Flavonoid Quantification
  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatography: Similar to the HPLC method, but often using columns with smaller particle sizes (e.g., < 2 µm) for better resolution and faster analysis times (UPLC).

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for flavonoids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

  • Sample Preparation: Similar to HPLC, but may require a more rigorous cleanup step (e.g., solid-phase extraction) to minimize matrix effects.

  • Validation: The validation procedure is similar to that for HPLC, with the addition of assessing matrix effects, which can influence ionization efficiency in the mass spectrometer.

Visualizations

Experimental Workflow for Biomarker Validation

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Method Validation cluster_3 Data Analysis & Reporting Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Filtration Filtration/ Purification Extraction->Filtration HPTLC HPTLC Filtration->HPTLC HPLC HPLC Filtration->HPLC LC_MS LC-MS/MS Filtration->LC_MS Linearity Linearity HPTLC->Linearity HPLC->Linearity LC_MS->Linearity LOD_LOQ LOD & LOQ Precision Precision Accuracy Accuracy Specificity Specificity Quantification Quantification Accuracy->Quantification Comparison Comparative Analysis Quantification->Comparison Report Validation Report Comparison->Report

Caption: Workflow for the validation of a flavonoid biomarker.

This compound Biosynthesis and Keap1-Nrf2 Signaling Pathway

This compound is a key intermediate in the flavonoid biosynthesis pathway. It and other flavonoids can modulate the Keap1-Nrf2 signaling pathway, which is a critical cellular defense mechanism against oxidative stress.

G cluster_0 Flavonoid Biosynthesis cluster_1 Keap1-Nrf2 Signaling Pathway Naringenin Naringenin DHK This compound Naringenin->DHK F3H Kaempferol Kaempferol DHK->Kaempferol FLS Quercetin Quercetin DHK->Quercetin F3'H DHK_mol This compound Keap1 Keap1 DHK_mol->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub E3 Ligase Complex Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates

Caption: this compound's role in flavonoid biosynthesis and modulation of the Keap1-Nrf2 pathway.

References

Assessing the Synergistic Potential of Dihydrokaempferol with Other Phytochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of phytochemicals in combination therapies is a burgeoning field in pharmacology, driven by the potential for synergistic interactions that can enhance therapeutic efficacy while potentially reducing toxicity. Dihydrokaempferol, a flavanonol with known antioxidant and anti-inflammatory properties, is a promising candidate for such investigations. This guide provides a comparative overview of the synergistic effects of its close structural analog, kaempferol, with other well-studied phytochemicals, offering a predictive framework for the potential synergies of this compound. The data presented herein is primarily focused on kaempferol due to the limited availability of quantitative synergistic studies on this compound itself. Given their structural similarities, the findings on kaempferol provide a strong rationale for investigating similar combinations with this compound.

Quantitative Analysis of Synergistic Effects

The synergistic potential of a combination of compounds is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is another crucial metric, with a lower IC50 for a combined treatment compared to individual compounds suggesting a synergistic or additive effect. The following table summarizes key quantitative data from studies on the synergistic effects of kaempferol with other phytochemicals.

Phytochemical CombinationCell Line/ModelObserved EffectIndividual IC50 (µM)Combined Treatment DetailsCombination Index (CI)
Kaempferol + Quercetin Human Colon Cancer (HCT-116)Enhanced Cytotoxicity, G2/M Phase ArrestKaempferol: Varies by study Quercetin: Varies by study2-fold Quercetin IC50 + 1-fold Kaempferol IC50Synergistic (CI not specified)[1][2]
Kaempferol + Quercetin Cholangiocarcinoma (RMCCA-1, HuCCT-1)Synergistic Induction of Necroptosis (with Smac mimetic)Kaempferol: >100 Quercetin: >10025 µM Kaempferol/Quercetin + LCL-161< 1[3]
Kaempferol + Resveratrol In silico (PPAR-γ)Potential Agonist for Cancer TherapyN/AN/AN/A
Curcumin + Resveratrol Breast Cancer (MCF-7)Synergistic CytotoxicityCurcumin: 21.29 µg/ml Resveratrol: 38.30 µg/ml3:1 ratio (Curcumin:Resveratrol) IC50: 8.29 µg/ml0.341[4]
Curcumin + Resveratrol Colon Cancer (Caco-2)Additive AntiproliferationCurcumin: 20.1 µM Resveratrol: 20.8 µM1:1, 1:2, 2:1 ratiosAdditive[5]
Curcumin + Dihydrocaffeic Acid Colon Cancer (Caco-2)Synergistic CytotoxicityN/A1:4 and 9:2 ratiosSynergistic (CI not specified)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergistic studies. Below are standardized protocols for key experiments cited in the assessment of phytochemical combinations.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • Phytochemical stock solutions (this compound and synergistic partner)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, the other phytochemical, and their combinations for the desired incubation period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells and treat with the phytochemical combinations as described for the MTT assay.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% Ethanol (ice-cold)

  • PBS

Procedure:

  • Culture and treat cells with the phytochemicals as previously described.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blotting for Signaling Pathway Analysis (e.g., PI3K/Akt Pathway)

Western blotting is used to detect specific proteins in a sample and assess their expression levels, which is crucial for understanding the molecular mechanisms of synergy.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PI3K)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the phytochemical combinations and lyse them to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizing Mechanisms and Workflows

Understanding the complex interactions in synergistic effects can be aided by visual representations of signaling pathways and experimental designs.

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Culture (e.g., Cancer Cell Line) treatment Treatment with: - this compound (DHK) - Phytochemical X - DHK + Phytochemical X cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Calculation viability->ic50 pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis ci_analysis Combination Index (CI) Analysis ic50->ci_analysis synergy Assessment of Synergy, Additivity, or Antagonism ci_analysis->synergy pathway_analysis->synergy

Caption: Experimental workflow for assessing phytochemical synergy.

PI3K_Akt_Pathway DHK_X This compound + Phytochemical X PI3K PI3K DHK_X->PI3K Inhibition pAkt p-Akt (Active) DHK_X->pAkt Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PI3K/Akt signaling pathway modulated by phytochemicals.

References

Dihydrokaempferol's Anti-Inflammatory Potency: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of dihydrokaempferol against the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid dexamethasone. This analysis is supported by available experimental data and detailed methodologies for key assays.

This compound, a naturally occurring flavonoid also known as aromadendrin, has demonstrated notable anti-inflammatory properties in various in vitro studies. Its mechanism of action involves the suppression of key inflammatory mediators, positioning it as a potential alternative or adjunct to conventional anti-inflammatory therapies. This guide synthesizes data on its efficacy in comparison to indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, and dexamethasone, a powerful synthetic glucocorticoid.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound, indomethacin, and dexamethasone on various inflammatory markers. It is important to note that the data are collated from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundTargetAssay SystemIC50 / Inhibition
This compound IL-6 ProductionE. africana leaves extract screeningIC50: 6 µM
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant reduction at 10-200 µM
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant reduction at 10-200 µM
COX-1 InhibitionNot availableData not found in the searched literature.
COX-2 InhibitionNot availableMinimal effect on LPS-induced COX-2 protein synthesis. Direct enzymatic inhibition data not found.
Indomethacin COX-1 InhibitionPurified ovine COX-1IC50: 27 nM
COX-2 InhibitionPurified murine COX-2IC50: 127 nM
COX-1 InhibitionHuman peripheral monocytesIC50: 0.0090 µM
COX-2 InhibitionLPS-stimulated human peripheral monocytesIC50: 0.31 µM
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsPotent inhibition reported.
Prostaglandin E2 (PGE2) ProductionLPS-stimulated rat peritoneal macrophagesStrong inhibition reported.
Dexamethasone Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50: 34.60 µg/mL (approximately 88 µM)
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 cellsMarked reduction reported.
IL-6 ProductionLPS-stimulated RAW 264.9 cellsInhibition of 10% to 90% in the concentration range of 10⁻⁹ M to 10⁻⁶ M.[1]
TNF-α ProductionLPS-stimulated RAW 264.7 cellsSignificant inhibition reported.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (this compound, indomethacin, or dexamethasone) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Inhibition Assay

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of PGE2 in cell culture supernatants.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate and culture overnight.

    • Pre-treat the cells with test compounds for 2 hours.

    • Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure (General Steps):

    • The collected supernatants are typically diluted to fall within the linear range of the assay.

    • The samples and standards are added to a microplate pre-coated with a capture antibody specific for PGE2.

    • A fixed amount of enzyme-labeled PGE2 (e.g., conjugated to horseradish peroxidase - HRP) is added, which competes with the PGE2 in the sample for binding to the antibody.

    • After incubation and washing steps to remove unbound substances, a substrate solution is added, leading to color development.

    • The reaction is stopped, and the absorbance is measured. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

    • A standard curve is used to calculate the PGE2 concentration in the samples.

Interleukin-6 (IL-6) ELISA

This protocol measures the concentration of the pro-inflammatory cytokine IL-6 in cell culture supernatants.

  • Cell Culture and Treatment: The cell culture and treatment protocol is similar to the PGE2 assay.

  • ELISA Procedure (General Steps):

    • Cell culture supernatants are collected and centrifuged.

    • Samples and standards are added to a microplate coated with an anti-IL-6 antibody.

    • A biotin-conjugated anti-human IL-6 antibody is then added, which binds to the captured IL-6.

    • Following a wash step, streptavidin-HRP is added, which binds to the biotin.

    • A substrate solution is added, and the color development is proportional to the amount of IL-6.

    • The reaction is stopped, and absorbance is measured to determine the IL-6 concentration from a standard curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key inflammatory signaling pathways modulated by these compounds and a typical experimental workflow for their evaluation.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Macrophage Culture seeding Seeding in Multi-well Plates cell_culture->seeding pretreatment Pre-treatment with Test Compounds (this compound, Indomethacin, Dexamethasone) seeding->pretreatment stimulation Inflammatory Stimulus (e.g., LPS) pretreatment->stimulation no_assay Nitric Oxide (NO) Production Assay stimulation->no_assay pge2_assay Prostaglandin E2 (PGE2) ELISA stimulation->pge2_assay cytokine_assay Cytokine (e.g., IL-6) ELISA stimulation->cytokine_assay data_analysis IC50 Calculation & Statistical Analysis no_assay->data_analysis pge2_assay->data_analysis cytokine_assay->data_analysis

Experimental workflow for evaluating anti-inflammatory activity.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_mediators Inflammatory Mediators cluster_inhibitors Inhibitors LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines COX COX Pathway (Arachidonic Acid) PGE2 PGE2 COX->PGE2 NO Nitric Oxide (NO) iNOS->NO COX2->PGE2 DHK This compound DHK->NFkB Inhibits DHK->MAPK Inhibits Indo Indomethacin Indo->COX Inhibits Dexa Dexamethasone Dexa->NFkB Inhibits

Key inflammatory signaling pathways and points of inhibition.

Conclusion

This compound demonstrates significant in vitro anti-inflammatory activity by inhibiting the production of key inflammatory mediators such as nitric oxide, PGE2, and IL-6. While a direct quantitative comparison with standard drugs like indomethacin and dexamethasone is limited by the availability of head-to-head studies, the existing data suggests that this compound targets inflammatory pathways in a manner that is distinct from the primary cyclooxygenase inhibition of indomethacin. This compound's mechanism appears to be more aligned with the modulation of signaling pathways like NF-κB and MAPK, which also overlaps with the mechanisms of dexamethasone.

The lack of data on this compound's direct COX-1 and COX-2 inhibitory activity is a notable gap in the current understanding of its pharmacological profile. Further research is warranted to elucidate its complete mechanism of action and to establish a more direct comparison of its potency against standard anti-inflammatory agents. The provided experimental protocols and pathway diagrams offer a framework for such future investigations, which are crucial for evaluating the therapeutic potential of this compound in inflammatory conditions.

References

Validating the Mechanism of Action of Dihydrokaempferol: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Dihydrokaempferol (DHK), a natural flavonoid with demonstrated anti-inflammatory, antioxidant, and anti-fibrotic properties. While direct experimental validation of DHK using knockout models is not yet extensively published, this document outlines a robust strategy for elucidation. This is achieved by proposing key knockout models based on its putative molecular targets and providing detailed experimental protocols and conceptual visualizations to guide future research.

Introduction to this compound and its Putative Mechanisms of Action

This compound (DHK), also known as aromadendrin, is a flavonoid found in various plants.[1] Emerging research suggests that DHK exerts its therapeutic effects through multiple signaling pathways. Key putative mechanisms include the activation of the Keap1/Nrf2 antioxidant response pathway, inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), and modulation of inflammatory pathways such as NF-κB and MAPK.[2][3] DHK has also been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][4] To rigorously validate these proposed mechanisms, knockout (KO) animal and cell models are indispensable tools. By selectively eliminating key proteins in these pathways, researchers can definitively establish the molecular targets and downstream effects of DHK.

Proposed Knockout Models for Validating DHK's Mechanism of Action

To dissect the molecular pathways modulated by DHK, the following knockout models are proposed:

  • Keap1/Nrf2 Knockout Models: To confirm the role of the Keap1/Nrf2 pathway in DHK's antioxidant effects, Keap1 or Nrf2 knockout mice are ideal. These models will allow for the determination of whether the protective effects of DHK against oxidative stress are dependent on this pathway.

  • PARP-1 Knockout Models: To validate the anti-fibrotic mechanism of DHK, particularly in the context of liver fibrosis, PARP-1 knockout mice are recommended. These experiments would clarify if the inhibition of PARP-1 is the primary mode of action for DHK's therapeutic effects in fibrotic diseases.

  • Bcl-2/Bcl-xL Knockout Cell Lines: Given the potential embryonic lethality of whole-animal knockouts for key apoptosis regulators, the use of Bcl-2 or Bcl-xL knockout or knockdown cell lines is a more targeted approach. These models would be crucial for confirming the direct role of these proteins in DHK-induced apoptosis.

  • JNK and NF-κB Subunit Knockout Models: To delineate the specific components of the MAPK and NF-κB signaling pathways affected by DHK, knockout models for specific kinases (e.g., JNK) or NF-κB subunits (e.g., p65) would be highly informative.

Comparative Data on Expected Outcomes

The following tables summarize the expected quantitative outcomes from experiments using the proposed knockout models compared to wild-type (WT) counterparts.

Table 1: Expected Effects of DHK on Oxidative Stress Markers in Wild-Type vs. Nrf2 Knockout Mice

ParameterWild-Type + DHKNrf2 KO + DHKWild-Type (Control)Nrf2 KO (Control)
Nuclear Nrf2 Levels IncreasedNo ChangeBaselineBaseline
GSH Levels Significantly IncreasedNo Significant ChangeBaselineLower than WT
ROS Levels Significantly DecreasedNo Significant ChangeBaselineHigher than WT
MDA Levels Significantly DecreasedNo Significant ChangeBaselineHigher than WT

Table 2: Expected Effects of DHK on Liver Fibrosis Markers in Wild-Type vs. PARP-1 Knockout Mice

ParameterWild-Type + DHKPARP-1 KO + DHKWild-Type (Control)PARP-1 KO (Control)
Liver Fibrosis Score Significantly DecreasedNo Further DecreaseHighLow
Collagen Deposition Significantly DecreasedNo Further DecreaseHighLow
α-SMA Expression Significantly DecreasedNo Further DecreaseHighLow
TGF-β1 Levels Significantly DecreasedNo Further DecreaseHighLow

Table 3: Expected Effects of DHK on Apoptosis in Cancer Cell Lines

ParameterWild-Type Cells + DHKBcl-2 KO Cells + DHKWild-Type Cells (Control)Bcl-2 KO Cells (Control)
Cell Viability DecreasedNo Significant Additional DecreaseHighSlightly Lower than WT
Apoptosis Rate (TUNEL) IncreasedHigh (Baseline and Post-treatment)LowHigh
Caspase-3 Activity IncreasedHigh (Baseline and Post-treatment)LowHigh

Experimental Protocols

Validation of DHK's Antioxidant Mechanism using Nrf2 Knockout Mice
  • Objective: To determine if the antioxidant effects of DHK are mediated through the Nrf2 pathway.

  • Animal Models: Male C57BL/6 wild-type and Nrf2 knockout mice, 8-10 weeks old.

  • Experimental Groups: (1) Wild-type + Vehicle, (2) Wild-type + DHK, (3) Nrf2 KO + Vehicle, (4) Nrf2 KO + DHK.

  • Procedure:

    • Induce oxidative stress using a suitable agent (e.g., lipopolysaccharide (LPS) at 10 mg/kg, intraperitoneally).

    • Administer DHK (e.g., 20, 40, 80 mg/kg, orally) or vehicle 1 hour prior to LPS administration.

    • After 24 hours, sacrifice the mice and collect blood and tissue samples (e.g., liver, pancreas).

  • Data Analysis:

    • Measure serum levels of amylase and lipase.

    • Perform H&E staining on pancreatic tissue to assess tissue damage.

    • Quantify malondialdehyde (MDA), glutathione (GSH), and reactive oxygen species (ROS) in tissue homogenates.

    • Use Western blotting to measure the nuclear translocation of Nrf2 in wild-type animals.

Validation of DHK's Anti-Fibrotic Mechanism using PARP-1 Knockout Mice
  • Objective: To validate the role of PARP-1 inhibition in the anti-fibrotic effects of DHK.

  • Animal Models: Male C57BL/6 wild-type and PARP-1 knockout mice, 8-10 weeks old.

  • Experimental Groups: (1) Wild-type + Vehicle, (2) Wild-type + DHK, (3) PARP-1 KO + Vehicle, (4) PARP-1 KO + DHK.

  • Procedure:

    • Induce liver fibrosis by intraperitoneal injection of carbon tetrachloride (CCl4) twice a week for 6 weeks.

    • Administer DHK (e.g., 50 mg/kg, orally) or vehicle daily for the last 4 weeks of the CCl4 treatment.

    • Sacrifice the mice and collect liver tissue.

  • Data Analysis:

    • Perform Masson's trichrome and Sirius Red staining to assess collagen deposition.

    • Use immunohistochemistry or Western blotting to quantify the expression of α-smooth muscle actin (α-SMA) and transforming growth factor-beta 1 (TGF-β1).

    • Measure NAD+ levels in liver tissue homogenates.

Validation of DHK's Pro-Apoptotic Mechanism using Bcl-2 Knockout Cell Lines
  • Objective: To confirm that DHK induces apoptosis through the intrinsic pathway by targeting Bcl-2.

  • Cell Lines: Wild-type and Bcl-2 knockout cancer cell lines (e.g., melanoma cell line SK-Mel-28).

  • Experimental Groups: (1) Wild-type cells + Vehicle, (2) Wild-type cells + DHK, (3) Bcl-2 KO cells + Vehicle, (4) Bcl-2 KO cells + DHK.

  • Procedure:

    • Seed cells in 96-well plates for viability assays or 6-well plates for protein and apoptosis assays.

    • Treat cells with varying concentrations of DHK (e.g., 3-30 µM) for 24-48 hours.

  • Data Analysis:

    • Assess cell viability using an MTT assay.

    • Quantify apoptosis using Annexin V/PI staining and flow cytometry or a TUNEL assay.

    • Measure caspase-3/7 activity using a luminescent or colorimetric assay.

    • Perform Western blotting to analyze the expression of other apoptosis-related proteins like Bax and cleaved PARP.

Visualizing the Pathways and Workflows

DHK_Mechanism_of_Action cluster_extracellular Extracellular Stressors cluster_intracellular Intracellular Signaling cluster_knockout Knockout Targets ROS Oxidative Stress (e.g., LPS) Keap1 Keap1 ROS->Keap1 NFkB NF-κB ROS->NFkB JNK JNK ROS->JNK Fibrotic_Stimuli Fibrotic Stimuli (e.g., CCl4) PARP1 PARP-1 Fibrotic_Stimuli->PARP1 Growth_Factors Pro-survival Signals Bcl2 Bcl-2 / Bcl-xL Growth_Factors->Bcl2 DHK This compound DHK->Keap1 inhibits DHK->PARP1 inhibits DHK->Bcl2 inhibits DHK->NFkB inhibits DHK->JNK inhibits Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., GSH) ARE->Antioxidant_Enzymes TGFB1 TGF-β1 PARP1->TGFB1 activates Fibrosis Fibrosis TGFB1->Fibrosis Apoptosis Apoptosis Bcl2->Apoptosis Inflammation Inflammation NFkB->Inflammation JNK->Inflammation KO_Nrf2 Nrf2 KO KO_PARP1 PARP-1 KO KO_Bcl2 Bcl-2 KO

Caption: Proposed mechanism of this compound action and key knockout targets.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Data Collection and Analysis Animal_Breeding Generate/Acquire WT and KO Mice Grouping Randomize into Treatment Groups Animal_Breeding->Grouping Cell_Culture Culture WT and KO Cell Lines Cell_Culture->Grouping Induce_Disease Induce Disease Model (e.g., LPS, CCl4) Grouping->Induce_Disease DHK_Treatment Administer DHK or Vehicle Induce_Disease->DHK_Treatment Sample_Collection Collect Tissues and Blood Samples DHK_Treatment->Sample_Collection Biochemical_Assays Biochemical Assays (e.g., ELISA, Western Blot) Sample_Collection->Biochemical_Assays Histology Histological Analysis Sample_Collection->Histology Data_Analysis Statistical Analysis (WT vs. KO) Biochemical_Assays->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for validating DHK's mechanism of action.

Logical_Comparison WT Wild-Type Model - Intact Signaling Pathway - DHK shows therapeutic effect - Mechanism is correlational Comparison Compare Outcomes WT->Comparison KO Knockout Model - Target protein absent - DHK therapeutic effect is abolished - Mechanism is validated KO->Comparison Validation Validation Comparison->Validation Mechanism Validated

Caption: Logical comparison of outcomes in Wild-Type vs. Knockout models.

Conclusion

The use of knockout models provides a powerful and definitive approach to validating the mechanism of action of this compound. By comparing its effects in wild-type systems to those lacking key components of its putative signaling pathways, researchers can confirm its molecular targets and downstream consequences. This guide offers a foundational strategy to systematically elucidate the therapeutic mechanisms of DHK, thereby accelerating its potential translation into clinical applications.

References

Comparative Metabolomics of Dihydrokaempferol-Treated vs. Control Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the metabolic profiles of cells treated with Dihydrokaempferol versus untreated control cells. This compound, a natural flavonoid, has garnered interest for its potential therapeutic properties, including anti-cancer activities. Understanding its impact on cellular metabolism is crucial for elucidating its mechanism of action and advancing drug development efforts. This document presents representative metabolomic data, detailed experimental protocols, and visual diagrams of associated signaling pathways to support researchers in this field.

Data Presentation: Comparative Metabolite Abundance

The following tables summarize the quantitative changes in key metabolites in cancer cells following treatment with this compound. The data is presented as a representative fold change in treated cells compared to control cells and is based on typical metabolic alterations induced by related flavonoids, such as Kaempferol, which is known to inhibit aerobic glycolysis.[1][2]

Table 1: Key Metabolites in Glycolysis and the Pentose Phosphate Pathway

MetabolitePathwayFold Change (this compound vs. Control)
GlucoseGlycolysis1.5
Glucose-6-phosphateGlycolysis / PPP1.3
Fructose-1,6-bisphosphateGlycolysis0.7
Dihydroxyacetone phosphateGlycolysis0.8
PyruvateGlycolysis0.6
LactateGlycolysis0.5
Ribose-5-phosphatePentose Phosphate Pathway1.2

Table 2: Key Metabolites in the Tricarboxylic Acid (TCA) Cycle

MetabolitePathwayFold Change (this compound vs. Control)
CitrateTCA Cycle0.8
IsocitrateTCA Cycle0.9
α-KetoglutarateTCA Cycle0.7
SuccinateTCA Cycle1.1
FumarateTCA Cycle1.0
MalateTCA Cycle0.9

Table 3: Key Amino Acids and Related Metabolites

MetabolitePathwayFold Change (this compound vs. Control)
GlutamineGlutaminolysis1.4
GlutamateGlutaminolysis0.8
ProlineAmino Acid Metabolism1.1
ArginineAmino Acid Metabolism1.2
L-TyrosineAmino Acid Metabolism0.9
Palmitic AcidFatty Acid Metabolism0.7

Experimental Protocols

The following protocols provide a detailed methodology for conducting a comparative metabolomics study of this compound-treated cells.

Cell Culture and this compound Treatment
  • Cell Lines: A suitable cancer cell line (e.g., SK-Mel-28 human malignant melanoma, HeLa cervical cancer cells) is cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[3][4]

  • Treatment: Cells are seeded in culture dishes and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound at a predetermined experimental concentration (e.g., 50 µM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24 hours) before harvesting for metabolite extraction.

Metabolite Extraction
  • Quenching and Washing: The culture medium is rapidly removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining media.[5] To quench metabolic activity, liquid nitrogen is added directly to the culture dish to flash-freeze the cells.

  • Extraction: A pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), is added to the frozen cells. The cells are scraped from the dish, and the cell lysate is transferred to a microcentrifuge tube.

  • Centrifugation: The lysate is vortexed and then centrifuged at high speed (e.g., >13,000 rpm) at 4°C to pellet proteins and other cellular debris. The supernatant containing the metabolites is carefully transferred to a new tube for analysis.

LC-MS Based Metabolomics Analysis
  • Instrumentation: The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Chromatography: Metabolites are separated on a C18 reversed-phase column using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in a data-dependent manner to obtain both full scan MS and MS/MS spectra for metabolite identification.

  • Data Processing: The raw data is processed using software such as Xcalibur or Compound Discoverer. This involves peak picking, retention time alignment, and metabolite identification by comparing the accurate mass and MS/MS fragmentation patterns to metabolomics databases (e.g., KEGG, HMDB).

Visualizations

Experimental Workflow

G Experimental Workflow for Comparative Metabolomics cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B This compound Treatment A->B C Control (Vehicle) A->C D Quench Metabolism (Liquid Nitrogen) B->D C->D E Add Extraction Solvent (e.g., 80% Methanol) D->E F Scrape & Collect Lysate E->F G Centrifuge & Collect Supernatant F->G H LC-MS Analysis G->H I Data Processing (Peak Picking, Alignment) H->I J Metabolite Identification & Quantification I->J K Statistical Analysis & Pathway Analysis J->K

Caption: Workflow for this compound metabolomics.

Signaling Pathways Modulated by this compound

This compound and the closely related Kaempferol have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metabolism. These flavonoids can inhibit the PI3K/Akt pathway, which is a central regulator of cell growth and glycolysis. They can also influence the MAPK and NF-κB signaling cascades, which are involved in inflammation and cell survival.

G Signaling Pathways Affected by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway DHK This compound PI3K PI3K DHK->PI3K Inhibits MAPK MAPK DHK->MAPK Modulates NFkB NF-κB DHK->NFkB Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Glycolysis Glycolysis mTOR->Glycolysis Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis

Caption: this compound's impact on key signaling pathways.

References

Safety Operating Guide

Proper Disposal of Dihydrokaempferol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of dihydrokaempferol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to mitigate risks and ensure a safe working environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

I. Immediate Safety and Hazard Identification

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines. This compound is classified with several hazards that necessitate careful handling and disposal.

Key Hazard Information:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Gloves: Chemical-resistant gloves must be worn.

  • Eye Protection: Safety glasses or goggles are required.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

II. Quantitative Hazard and Physical Data

The following table summarizes key quantitative data for this compound, which informs its handling and disposal considerations.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₂O₆
Molecular Weight 288.25 g/mol
CAS Number 480-20-6
Physical State Solid
Melting Point 237 - 241 °C
GHS Hazard Statements H302, H315, H319, H335
GHS Pictogram Exclamation Mark
GHS07 (Exclamation Mark)

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste generated in a laboratory setting.

Step 1: Waste Classification

Based on its hazard profile, this compound waste must be classified as hazardous chemical waste. It should not be disposed of in the regular trash or down the drain. Avoid discharging it into drains, water courses, or onto the ground.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated absorbent materials) in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams. For instance, keep it separate from acids, bases, and oxidizers.

  • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.

Step 3: Container Management

  • Container Type: Use only appropriate containers for hazardous waste storage, with plastic being the preferred option. The original container may be used if it is in good condition.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Closure: Keep waste containers securely capped at all times, except when adding waste.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled, sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA must be inspected weekly for any signs of leakage.

Step 5: Disposal of Empty Containers

  • A container that has held this compound is considered hazardous waste.

  • To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent (e.g., ethanol, then water). The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, deface or remove all chemical labels from the empty container before placing it in the regular trash.

Step 6: Arranging for Waste Pickup

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous material disposal company to arrange for the pickup and final disposal of the this compound waste.

  • Product may be burned in an incinerator equipped with an afterburner and scrubber.

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Hazard Assessment (Consult SDS) A->B C Classify as Hazardous Waste B->C D Segregate Waste C->D E Solid Waste D->E F Liquid Waste D->F G Contaminated Sharps D->G H Properly Labeled, Sealed Container E->H F->H G->H I Store in Satellite Accumulation Area (SAA) H->I J Schedule Waste Pickup (EHS/Contractor) I->J K Final Disposal (Incineration) J->K

Caption: this compound Disposal Workflow

Empty this compound Container Disposal A Empty this compound Container B Triple Rinse with Appropriate Solvent A->B C Collect Rinsate as Hazardous Liquid Waste B->C D Deface/Remove Original Label B->D After Rinsing E Dispose of Container in Regular Trash D->E

Caption: Empty Container Disposal Pathway

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.